molecular formula Ni3S2<br>NiS B083322 Nickel sulfide CAS No. 11113-75-0

Nickel sulfide

Cat. No.: B083322
CAS No.: 11113-75-0
M. Wt: 90.76 g/mol
InChI Key: WWNBZGLDODTKEM-UHFFFAOYSA-N
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Description

Nickel sulfide encompasses a family of inorganic compounds with multiple stoichiometries and phase-dependent properties, making it a highly versatile material for advanced electrochemical and catalytic research . Its significant research value lies in its excellent redox activity, high theoretical capacity, and superior electrical conductivity compared to its oxide counterparts . In the field of electrochemical energy storage, this compound is a premier electrode material for supercapacitors and battery electrodes. Researchers have achieved a high specific capacity of 242.2 mAh g⁻¹ at 1 A g⁻¹ with β-NiS, and assembled hybrid supercapacitors delivering an energy density of 61.1 Wh kg⁻¹ . Composites like this compound-nickel sulfoselenide nanosheets have demonstrated an ultra-high capacitance of 1908 F g⁻¹ at 1 A g⁻¹, showcasing exceptional performance at high current densities . For electrocatalysis, this compound serves as a durable, cost-effective catalyst for critical reactions such as the Hydrogen Evolution Reaction (HER) in water splitting . The formation of heterostructures, such as MoS₂/NiS and NiS/NiSe₂, optimizes the hydrogen adsorption energy and facilitates water dissociation, resulting in significantly reduced overpotentials and enhanced HER activity in alkaline media . Furthermore, this compound-based materials show great potential in sensing and energy conversion technologies. They act as highly sensitive non-enzymatic glucose sensors and function as efficient, platinum-free counter electrodes in dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies exceeding 9% . The crystal phase and morphology of this compound can be precisely tailored through synthetic parameters like solvent pH, allowing researchers to optimize the material for specific applications . This tunability, combined with its functional performance, makes it a compelling subject for research in sustainable energy technologies.

Properties

IUPAC Name

sulfanylidenenickel
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InChI

InChI=1S/Ni.S
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InChI Key

WWNBZGLDODTKEM-UHFFFAOYSA-N
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Canonical SMILES

S=[Ni]
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Molecular Formula

NiS
Record name nickel(II) sulfide
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Related CAS

16812-54-7 (Parent), Array
Record name Nickel sulfide
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DSSTOX Substance ID

DTXSID801316876
Record name Millerite (NiS)
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Molecular Weight

90.76 g/mol
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Physical Description

Other Solid, Other Solid; Pellets or Large Crystals, Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline]
Record name Nickel sulfide
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CAS No.

12137-12-1, 16812-54-7, 1314-04-1, 11113-75-0, 12503-53-6, 12035-71-1
Record name Nickel sulfide (Ni3S4)
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Record name Heazlewoodite (Ni3S2)
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Nickel Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel sulfide (NiₓSᵧ) encompasses a diverse group of inorganic compounds with a range of stoichiometries and, consequently, a rich variety of crystal structures and polymorphs. These materials are of significant interest in various scientific and industrial fields, including catalysis, energy storage, and materials science. For researchers, particularly in drug development where nickel compounds can play a role as both therapeutic agents and potential toxins, a thorough understanding of the structural properties of nickel sulfides is crucial. This guide provides a detailed overview of the crystal structures of the most common this compound polymorphs, methods for their characterization, and a comparative summary of their key crystallographic parameters.

Key Polymorphs of this compound

This compound exists in several polymorphic forms, each with a distinct crystal structure and properties. The most well-documented polymorphs include millerite (NiS), heazlewoodite (Ni₃S₂), polydymite (Ni₃S₄), and vaesite (NiS₂).

  • Millerite (NiS): This is a common polymorph of nickel(II) sulfide. It typically crystallizes in the trigonal system.[1][2] Another hexagonal polymorph of NiS also exists.[3]

  • Heazlewoodite (Ni₃S₂): A sulfur-poor this compound, heazlewoodite crystallizes in the trigonal (or rhombohedral) system.[1][4]

  • Polydymite (Ni₃S₄): This polymorph belongs to the thiospinel group and crystallizes in the isometric (cubic) crystal system.[5]

  • Vaesite (NiS₂): As a member of the pyrite group, vaesite also crystallizes in the isometric (cubic) system.[6][7]

The relationships between these primary this compound polymorphs and their crystal systems are illustrated in the diagram below.

NickelSulfidePolymorphs Relationships of this compound Polymorphs Millerite Millerite (NiS) Trigonal Trigonal Millerite->Trigonal Heazlewoodite Heazlewoodite (Ni₃S₂) Heazlewoodite->Trigonal Polydymite Polydymite (Ni₃S₄) Cubic Cubic (Isometric) Polydymite->Cubic Vaesite Vaesite (NiS₂) Vaesite->Cubic

Caption: A diagram illustrating the crystal systems of common this compound polymorphs.

Quantitative Crystallographic Data

The precise arrangement of atoms within the crystal lattice of each this compound polymorph is defined by its space group and lattice parameters. This quantitative data is essential for accurate identification and for understanding the material's physical and chemical properties. The table below summarizes the key crystallographic data for the aforementioned polymorphs.

PolymorphFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Density (g/cm³)
MilleriteNiSTrigonalR3m9.6079.6073.14390901205.3-5.5
HeazlewooditeNi₃S₂Trigonal (Rhombohedral)R324.08214.08214.082189.47589.47589.4755.82[4]
PolydymiteNi₃S₄CubicFd-3m9.4059.4059.405909090~4.0
VaesiteNiS₂CubicPa35.667875.667875.667879090904.45 (measured)[6]

Note: For the trigonal system, lattice parameters can be represented in a hexagonal setting (a, c) or a rhombohedral setting (a, α). The data presented here reflects the commonly reported values.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound polymorphs relies on a variety of experimental techniques, primarily diffraction methods. The general workflow for these experiments is outlined below.

ExperimentalWorkflow General Workflow for Crystal Structure Determination Synthesis Synthesis of this compound SamplePrep Sample Preparation (e.g., grinding for powder) Synthesis->SamplePrep Diffraction Diffraction Experiment (XRD or Neutron Diffraction) SamplePrep->Diffraction DataCollection Data Collection (Diffraction Pattern) Diffraction->DataCollection DataAnalysis Data Analysis (e.g., Rietveld Refinement) DataCollection->DataAnalysis StructureSolution Crystal Structure Solution & Refinement DataAnalysis->StructureSolution Validation Structure Validation StructureSolution->Validation

Caption: A flowchart of the typical experimental workflow for determining crystal structures.

Synthesis of this compound Crystals

The initial step in determining the crystal structure is to obtain a crystalline sample. Several methods are employed for the synthesis of this compound polymorphs:

  • Hydrothermal Synthesis: This is a common method for producing a variety of this compound phases.[8][9] In a typical procedure, a nickel salt (e.g., nickel(II) nitrate hexahydrate) and a sulfur source (e.g., thiourea, sodium sulfide) are dissolved in a solvent (often water) and sealed in a Teflon-lined autoclave. The autoclave is then heated to a specific temperature (e.g., 120-200 °C) for a set duration (e.g., 12-24 hours).[8] The resulting solid product is then filtered, washed, and dried. The specific polymorph obtained can often be controlled by adjusting parameters such as temperature, pH, and the choice of precursors.[10]

  • Microwave-Assisted Synthesis: This method offers a more rapid route to this compound nanocrystals.[11][12] Precursors are dissolved in a suitable solvent and subjected to microwave irradiation, which rapidly heats the solution and promotes crystal growth.[12]

  • Solid-State Metathesis: This involves the reaction of solid precursors at elevated temperatures, for example, the reaction between nickel chloride (NiCl₂) and sodium sulfide (Na₂S).[3]

X-ray Diffraction (XRD)

X-ray diffraction is the most widely used technique for determining the crystal structure of materials.[13]

  • Single-Crystal XRD: This technique provides the most accurate and detailed structural information. A small, high-quality single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector. The positions and intensities of the diffracted beams are then used to determine the unit cell parameters, space group, and the positions of the atoms within the unit cell.

  • Powder XRD (PXRD): This method is used when single crystals are not available or for phase identification of bulk samples. The crystalline material is ground into a fine powder, which contains a vast number of randomly oriented crystallites. The powdered sample is then exposed to an X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present.

Neutron Diffraction

Neutron diffraction is a complementary technique to XRD.[14] Due to their different scattering properties, neutrons are particularly useful for:

  • Locating Light Atoms: Neutrons are more sensitive to light atoms like sulfur in the presence of heavier atoms like nickel, compared to X-rays.

  • Distinguishing Between Atoms with Similar X-ray Scattering Factors: This can be important in complex sulfides containing multiple transition metals.

  • Studying Magnetic Structures: The magnetic moment of neutrons interacts with the magnetic moments of atoms, providing information about the magnetic ordering in a material.

Data Analysis: Rietveld Refinement

For powder diffraction data, Rietveld refinement is a powerful analytical technique used to refine the crystal structure model.[5][15] The method involves a least-squares fitting of a calculated diffraction pattern to the experimental data. The calculated pattern is generated from a model that includes the crystal structure parameters (lattice parameters, atomic positions, site occupancies) and instrumental parameters. By minimizing the difference between the observed and calculated patterns, accurate structural information can be extracted from powder diffraction data.

Conclusion

The diverse crystal structures and polymorphs of this compound present a fascinating area of study with significant implications for various scientific disciplines. A comprehensive understanding of their crystallographic properties, as detailed in this guide, is fundamental for researchers working with these materials. The experimental protocols outlined, particularly the powerful combination of diffraction techniques and Rietveld analysis, provide the necessary tools for accurate structural characterization, which is a prerequisite for controlling and exploiting the properties of these important compounds.

References

An In-depth Technical Guide to the Thermodynamic Properties of Nickel Sulfide Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of key nickel sulfide phases: millerite (NiS), heazlewoodite (Ni₃S₂), and vaesite (NiS₂). A thorough understanding of these properties is crucial for applications in materials science, geology, and catalysis. This document summarizes key quantitative data, details the experimental protocols for their determination, and presents a visual workflow of the methodologies.

Thermodynamic Data of this compound Phases

The thermodynamic stability and reactivity of this compound phases are governed by their fundamental thermodynamic properties. The following tables summarize the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°) for millerite, heazlewoodite, and vaesite at standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Properties of Millerite (NiS)

Thermodynamic PropertyValueUnits
Standard Enthalpy of Formation (ΔHf°)-88.1 ± 1.0[1]kJ·mol⁻¹
Standard Molar Entropy (S°)53.0J·mol⁻¹·K⁻¹
Gibbs Free Energy of Formation (ΔGf°)-86.6kJ·mol⁻¹

Table 2: Thermodynamic Properties of Heazlewoodite (Ni₃S₂)

Thermodynamic PropertyValueUnits
Standard Enthalpy of Formation (ΔHf°)-216.0 ± 8.4[2]kJ·mol⁻¹
Standard Molar Entropy (S°)133.8 ± 1.6[2]J·mol⁻¹·K⁻¹
Gibbs Free Energy of Formation (ΔGf°)-210.0 ± 8.4[2]kJ·mol⁻¹

Table 3: Thermodynamic Properties of Vaesite (NiS₂)

Thermodynamic PropertyValueUnits
Standard Enthalpy of Formation (ΔHf°)-124.9 ± 1.0[1]kJ·mol⁻¹
Standard Molar Entropy (S°)74.5J·mol⁻¹·K⁻¹
Gibbs Free Energy of Formation (ΔGf°)-121.8kJ·mol⁻¹

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of this compound phases relies on a combination of sophisticated experimental techniques. These methods involve the synthesis of pure phases and the precise measurement of heat changes and heat capacity.

Synthesis of this compound Phases

A prerequisite for accurate thermodynamic measurements is the synthesis of pure, well-characterized this compound samples. A common method involves direct reaction of the constituent elements in evacuated and sealed silica tubes.

Protocol for Solid-State Synthesis:

  • Stoichiometric Mixing: High-purity nickel and sulfur powders are weighed and thoroughly mixed in the desired stoichiometric ratio (e.g., 1:1 for NiS, 3:2 for Ni₃S₂, 1:2 for NiS₂).

  • Encapsulation: The mixture is placed in a clean silica tube, which is then evacuated to a low pressure (e.g., < 10⁻⁴ torr) and sealed.

  • Heating Profile: The sealed ampoule is placed in a programmable furnace and subjected to a specific heating and annealing schedule. This typically involves a slow ramp-up to a target temperature, holding at that temperature for an extended period to ensure complete reaction and homogenization, followed by a controlled cooling process. For example, the synthesis of heazlewoodite (Ni₃S₂) may involve heating at elevated temperatures in an evacuated silica tube[2].

  • Characterization: The resulting product is characterized by powder X-ray diffraction (PXRD) to confirm the phase purity and crystal structure.

Calorimetric Measurements

Calorimetry is the primary experimental technique for determining the enthalpy of formation and heat capacity of materials.

2.2.1. High-Temperature Oxide-Melt Solution Calorimetry (for Enthalpy of Formation)

This technique is used to determine the enthalpy of formation (ΔHf°) by measuring the heat of dissolution of the compound and its constituent elements in a molten oxide solvent.

Methodology:

  • Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type microcalorimeter, is equipped with a molten solvent (e.g., lead borate, 2PbO·B₂O₃) maintained at a constant high temperature (e.g., 700-800 °C).

  • Sample Preparation: Small pellets of the synthesized this compound phase and its constituent elements (nickel and sulfur) are prepared.

  • Dissolution Experiments:

    • A pellet of the this compound compound is dropped into the molten solvent, and the resulting heat effect (enthalpy of solution) is measured.

    • Separately, stoichiometric amounts of the constituent elements (nickel and sulfur) are dropped into the solvent, and their combined enthalpy of solution is measured.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation at the experimental temperature is calculated using Hess's law, as the difference between the enthalpy of solution of the elements and the enthalpy of solution of the compound. This value is then corrected to the standard reference temperature of 298.15 K using heat capacity data. Enthalpies of formation for phases like heazlewoodite have been determined using this method[2].

2.2.2. Relaxation Calorimetry (Physical Property Measurement System - PPMS) (for Low-Temperature Heat Capacity)

This method is employed to measure the heat capacity (Cp) of small samples at low temperatures.

Methodology:

  • Sample Mounting: A small, well-characterized sample of the this compound phase is mounted on a sample platform in the PPMS, which is equipped with a heater and a thermometer.

  • Measurement Cycle: The measurement is performed in a high-vacuum environment.

    • The sample is heated by applying a known amount of heat pulse, causing its temperature to rise.

    • The heat source is then turned off, and the sample cools by thermal conduction to the surrounding heat sink.

  • Data Analysis: The temperature relaxation of the sample as a function of time is recorded. By fitting this relaxation curve to a thermal model, the heat capacity of the sample is determined at a specific temperature. This process is repeated over a range of temperatures to obtain the heat capacity as a function of temperature. Low-temperature heat capacity data is crucial for calculating standard entropies[2].

2.2.3. Differential Scanning Calorimetry (DSC) (for High-Temperature Heat Capacity and Phase Transitions)

DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for determining heat capacity at higher temperatures and for observing phase transitions.

Methodology:

  • Sample Preparation: A small amount of the powdered this compound sample is hermetically sealed in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC instrument and heated at a constant rate over a specified temperature range.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard. Peaks in the DSC curve indicate endothermic or exothermic phase transitions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of this compound phases.

experimental_workflow cluster_synthesis Phase Synthesis & Characterization cluster_properties Thermodynamic Properties Determination synthesis Stoichiometric mixing of Ni and S encapsulation Evacuated silica tube encapsulation synthesis->encapsulation heating Controlled heating and annealing encapsulation->heating characterization Phase Purity Analysis (PXRD) heating->characterization solution_cal High-Temperature Oxide-Melt Solution Calorimetry characterization->solution_cal ppms_cal Relaxation Calorimetry (PPMS) characterization->ppms_cal dsc_cal Differential Scanning Calorimetry (DSC) characterization->dsc_cal delta_h Standard Enthalpy of Formation (ΔH_f°) solution_cal->delta_h cp_low_t Low-Temperature Heat Capacity (C_p) ppms_cal->cp_low_t cp_high_t High-Temperature Heat Capacity (C_p) & Phase Transitions dsc_cal->cp_high_t delta_g Gibbs Free Energy of Formation (ΔG_f°) delta_h->delta_g s_entropy Standard Molar Entropy (S°) cp_low_t->s_entropy s_entropy->delta_g cp_low_tcp_high_t cp_low_tcp_high_t

Caption: Experimental workflow for thermodynamic property determination.

References

electronic band structure of NiS, NiS2, and Ni3S2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Band Structure of NiS, NiS₂, and Ni₃S₂

Introduction

The nickel sulfide system, encompassing compounds such as millerite (NiS), pyrite (NiS₂), and heazlewoodite (Ni₃S₂), presents a rich landscape for investigating the effects of stoichiometry and crystal structure on electronic properties. These materials span a range from metallic conductors to Mott insulators, making them model systems for studying electron correlation phenomena. Understanding their electronic band structures is fundamental to harnessing their potential in fields like electrocatalysis, energy storage, and nanoelectronics. This technical guide provides a detailed examination of the electronic properties of NiS, NiS₂, and Ni₃S₂, supported by computational and experimental data, detailed methodologies, and comparative analysis.

Core Methodologies for Determining Electronic Structure

The electronic band structure of solids is primarily investigated through a combination of theoretical calculations and experimental spectroscopy.

Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful first-principles computational method used to determine the electronic structure of materials.[1][2] It reformulates the many-body problem of interacting electrons into a more manageable one involving an effective potential and the electron density. The choice of the exchange-correlation (xc) functional is critical for accuracy.

  • Local Density and Generalized Gradient Approximations (LDA/GGA): These are standard functionals that are computationally efficient. However, they often fail to accurately predict the band gaps of strongly correlated systems, typically underestimating them.[3][4]

  • Hybrid Functionals (e.g., HSE06): These functionals incorporate a fraction of exact Hartree-Fock exchange, which often yields more accurate band gaps for semiconductors and insulators compared to GGA.[5]

  • DFT+U/DFT+U+V: For materials with strong on-site Coulomb repulsion among d-electrons, like in Mott insulators, the Hubbard U term (and intersite V term) can be added to standard functionals to better account for electron localization and correct the description of the band gap.[4][6]

Experimental Approach: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a premier experimental technique for directly visualizing the electronic band structure of crystalline solids.[7][8] The process is based on the photoelectric effect. A monochromatic beam of photons illuminates a sample in an ultra-high vacuum (UHV) environment, causing the emission of photoelectrons.[7] By measuring the kinetic energy and the emission angle of these electrons, one can determine their binding energy and momentum within the crystal, effectively mapping the occupied electronic states.[8]

Electronic Band Structure of Nickel Sulfides

NiS₂ (Pyrite): A Model Mott Insulator

Nickel disulfide (NiS₂) crystallizes in the cubic pyrite structure and is a classic example of a Mott insulator, where strong electron-electron interactions, rather than band filling, are responsible for its insulating nature at low temperatures.[9][10] Standard DFT methods like GGA incorrectly predict it to be metallic.[11] The inclusion of strong correlation effects through methods like DFT+U or hybrid functionals is necessary to open a band gap and correctly describe its ground state.[5][6] The valence band maximum is primarily composed of S p orbitals, while the conduction band minimum arises from the hybridization of Ni d and S p orbitals.[5] Under applied pressure or through isovalent substitution of sulfur with selenium, NiS₂ can be tuned through a metal-insulator transition, a key phenomenon in correlated electron physics.[10][12][13]

NiS (Millerite): A Metallic Conductor

NiS in the millerite phase possesses a hexagonal crystal structure.[14][15] Both experimental studies and theoretical calculations consistently show that it exhibits metallic behavior.[15][16] First-principles calculations confirm its metallic nature, with the density of states (DOS) showing significant electronic states at the Fermi level, indicating the absence of a band gap.[15] The metallic character arises from the overlap of Ni 3d and S 3p bands.

Ni₃S₂ (Heazlewoodite): A High-Conductivity Metal

Heazlewoodite (Ni₃S₂) has a rhombohedral crystal structure and is known for its high electrical conductivity.[17][18] DFT calculations corroborate this, showing a metallic band structure with no band gap.[19] The high density of states at the Fermi level contributes to its excellent conductivity, making it a material of interest for electrocatalytic applications where efficient charge transfer is crucial.[19][20]

Comparative Data and Analysis

The distinct electronic properties of these nickel sulfides can be directly attributed to their differing stoichiometries and crystal structures. The following tables summarize their key quantitative characteristics for easy comparison.

Property NiS (Millerite) NiS₂ (Pyrite) Ni₃S₂ (Heazlewoodite)
Formula NiSNiS₂Ni₃S₂
Crystal System HexagonalCubicRhombohedral (Trigonal)
Space Group R3mPa-3[21]R32[22][23]
Electronic Character Metallic[15][16]Mott Insulator[9][10]Metallic[18][19]
Band Gap (eV) 0 (Metallic)[15]~0.5 - 1.1 (Theoretical)0 (Metallic)[19]
Lattice Constant a (Å) 9.6205.68 - 5.70[21]5.744
Lattice Constant c (Å) 3.1495.68 - 5.70[21]7.135
Table 1: Summary of Structural and Electronic Properties of NiS, NiS₂, and Ni₃S₂.

For the strongly correlated NiS₂, the calculated band gap is highly dependent on the computational method used, as shown in the table below.

Computational Method Calculated Band Gap (eV) Reference
GGA0.54[5]
LDA0.73[5]
HSE061.08[5]
PBE~0.6[6]
HSE~1.0[6]
DFT+U+V> 1.0[6]
Table 2: Theoretical Band Gap of Monolayer NiS₂ using Various DFT Functionals.

Visualized Workflows and Relationships

To clarify the processes and concepts discussed, the following diagrams were generated using the Graphviz DOT language.

DFT_Workflow cluster_input Input Definition cluster_calc Core Calculation cluster_output Output & Analysis struct 1. Define Crystal Structure (Lattice Parameters, Atomic Positions) params 2. Set Calculation Parameters (Functional, Basis Set, k-points) scf 3. Self-Consistent Field (SCF) Calculation to find Ground State params->scf nscf 4. Non-SCF Calculation along High-Symmetry k-path scf->nscf dos 6. Density of States (DOS) Calculation scf->dos bands 5. Eigenvalues vs. k-vector (Band Structure Plot) nscf->bands

Caption: A generalized workflow for calculating electronic band structure using DFT.

ARPES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis sample_prep 1. Sample Preparation (Cleaving/Cleaning) uhv 2. Transfer to Ultra-High Vacuum (UHV) Chamber photon_src 3. Photon Source (Synchrotron, Laser, UV Lamp) uhv->photon_src photoemission 4. Photoelectric Effect: Photon In, Electron Out photon_src->photoemission analyzer 5. Hemispherical Analyzer (Energy & Angle Measurement) photoemission->analyzer detector 6. 2D Detector (Counts vs. Energy, Angle) analyzer->detector mapping 7. Map E_kinetic, θ to E_binding, k detector->mapping band_struct 8. Reconstruct Band Structure E(k) mapping->band_struct

Caption: The experimental workflow for an Angle-Resolved Photoemission Spectroscopy (ARPES) measurement.

Material_Classification cluster_nis NiS (Millerite) cluster_nis2 NiS₂ (Pyrite) cluster_ni3s2 Ni₃S₂ (Heazlewoodite) center_node Nickel Sulfides nis_prop Metallic Conductor (No Band Gap) center_node->nis_prop 1:1 Stoichiometry nis2_prop Mott Insulator (Correlation-driven Gap) center_node->nis2_prop 1:2 Stoichiometry (S-rich) ni3s2_prop Metallic Conductor (High Conductivity) center_node->ni3s2_prop 3:2 Stoichiometry (Ni-rich)

Caption: Classification of nickel sulfides based on their electronic properties.

Appendix A: Detailed Protocol for DFT Calculations

  • Crystal Structure Definition: Obtain the crystal structure (lattice parameters and atomic positions) from experimental data (e.g., X-ray diffraction) or a materials database. For band structure calculations, the primitive unit cell should be used to avoid band folding artifacts.[24]

  • Input File Preparation: Create an input file for a DFT software package (e.g., Quantum ESPRESSO, VASP). Specify the atomic coordinates, lattice vectors, and pseudopotentials for each atomic species.

  • Convergence Testing: Systematically test the convergence of the total energy with respect to the plane-wave cutoff energy and the density of the k-point mesh used for Brillouin zone integration. This ensures the results are independent of these computational parameters.

  • Structural Relaxation: Perform a geometry optimization to relax the atomic positions and/or cell parameters until the forces on the atoms and the stress on the cell are minimized. This step finds the theoretical ground-state structure.

  • Self-Consistent Field (SCF) Calculation: Using the optimized structure and converged parameters, run an SCF calculation to determine the ground-state electron density and energy.

  • Band Structure Calculation: Perform a non-self-consistent calculation using the converged charge density from the SCF step. The energy eigenvalues are calculated at a series of high-symmetry k-points that define a path through the first Brillouin zone.

  • Density of States (DOS) Calculation: A separate non-self-consistent calculation is typically run on a much denser k-point grid to accurately compute the DOS, which provides information about the number of states available at each energy level.

  • Data Post-Processing: Use post-processing tools to extract the energy eigenvalues from the output files and plot them along the chosen k-path to visualize the band structure. The Fermi level is set to 0 eV.

Appendix B: Detailed Protocol for ARPES Experiments

  • Sample Preparation: A single crystal with a flat, clean surface is required. The sample is mounted on a manipulator inside the UHV system. To obtain a clean surface, the sample is often cleaved in-situ at low temperature to expose a pristine crystallographic plane.[25]

  • System Environment: The entire experiment is conducted in a UHV environment (pressure < 10⁻¹⁰ torr) to prevent surface contamination and to ensure the photoemitted electrons can travel to the detector without scattering off gas molecules.[7] The sample is cooled to cryogenic temperatures (e.g., 10-20 K) to minimize thermal broadening effects.[25]

  • Photon Source: A monochromatic light source is used. Common sources include helium discharge lamps (providing 21.2 eV photons), synchrotrons (offering tunable photon energies), and lasers (providing high energy and momentum resolution).[25][26]

  • Photoemission and Detection: The light is focused onto the sample surface. Emitted photoelectrons travel through an electrostatic lens system into a hemispherical electron energy analyzer.[7]

  • Energy and Angle Measurement: The analyzer separates electrons based on their kinetic energy and emission angle. A 2D detector at the exit of the analyzer records the number of electrons (intensity) as a function of these two variables.

  • Data Acquisition: The manipulator is used to rotate the sample, allowing for the mapping of the band structure throughout the Brillouin zone.[8]

  • Data Analysis: The measured kinetic energies (E_kin) and angles (θ, φ) are converted into binding energies (E_B) and crystal momentum (k) using the conservation laws of energy and momentum parallel to the surface. The resulting dataset E_B(k) is the experimentally measured band structure.

References

An In-depth Technical Guide to the Synthesis and Properties of Millerite Nickel Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of millerite, the rhombohedral phase of nickel sulfide (β-NiS). It is intended for researchers, scientists, and professionals in drug development who are interested in the material's synthesis, fundamental properties, and potential applications. This document details common synthetic protocols, summarizes key quantitative data, and explores the relevance of its characteristics in various scientific fields.

Properties of Millerite (β-NiS)

Millerite is a this compound mineral that naturally occurs as a low-temperature hydrothermal mineral in cavities within limestones and as an alteration product of other nickel minerals.[1][2] Synthetically produced millerite, particularly in nanoparticle form, has garnered significant interest for its electrochemical and catalytic properties.

1.1. Physical and Crystallographic Properties

Millerite is distinguished by its brassy, pale-yellow color and metallic luster.[3][4] It often forms characteristic acicular (needle-like) or capillary (hair-like) crystals in radiating clusters.[5][6] The mineral is brittle, and while capillary crystals can be elastic, it has a Mohs hardness of 3 to 3.5.[1][3]

Millerite crystallizes in the trigonal system with the space group R3m.[3][7] In this structure, Ni²⁺ ions are bonded to five S²⁻ atoms, forming distorted trigonal bipyramids.[7]

Table 1: Summary of Quantitative Properties for Millerite (β-NiS)

PropertyValueReferences
Crystallographic Data
Crystal SystemTrigonal (Rhombohedral)[3][7]
Space GroupR3m[3][7]
Unit Cell Parametersa = 9.50 - 9.607 Å, c = 3.13 - 3.143 Å[3][7]
Physical Properties
Mohs Hardness3 - 3.5[1][3][5]
Specific Gravity5.3 - 5.5 g/cm³[3][4][5]
StreakGreenish-black[1][3][8]
Electronic & Optical
Energy Band Gap3.9 - 3.96 eV (for hydrothermally synthesized nanoparticles)[9][10]
Electrochemical Data
Specific Capacitance208 F/g (in 1M KOH)[9][10]
Areal Capacitance6 F/cm²[9][10]
Capacitive Retention60-64% over 300 cycles[9][10]
OER ActivityCurrent density of 1100 mA/cm² at 450 mV overpotential[11]
Tafel Slope (OER)81.3 mV/dec[11]

1.2. Electrochemical and Catalytic Properties

Millerite NiS has demonstrated significant potential as an electroactive material. Its electrochemical behavior is characterized by distinct redox peaks, indicating pseudocapacitive properties suitable for energy storage applications like supercapacitors.[9][10][12] The material exhibits a high specific capacitance and moderate cycling stability.[9][10]

Furthermore, millerite is an effective catalyst, particularly for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production.[11] Nanoflakes of millerite grown on Ni foam have shown excellent OER activity and durability in alkaline solutions, positioning it as a promising alternative to more expensive precious metal catalysts.[11] This catalytic activity is attributed to its electronic structure and high surface area when synthesized as a nanomaterial.[11][12]

Synthesis of Millerite (β-NiS)

Several methods have been developed for the controlled synthesis of millerite, often in the form of nanoparticles, nanorods, or other microstructures. Hydrothermal and solvothermal techniques are among the most common, allowing for the formation of crystalline β-NiS at relatively low temperatures.[13]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Product Isolation p1 Nickel Salt Precursor (e.g., Ni(NO₃)₂, Ni(Ac)₂) r1 Mixing & Stirring p1->r1 p2 Sulfur Source (e.g., Thiourea, TAA) p2->r1 p3 Solvent & Additives (e.g., H₂O, Ethylenediamine, Ammonia, Citrate) p3->r1 r2 Sealed Autoclave (Hydrothermal / Solvothermal) r1->r2 r3 Heating (180-240 °C) r2->r3 i1 Cooling to Room Temperature r3->i1 i2 Centrifugation & Washing (H₂O, Ethanol) i1->i2 i3 Drying (Vacuum Oven) i2->i3 end Millerite (β-NiS) Nanoparticles i3->end

Fig. 1: General experimental workflow for hydrothermal or solvothermal synthesis of millerite NiS.

2.1. Experimental Protocol: Hydrothermal Synthesis of NiS Nanoparticles

This protocol is adapted from a method demonstrated to produce pure rhombohedral millerite-NiS nanoparticles.[9][10] The addition of ammonia is crucial for controlling the growth and preventing the formation of other this compound phases.[9]

  • Materials: Nickel Nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Thiourea (CH₄N₂S), Trisodium citrate (Na₃C₆H₅O₇·6H₂O), Ammonia (NH₃), Deionized water.

  • Procedure:

    • Prepare separate aqueous solutions of Nickel Nitrate hexahydrate, Thiourea, and Trisodium citrate.

    • Mix the solutions in a beaker under constant stirring.

    • Add ammonia dropwise to the mixture to adjust the pH and control the reaction rate.

    • Transfer the final solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a constant temperature (e.g., 180-200 °C) for a specified duration (e.g., 12-24 hours).

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the resulting black precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final millerite NiS powder in a vacuum oven at 60-80 °C for several hours.

2.2. Experimental Protocol: Solvothermal Synthesis of Urchin-Like NiS Nanostructures

This protocol is based on a method for producing highly uniform, urchin-like millerite nanostructures using an organic solvent.[14][15]

  • Materials: Nickel(II) acetate hexahydrate (Ni(Ac)₂·6H₂O), Dithizone, Ethylenediamine (solvent).

  • Procedure:

    • Dissolve Nickel(II) acetate hexahydrate and dithizone (as the sulfur source) in ethylenediamine in a beaker.

    • Stir the solution to ensure homogeneity.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat to a temperature in the range of 220-240 °C for 12-24 hours.

    • After the reaction, let the autoclave cool down to room temperature.

    • Collect the black product by filtration.

    • Wash the collected solid with absolute ethanol and deionized water.

    • Dry the final product under vacuum at approximately 60 °C.

Relevance to Drug Development and Research

While millerite NiS is not used directly as a therapeutic agent, its unique properties are relevant to the broader fields of chemical synthesis and biomedical research. The audience in drug development should particularly note the material's catalytic potential and its associated toxicity.

G cluster_prop Core Properties cluster_app Applications & Research Areas cluster_drug Relevance to Drug Development p1 Electrochemical Activity a1 Energy Storage (Supercapacitors) p1->a1 d2 Toxicity & Biocompatibility Studies p1->d2 Safety Concern d3 Biosensing (Potential) p1->d3 Potential p2 Catalytic Function a2 Electrocatalysis (e.g., OER) p2->a2 p2->d2 Safety Concern p3 Nanostructure (High Surface Area) p3->a2 p3->d2 Safety Concern d1 Catalyst for Synthesis of Pharmaceutical Intermediates a2->d1 a3 Chemical Synthesis

Fig. 2: Logical relationship between millerite's properties and its applications.

3.1. Catalysis in Pharmaceutical Synthesis

The catalytic activity of transition metal sulfides is a subject of intense research. The demonstrated efficacy of millerite in promoting complex chemical reactions like water oxidation suggests its potential as a catalyst or co-catalyst in the synthesis of organic molecules, including pharmaceutical intermediates.[11] Its nanostructured forms provide a high surface area, which is advantageous for catalytic efficiency.

3.2. Toxicity and Safety Considerations

For any material considered for applications that may involve biological systems, a thorough understanding of its toxicity is critical. Nickel and its compounds, including this compound, are associated with significant health hazards. This compound is classified as a substance that may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause cancer by inhalation.[16][17] It is also known to cause damage to organs through prolonged or repeated exposure.[16][18] These toxicological properties necessitate strict handling protocols and largely preclude its use in direct therapeutic applications but make it a subject for toxicological research.

3.3. Hydrogen Sulfide (H₂S) Research

Hydrogen sulfide is an important endogenous gasotransmitter involved in various physiological processes.[19] While millerite itself is not a "H₂S donor" in the pharmaceutical sense, research into stable sulfide-containing materials can provide insights into the fundamental chemistry of sulfur compounds, which is relevant to the design of molecules that release H₂S for therapeutic effects.[19]

References

The Nickel-Sulfur System: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nickel-sulfur (Ni-S) binary phase diagram, a critical tool for understanding the behavior of nickel-containing materials in sulfurous environments. The information presented is essential for researchers in materials science, metallurgy, and catalysis, as well as for professionals in drug development where nickel catalysts may be employed. This document summarizes key quantitative data, details common experimental protocols for phase diagram determination, and provides visualizations of the phase relationships and experimental workflows.

The Nickel-Sulfur Phase Diagram

The equilibrium phase diagram for the nickel-sulfur system illustrates the stable phases present at different temperatures and compositions. The diagram is characterized by several invariant reactions and the formation of multiple nickel sulfide compounds. A notable feature is a deep eutectic reaction on the nickel-rich side of the diagram.[1]

Invariant Reactions

The invariant reactions in the Ni-S system are critical points where three phases are in equilibrium. These reactions occur at a constant temperature and are fundamental to understanding the solidification and phase transformation behavior of Ni-S alloys.

Reaction TypeTemperature (°C)Composition (at. % S)Phases in Equilibrium
Eutectic~635~33.3L ↔ (Ni) + Ni3S2
Peritectic~806~44.5L + Ni1-xS ↔ β2
Peritectoid~573~45.5β2 + Ni1-xS ↔ Godlevskite (Ni7S6)
Eutectoid~524~46.1β2 ↔ Heazlewoodite (Ni3S2) + Godlevskite (Ni7S6)

Note: The values presented are compiled from various sources and may show slight variations depending on the experimental conditions and data interpretation.

This compound Phases

The Ni-S system is comprised of several stable and metastable sulfide phases, each with a distinct crystal structure and range of stability. The most common polymorph of this compound is NiS (millerite), which has a trigonal crystal system with the space group R3m.[2] Other prominent phases include Ni3S2 (heazlewoodite), NiS2 (vaesite), and a variety of non-stoichiometric compounds.

PhaseChemical FormulaMineral NameCrystal SystemSpace Group
HeazlewooditeNi3S2HeazlewooditeRhombohedralR32
Millerite (α-NiS)NiSMilleriteHexagonalR3m
Millerite (β-NiS)NiSRhombohedralR3m
VaesiteNiS2VaesiteCubicPa-3
GodlevskiteNi7S6GodlevskiteOrthorhombicC222₁
Pentlandite Group(Fe,Ni)9S8PentlanditeCubicFm-3m

Note: The α-phase of NiS is stable at temperatures above 379 °C and transforms into the β-phase at lower temperatures, a transition accompanied by a 2-4% increase in volume.[3]

Experimental Determination of the Ni-S Phase Diagram

The determination of a phase diagram is a meticulous process involving various experimental techniques to identify phase boundaries and invariant reactions. The primary methods employed for the Ni-S system include Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Electron Probe Microanalysis (EPMA).

Differential Thermal Analysis (DTA)

DTA is a thermoanalytic technique used to detect phase transitions by measuring the temperature difference between a sample and an inert reference as they are heated or cooled at a controlled rate.

Experimental Protocol:

  • Sample Preparation: High-purity nickel and sulfur are weighed and mixed in the desired atomic percentages. The mixture is then sealed in an evacuated quartz tube to prevent oxidation. The sealed tube is heated to a temperature above the liquidus line to ensure complete melting and homogenization, followed by quenching.

  • Apparatus: A DTA instrument equipped with a high-temperature furnace, a sample holder with thermocouples for both the sample and a reference material (typically Al2O3), and a programmable temperature controller.

  • Procedure:

    • A small amount of the prepared Ni-S alloy is placed in a sample crucible (e.g., alumina or graphite). An equal amount of the inert reference is placed in an identical crucible.

    • The crucibles are placed in the DTA furnace.

    • The system is evacuated and backfilled with an inert gas (e.g., argon) to prevent oxidation.

    • The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min).

    • The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.

  • Data Analysis: Endothermic and exothermic events, such as melting, solidification, and solid-state phase transformations, are identified as peaks on the DTA curve. The onset temperature of these peaks corresponds to the transformation temperatures.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structure of the phases present in the Ni-S alloys at different temperatures and compositions.

Experimental Protocol:

  • Sample Preparation: Ni-S alloys of various compositions are prepared and annealed at specific temperatures for extended periods to achieve equilibrium. The samples are then quenched to retain the high-temperature phases at room temperature. For analysis, the samples are ground into a fine powder.

  • Apparatus: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Procedure:

    • The powdered sample is mounted on a sample holder.

    • The sample is scanned over a range of 2θ angles.

    • The diffraction pattern, a plot of intensity versus 2θ, is recorded.

  • Data Analysis: The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the JCPDS-ICDD database) to identify the phases present in the sample.

Electron Probe Microanalysis (EPMA)

EPMA is a microanalytical technique used to determine the elemental composition of small volumes of a solid material, making it ideal for determining the composition of individual phases and the location of phase boundaries.

Experimental Protocol:

  • Sample Preparation: Samples are prepared as for XRD, but instead of being ground, they are mounted in an epoxy resin, polished to a mirror finish, and coated with a thin layer of carbon to ensure electrical conductivity.

  • Apparatus: An electron probe microanalyzer equipped with wavelength-dispersive X-ray spectrometers (WDS).

  • Procedure:

    • The prepared sample is placed in the EPMA chamber under high vacuum.

    • A focused beam of high-energy electrons is directed at a specific point on the sample surface.

    • The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.

    • The WDS system analyzes the wavelengths and intensities of the emitted X-rays to determine the elemental composition at that point.

    • Multiple points within each phase are analyzed to determine its composition. Line scans across phase boundaries are also performed.

  • Data Analysis: The quantitative compositional data is used to accurately map the phase boundaries on the phase diagram.

Visualizations

Nickel-Sulfur Phase Diagram

NiS_PhaseDiagram cluster_legend Legend L L: Liquid Ni (Ni): Nickel Solid Solution Ni3S2 Ni3S2: Heazlewoodite NiS NiS: Millerite NiS2 NiS2: Vaesite Other Other Sulfide Phases T_max Temperature (°C) T_1455 1455 T_992 992 T_806 806 T_635 635 T_379 379 T_min RT C_0 0 (Ni) C_20 20 C_33 33.3 C_40 40 C_50 50 C_60 60 C_66 66.7 C_100 100 (S) Liquid Liquid (L) Ni_L (Ni) + L Ni3S2_L Ni3S2 + L NiS_L NiS + L NiS2_L NiS2 + L Ni_Ni3S2 (Ni) + Ni3S2 Ni3S2_NiS Ni3S2 + NiS NiS_NiS2 NiS + NiS2 Eutectic Eutectic: L ↔ (Ni) + Ni3S2 Peritectic Peritectic: L + NiS ↔ β-phase p1 p2 p1->p2 Liquidus p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ExperimentalWorkflow cluster_preparation Sample Preparation cluster_analysis Phase Analysis cluster_data Data Interpretation prep1 Weighing of High-Purity Ni and S Powders prep2 Sealing in Evacuated Quartz Tubes prep1->prep2 prep3 Homogenization by Melting and Quenching prep2->prep3 prep4 Annealing at Target Temperatures prep3->prep4 dta Differential Thermal Analysis (DTA) prep4->dta xrd X-ray Diffraction (XRD) prep4->xrd epma Electron Probe Microanalysis (EPMA) prep4->epma data1 Identify Transformation Temperatures (from DTA) dta->data1 data2 Identify Crystal Structures (from XRD) xrd->data2 data3 Determine Phase Compositions (from EPMA) epma->data3 data4 Construct Phase Diagram data1->data4 data2->data4 data3->data4

References

Stoichiometry and Phase Relationships in Nickel Sulfides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel sulfides (NiₓSᵧ) represent a diverse class of inorganic compounds with a wide range of stoichiometries and crystal structures. This variability in composition and phase gives rise to a rich landscape of physical and chemical properties, making them materials of significant interest in various scientific and industrial fields, including catalysis, energy storage, and materials science. For researchers, a thorough understanding of the stoichiometry and phase relationships of nickel sulfides is crucial for the rational design and synthesis of materials with tailored properties for specific applications. This technical guide provides a comprehensive overview of the core principles governing the Ni-S system, including detailed data on the various phases, experimental protocols for their synthesis and characterization, and visualizations of their phase relationships.

Nickel Sulfide Phases and Stoichiometry

The nickel-sulfur system is characterized by the existence of several stable and metastable phases, each with a distinct stoichiometry and crystal structure. The most commonly encountered this compound phases are detailed below.

Data Presentation: Properties of Common this compound Phases
PhaseMineral NameStoichiometric FormulaMolar Mass ( g/mol )Crystal SystemSpace Group
α-NiS-NiS90.76HexagonalP6₃/mmc
β-NiSMilleriteNiS90.76RhombohedralR3m
NiS₂VaesiteNiS₂122.82CubicPa-3
Ni₃S₂HeazlewooditeNi₃S₂240.22RhombohedralR32
Ni₃S₄PolydymiteNi₃S₄304.35CubicFd-3m
Ni₇S₆-Ni₇S₆603.05OrthorhombicCmc2₁
Ni₉S₈Pentlandite (Fe,Ni)₉S₈Ni₉S₈784.47IsometricFm-3m

Thermodynamic Properties and Phase Transitions

The stability of a particular this compound phase is dictated by thermodynamic parameters such as temperature and pressure. Understanding the thermodynamic properties of each phase is essential for predicting and controlling phase transformations.

Data Presentation: Thermodynamic Data for this compound Phases at 298.15 K
PhaseStandard Enthalpy of Formation (ΔHᵣ°) (kJ/mol)Standard Molar Entropy (S°) (J/mol·K)Standard Gibbs Free Energy of Formation (ΔGᵣ°) (kJ/mol)
β-NiS (Millerite)-91.0 ± 1.0[1]53.0-87.8
NiS₂ (Vaesite)-124.9 ± 1.0[1]73.6-123.5
Ni₃S₂ (Heazlewoodite)-217.2 ± 1.6[1]133.8-210.0
Ni₃S₄ (Polydymite)-263.2194.1-258.1
Ni₇S₆-582.8 ± 5.7[1]369.0-565.3
Ni₉S₈---

Note: Thermodynamic data can vary slightly between different sources. The values presented here are representative.

Phase Transitions

Phase transitions in the Ni-S system are complex and can be influenced by stoichiometry, temperature, and pressure. A key transition is that of NiS, which exists as the hexagonal α-phase at temperatures above 379 °C and transforms to the rhombohedral β-phase at lower temperatures.[2] This transformation is accompanied by a volume increase of 2-4%, which has significant implications in materials science, particularly in the context of this compound inclusions in glass.[2]

Visualization of this compound Phase Relationships

The relationships and transformations between different this compound phases can be visualized to aid in understanding their stability under various conditions.

NickelSulfide_Phases Ni3S2 Ni₃S₂ (Heazlewoodite) Ni7S6 Ni₇S₆ Ni3S2->Ni7S6 ~573 °C NiS_alpha α-NiS Ni7S6->NiS_alpha >573 °C NiS_beta β-NiS (Millerite) NiS_beta->NiS_alpha >379 °C Ni3S4 Ni₃S₄ (Polydymite) NiS_alpha->Ni3S4 <356 °C (S-rich) NiS2 NiS₂ (Vaesite) Ni3S4->NiS2 >356 °C

Caption: Phase transformation pathways for selected nickel sulfides.

Experimental Protocols

The synthesis of specific this compound phases with controlled morphology and crystallinity is a key area of research. Below are detailed methodologies for common synthesis techniques.

Hydrothermal Synthesis of Ni₃S₂ Nanostructures

Objective: To synthesize Ni₃S₂ nanostructures on a substrate for applications such as supercapacitors.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Deionized (DI) water

  • Ethanol

  • Nickel foam (or other desired substrate)

Procedure:

  • Clean a piece of nickel foam by sonicating in acetone, ethanol, and DI water for 15 minutes each to remove surface impurities.

  • Prepare a precursor solution by dissolving a specific molar ratio of nickel(II) nitrate hexahydrate and thiourea in DI water. For example, a 1:2 molar ratio of Ni(NO₃)₂·6H₂O to thiourea can be used.

  • Place the cleaned nickel foam and the precursor solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature between 120-180 °C for 6-24 hours. The specific temperature and time will influence the morphology and phase purity of the resulting Ni₃S₂.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Remove the nickel foam, rinse it with DI water and ethanol to remove any unreacted precursors, and dry it in a vacuum oven at 60 °C for several hours.

Solid-State Synthesis of NiS₂

Objective: To synthesize NiS₂ powder through a direct reaction of the elemental precursors at elevated temperatures.

Materials:

  • Nickel powder (Ni)

  • Sulfur powder (S)

  • Quartz tube

  • Tube furnace

Procedure:

  • Thoroughly mix stoichiometric amounts of high-purity nickel and sulfur powders in an agate mortar.

  • Seal the mixed powder in an evacuated quartz tube.

  • Place the quartz tube in a tube furnace and heat it to a temperature in the range of 400-700 °C for an extended period, typically 24-72 hours. A slow heating rate is often employed to ensure a controlled reaction.

  • After the heating period, allow the furnace to cool down to room temperature slowly.

  • Carefully open the quartz tube to collect the NiS₂ powder.

Microwave-Assisted Synthesis of NiS Nanoparticles

Objective: To rapidly synthesize NiS nanoparticles using microwave irradiation.[3]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Thioacetamide (CH₃CSNH₂)

  • Ethylene glycol

Procedure:

  • In a typical synthesis, dissolve a specific amount of nickel(II) acetate tetrahydrate and thioacetamide in ethylene glycol in a flask suitable for microwave synthesis.

  • Place the flask in a microwave reactor and irradiate the solution for a short duration, typically in the range of 5-30 minutes, at a controlled temperature (e.g., 180-220 °C).

  • After the microwave irradiation, cool the resulting black suspension to room temperature.

  • Separate the NiS nanoparticles from the solution by centrifugation.

  • Wash the collected nanoparticles several times with ethanol and DI water to remove any residual reactants and byproducts.

  • Dry the final product in a vacuum oven.

Characterization Techniques

Accurate characterization of the synthesized nickel sulfides is essential to confirm their phase, stoichiometry, morphology, and crystallinity.

X-ray Diffraction (XRD)

Objective: To identify the crystal phase and determine the crystallite size of the synthesized this compound powder.

Protocol:

  • Sample Preparation: Finely grind the this compound powder to ensure random orientation of the crystallites. Mount the powder on a zero-background sample holder.

  • Data Collection: Place the sample holder in the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current. Scan a 2θ range appropriate for nickel sulfides (e.g., 20-80 degrees) with a suitable step size and scan speed.

  • Data Analysis: Identify the diffraction peaks in the obtained XRD pattern. Compare the peak positions and relative intensities to standard diffraction patterns from a database (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the this compound phase(s) present. The crystallite size can be estimated using the Scherrer equation from the broadening of the diffraction peaks.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, size, and crystal structure of the synthesized this compound nanoparticles.

Protocol:

  • Sample Preparation: Disperse a small amount of the this compound nanoparticle powder in a suitable solvent (e.g., ethanol) and sonicate for a few minutes to create a dilute, well-dispersed suspension. Place a drop of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.

  • Imaging: Insert the prepared TEM grid into the TEM holder and load it into the microscope. Obtain bright-field images at different magnifications to observe the overall morphology and size distribution of the nanoparticles.

  • High-Resolution TEM (HRTEM): At higher magnifications, obtain HRTEM images to visualize the lattice fringes of individual nanoparticles. The spacing of these fringes can be measured to identify the crystal planes and confirm the crystal structure.

  • Selected Area Electron Diffraction (SAED): Obtain a SAED pattern from an area containing multiple nanoparticles. The diffraction rings or spots in the pattern can be indexed to confirm the crystal structure and phase of the material.

Visualization of Experimental Workflow

A generalized workflow for the synthesis and characterization of this compound nanoparticles is presented below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation precursors Precursor Selection (Ni and S sources) method Synthesis Method (Hydrothermal, Solid-State, etc.) precursors->method nanoparticles This compound Nanoparticles method->nanoparticles xrd XRD (Phase, Crystallinity) nanoparticles->xrd tem TEM/HRTEM/SAED (Morphology, Size, Structure) nanoparticles->tem other Other Techniques (XPS, Raman, etc.) nanoparticles->other analysis Property-Structure Correlation xrd->analysis tem->analysis other->analysis

Caption: A generalized workflow for this compound nanoparticle synthesis and characterization.

Conclusion

The stoichiometry and phase relationships in nickel sulfides are intricate, offering a rich field of study with significant potential for materials innovation. This guide has provided a foundational understanding of the various this compound phases, their thermodynamic properties, and the experimental methodologies for their synthesis and characterization. For researchers and scientists, a firm grasp of these core concepts is paramount for the successful development of advanced materials with tailored functionalities. The provided data, protocols, and visualizations serve as a valuable resource for navigating the complexities of the nickel-sulfur system and advancing research in this exciting area.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel Sulfide (NiS) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and physical and chemical properties of nickel sulfide (NiS) thin films. NiS thin films are gaining significant attention in various scientific and technological fields, including solar cells, supercapacitors, and sensors, owing to their unique and tunable properties.[1][2] This document details the experimental methodologies for the deposition and characterization of NiS thin films and presents key quantitative data in a structured format for comparative analysis.

Synthesis of NiS Thin Films

Several methods are employed for the deposition of NiS thin films, each offering distinct advantages in terms of cost, scalability, and the resulting film quality. The most common techniques include Chemical Bath Deposition (CBD), Spray Pyrolysis, and Successive Ionic Layer Adsorption and Reaction (SILAR).

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the reproducible synthesis of NiS thin films with desired properties.

CBD is a cost-effective and straightforward method for depositing uniform thin films over large areas.[3] The process involves the controlled precipitation of NiS from an aqueous solution containing nickel and sulfur precursors.

Detailed Methodology:

  • Substrate Preparation: Glass or indium tin oxide (ITO) coated glass substrates are thoroughly cleaned by sonication in detergent, followed by rinsing with distilled water and acetone, and finally dried with nitrogen gas.[4]

  • Precursor Solution Preparation:

    • An aqueous solution of a nickel salt, such as nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or nickel chloride hexahydrate (NiCl₂·6H₂O), is prepared.[2][5]

    • A sulfur source, typically thiourea ((NH₂)₂CS) or sodium thiosulfate (Na₂S₂O₃), is dissolved in a separate aqueous solution.[2][6]

    • A complexing agent, such as ammonia (NH₃) or triethanolamine, may be added to the nickel salt solution to control the release of Ni²⁺ ions.[7]

  • Deposition Process:

    • The precursor solutions are mixed in a beaker, and the pH is adjusted, typically to an alkaline value (e.g., pH 11 with ammonia).[8]

    • The cleaned substrates are immersed vertically in the solution.[8]

    • The bath is heated to a specific temperature, generally between 50°C and 80°C, and maintained for a set duration (e.g., 60 to 150 minutes).[8][9]

  • Post-Deposition Treatment: The deposited films are removed from the bath, rinsed with distilled water to remove any loosely adhered particles, and dried. Annealing may be performed to improve crystallinity.[10]

This technique involves spraying a precursor solution onto a heated substrate, leading to the thermal decomposition of the precursors and the formation of a thin film.[11] It is a scalable method suitable for producing large-area films.[12]

Detailed Methodology:

  • Substrate Preparation: Similar to the CBD method, substrates are meticulously cleaned.

  • Precursor Solution Preparation: An aqueous or alcoholic solution is prepared containing a nickel salt (e.g., nickel nitrate hexahydrate or nickel acetate) and a sulfur source (e.g., thiourea).[10][13] Acetic acid can be used as a complexing agent.[10]

  • Deposition Process:

    • The substrate is heated to a temperature typically in the range of 250°C to 500°C.[1][14]

    • The precursor solution is atomized into fine droplets using a spray nozzle with the aid of a carrier gas (e.g., compressed air).[11]

    • The aerosol is sprayed onto the heated substrate at a controlled flow rate.[15]

  • Post-Deposition Treatment: The films may be annealed in a furnace at a specific temperature and duration to enhance their properties.[10]

The SILAR method is a simple, room-temperature deposition technique that involves the sequential immersion of a substrate into cationic and anionic precursor solutions.[16][17]

Detailed Methodology:

  • Substrate Preparation: Substrates are cleaned as previously described.

  • Precursor Solutions:

    • A cationic precursor solution containing a nickel salt (e.g., nickel chloride hexahydrate or nickel nitrate).[16][18]

    • An anionic precursor solution containing a sulfur source (e.g., thiourea or sodium sulfide).[16][18]

  • Deposition Cycle:

    • The substrate is immersed in the cationic solution for a specific duration (e.g., 60 seconds) to allow for the adsorption of Ni²⁺ ions.[18]

    • The substrate is rinsed with double-distilled water to remove excess, loosely bound ions.[17]

    • The substrate is then immersed in the anionic solution for a set time (e.g., 60 seconds) for the reaction to form NiS.[18]

    • A final rinsing step with double-distilled water is performed to remove unreacted species.[17]

  • Film Growth: The deposition cycle is repeated multiple times (e.g., 40 cycles) to achieve the desired film thickness. Annealing can be performed after the deposition.[17]

Characterization of NiS Thin Films

A suite of characterization techniques is employed to investigate the physical and chemical properties of the synthesized NiS thin films.

Experimental Protocols

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the thin films.[19]

Methodology:

  • Instrument Setup: An X-ray diffractometer with a specific radiation source (e.g., CuKα, λ = 1.5406 Å) is used.

  • Data Acquisition: The thin film sample is mounted, and the diffraction pattern is recorded over a 2θ range (e.g., 20° to 80°).[1]

  • Data Analysis: The obtained diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to identify the crystal structure (e.g., hexagonal or rhombohedral).[20] The crystallite size (D) can be estimated using the Debye-Scherrer equation: D = (0.9λ) / (β cosθ) where λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[21]

SEM is utilized to study the surface morphology, including grain size and shape, and the homogeneity of the films.[21] EDX provides the elemental composition of the films.[22]

Methodology:

  • Sample Preparation: The thin film sample is mounted on an SEM stub. A thin conductive coating (e.g., gold) may be applied for non-conductive substrates to prevent charging.

  • SEM Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. Secondary or backscattered electrons are detected to form an image of the surface topography.[21]

  • EDX Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDX detector analyzes these X-rays to identify and quantify the elements present in the film.[22]

UV-Vis spectroscopy is employed to investigate the optical properties of the thin films, such as absorbance, transmittance, and to determine the optical band gap (Eg).[23]

Methodology:

  • Measurement: The absorbance or transmittance spectrum of the NiS thin film is recorded over a specific wavelength range (e.g., 200-1200 nm) using a UV-Vis spectrophotometer.[1]

  • Band Gap Calculation (Tauc Plot): The optical band gap is determined using the Tauc relation: (αhν)² = A(hν - Eg) where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent (in this case, 2) indicates a direct allowed transition.[24][25] The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t) using the relation α = 2.303A/t. By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the band gap (Eg) can be determined.[24]

This method is used to measure the sheet resistance and calculate the electrical resistivity and conductivity of the thin films.[26]

Methodology:

  • Setup: A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film surface.[27]

  • Measurement: A constant current (I) is passed through the two outer probes, and the voltage (V) is measured across the two inner probes.[28]

  • Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln2) * (V/I) * C where C is a correction factor that depends on the sample geometry and thickness. The electrical resistivity (ρ) is then calculated as ρ = Rs * t, where t is the film thickness. The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).[29]

Physical and Chemical Properties of NiS Thin Films

The properties of NiS thin films are highly dependent on the synthesis method and deposition parameters.

Structural Properties

NiS thin films can exist in different crystalline phases, with the hexagonal (α-NiS) and rhombohedral (β-NiS) structures being the most common.[1] The crystallite size is influenced by factors such as precursor concentration and annealing temperature.

Table 1: Structural Properties of NiS Thin Films

Deposition MethodPrecursor Concentration (M)Annealing Temperature (°C)Crystal StructureCrystallite Size (nm)Reference
Spray Pyrolysis0.03300Hexagonal23.9[13]
Spray Pyrolysis0.05300Hexagonal-[13]
Spray Pyrolysis0.07300Hexagonal42.7[13]
Spray Pyrolysis-As-deposited (300°C)Hexagonal-[10]
Spray Pyrolysis-300 (1h)Hexagonal-[10]
Spray Pyrolysis-300 (2h)Hexagonal-[10]
Spray Pyrolysis-300 (3h)Hexagonal-[10]
ALD-165-225β-NiS (rhombohedral)-[5]
Morphological Properties

SEM analysis reveals that the surface morphology of NiS thin films can range from dense and granular to nanoflake-like structures, depending on the deposition technique and parameters.[5][13] The films are generally homogeneous and well-adhered to the substrate.[13]

Optical Properties

The optical properties of NiS thin films are critical for their application in optoelectronic devices. The optical band gap is a key parameter that can be tuned by varying the synthesis conditions.

Table 2: Optical Properties of NiS Thin Films

Deposition MethodPrecursor Concentration (M)Annealing Time (h)Optical Band Gap (eV)Reference
Spray Pyrolysis0.03-1.07[13]
Spray Pyrolysis0.05--[13]
Spray Pyrolysis0.07-0.96[13]
Spray Pyrolysis-0-[10]
Spray Pyrolysis-1-[10]
Spray Pyrolysis-2-[10]
Spray Pyrolysis-3-[10]
CBD-- (60 min deposition)2.06[9]
CBD-- (90 min deposition)-[9]
CBD-- (120 min deposition)1.93[9]
CBD-- (150 min deposition)2.09[9]
CBD--2.3[6]
SILAR--0.45[16]
Electrical Properties

The electrical conductivity of NiS thin films is another crucial property that can be tailored for specific applications.

Table 3: Electrical Properties of NiS Thin Films

Deposition MethodPrecursor Concentration (M)Electrical Conductivity (S/cm)Reference
Spray Pyrolysis0.051.97 x 10³[13]
CBD-48.3[9]
Chemical Properties

The elemental composition of NiS thin films, as determined by EDX, confirms the presence of nickel and sulfur. The stoichiometry can be influenced by the precursor concentrations.[13] The thermal stability of NiS thin films is an important consideration for high-temperature applications. Studies have shown that structural and compositional changes can occur at temperatures around 300–400 °C.[5]

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of NiS thin films.

Synthesis_Workflow cluster_synthesis Synthesis Methods cluster_characterization Characterization Techniques CBD Chemical Bath Deposition NiS_Film NiS Thin Film CBD->NiS_Film produces SP Spray Pyrolysis SP->NiS_Film produces SILAR SILAR SILAR->NiS_Film produces XRD XRD (Structural Properties) SEM_EDX SEM/EDX (Morphology & Composition) UV_Vis UV-Vis Spectroscopy (Optical Properties) Four_Probe Four-Point Probe (Electrical Properties) NiS_Film->XRD is characterized by NiS_Film->SEM_EDX is characterized by NiS_Film->UV_Vis is characterized by NiS_Film->Four_Probe is characterized by

Caption: General workflow for the synthesis and characterization of NiS thin films.

Logical Relationships

The properties of NiS thin films are significantly influenced by the synthesis parameters. The following diagram illustrates the effect of precursor concentration on key film properties based on findings from spray pyrolysis deposition.

Precursor_Effect Precursor_Conc Increase in Precursor Concentration Crystallite_Size Increase in Crystallite Size Precursor_Conc->Crystallite_Size Band_Gap Decrease in Optical Band Gap Precursor_Conc->Band_Gap Roughness Increase in Surface Roughness Precursor_Conc->Roughness

Caption: Effect of increasing precursor concentration on the properties of NiS thin films.

The thermal treatment of as-deposited films also plays a crucial role in modifying their characteristics.

Annealing_Effect Annealing Increase in Annealing Time/Temperature Crystallinity Improved Crystallinity Annealing->Crystallinity Transmittance Increased Optical Transmittance Annealing->Transmittance Absorption_Coeff Decreased Absorption Coefficient Annealing->Absorption_Coeff

Caption: Influence of annealing on the properties of NiS thin films.

References

optical properties of nickel sulfide nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Optical Properties of Nickel Sulfide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NiS) nanostructures are a class of transition metal chalcogenides that have garnered significant attention due to their unique and tunable optical, electronic, and magnetic properties.[1][2] These materials exist in various stoichiometric phases, including NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈, each with distinct crystal structures and characteristics.[1][3] The optical properties, in particular, are highly dependent on the nanostructure's size, shape, and crystalline phase, a phenomenon largely attributed to quantum confinement effects.[4] This tunability makes them promising candidates for a wide range of applications, from photocatalysis and solar cells to advanced biomedical uses like bioimaging and photothermal therapy, which are of particular interest to drug development professionals.[2][3][5] This guide provides a comprehensive overview of the core , details common experimental protocols, and summarizes key quantitative data to support researchers in this field.

Synthesis and Characterization Workflow

The are intrinsically linked to their physical characteristics, which are determined by the synthesis method. Common synthesis routes include hydrothermal, solvothermal, hot injection, sonochemical, and chemical precipitation methods.[1][6][7] Each method offers a different level of control over the final product's morphology, size, and crystal phase. A generalized workflow for the synthesis and subsequent characterization of these nanostructures is outlined below.

G precursors Precursor Selection (e.g., Ni(NO₃)₂, Sulfur Source) synthesis Synthesis Method (e.g., Hydrothermal, Sonochemical) precursors->synthesis Reaction Conditions (Temp, Time, Capping Agent) purification Purification & Annealing (Centrifugation, Washing) synthesis->purification structural Structural Analysis (XRD, SEM, TEM) purification->structural optical Optical Analysis (UV-Vis, Photoluminescence) structural->optical bandgap Band Gap Calculation (Tauc Plot) optical->bandgap

Fig. 1: General experimental workflow for synthesis and characterization of NiS nanostructures.

Core Optical Properties

UV-Visible Absorption

The UV-Visible absorption spectrum of a material provides critical information about its electronic transitions. For this compound nanostructures, the absorption spectra typically show a distinct absorption peak or shoulder in the UV or visible range, which is attributed to the electronic transition from the valence band to the conduction band.[8] A key characteristic of NiS nanostructures is the "blue shift" of the absorption edge compared to its bulk material.[6][9] This shift to shorter wavelengths (higher energy) is a direct consequence of the quantum confinement effect, which occurs when the nanoparticle size is comparable to the exciton Bohr radius.[4] The position of the absorption peak can be tuned by controlling the particle size, with smaller particles generally exhibiting a more significant blue shift.[6] For instance, NiS nanoparticles synthesized by a hot injection method showed absorption peaks at 285-290 nm, which is blue-shifted compared to the bulk NiS absorption at 295 nm.[6]

Band Gap Energy (Eg)

The band gap is a fundamental property of a semiconductor, defining the energy required to excite an electron to a conductive state. For NiS nanostructures, the band gap is not a fixed value but can be tuned, primarily by altering the particle size and synthesis conditions.[10] Band gap values for NiS nanostructures are typically higher than that of bulk NiS and can range from approximately 1.8 eV to as high as 4.8 eV depending on the synthesis method, phase, and size.[6][10][11] For example, NiS nanoparticles synthesized via a sonochemical method exhibited tunable band gaps between 3.3 eV and 3.8 eV by altering the ultrasonic irradiation power.[1]

The optical band gap is commonly determined from UV-Vis absorption data using the Tauc relation:

(αhν)n = A(hν - Eg)

where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor).[12] By plotting (αhν)² versus hν (a "Tauc plot"), the band gap (Eg) can be calculated by extrapolating the linear portion of the curve to the energy axis.[6]

G cluster_params Synthesis Parameters param1 Particle Size (Quantum Confinement) prop1 Band Gap Energy (Eg) param1->prop1 prop2 Absorption Spectrum param1->prop2 prop3 Photoluminescence (PL) param1->prop3 param2 Crystalline Phase (e.g., NiS, NiS₂, Ni₃S₄) param2->prop1 param2->prop2 param3 Doping/Impurities param3->prop1 param3->prop3 param4 Synthesis Temperature param4->prop1 param4->prop2

Fig. 2: Logical relationship between synthesis parameters and resulting optical properties.
Photoluminescence (PL)

Photoluminescence spectroscopy reveals information about the radiative recombination of excited electrons and holes. The PL spectra of NiS nanostructures often show emission peaks that are red-shifted (lower energy) compared to their absorption band edges.[4] These emissions are typically not from direct band-to-band recombination but are instead attributed to radiative recombination occurring at defect states, such as surface states or vacancies, within the nanostructure's band gap.[13][14] The intensity and position of these PL peaks are sensitive to the size, morphology, and surface chemistry of the nanoparticles. For example, NiS nanoparticles synthesized by chemical precipitation showed emission peaks related to defect levels.[13]

Localized Surface Plasmon Resonance (LSPR)

While many NiS phases are semiconducting, certain metallic phases like Ni₃S₂ can exhibit localized surface plasmon resonance (LSPR).[15] LSPR is the collective oscillation of conduction electrons in response to incident light, resulting in a strong absorption peak in the visible or near-infrared (NIR) region. This property is more commonly associated with noble metal nanoparticles (e.g., gold, silver) but its presence in less expensive this compound nanostructures opens new possibilities for applications in sensing and photothermal therapy. The LSPR of hollow NiS nanoparticles has been shown to be sharper and more promising for sensor applications.[15]

Experimental Protocols

Protocol: Hot Injection Synthesis of NiS Nanoparticles

(Based on Kamble M.M., et al., 2024)[6]

  • Precursor Preparation: Prepare a sulfur precursor solution by dissolving elemental sulfur powder (e.g., 1, 2, or 3 molar concentrations) in oleylamine (OAm) at 80 °C.

  • Reaction Setup: In a three-neck flask, dissolve nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in OAm. Heat the mixture to 120 °C under nitrogen flow with constant stirring to form a nickel-oleylamine complex.

  • Injection: Rapidly inject the prepared sulfur precursor solution into the hot nickel solution.

  • Growth: Raise the temperature of the reaction mixture to 180 °C and maintain for 1 hour to allow for nanoparticle growth.

  • Purification: Cool the solution to room temperature. Add a mixture of toluene and isopropanol to precipitate the NiS nanoparticles.

  • Collection: Centrifuge the mixture at 3000 rpm to collect the black NiS nanoparticle precipitate. Wash the precipitate multiple times with isopropanol and toluene to remove impurities.

  • Final Product: Anneal the collected colloidal NiS nanoparticles at 350 °C for one hour to obtain the final NiS powder.

Protocol: Sonochemical Synthesis of NiS Nanoparticles

(Based on Djerdj, I., et al., 2017)[1]

  • Solution Preparation: In a 100 mL flat-bottomed beaker, dissolve 2.49 g of nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂ · 4H₂O) and 0.75 g of thioacetamide (C₂H₅NS) in 50 mL of deionized water.

  • Sonication: Immerse a direct ultrasonic probe into the solution.

  • Reaction: Sonicate the solution for 1 hour. The ultrasonic amplitude can be varied (e.g., 50%, 70%, 90%) to control the crystallite size and morphology of the resulting nanoparticles.

  • Collection: After sonication, collect the precipitate by centrifugation.

  • Washing: Wash the collected product multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 60 °C.

Protocol: Optical Characterization
  • Sample Preparation: Disperse a small amount of the synthesized NiS nanostructure powder in a suitable solvent (e.g., ethanol, toluene, or water depending on surface ligands) using ultrasonication to form a stable colloidal suspension.

  • UV-Vis Spectroscopy:

    • Place the suspension in a quartz cuvette.

    • Use a UV-Vis spectrophotometer to record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[6]

    • Use the pure solvent as a baseline reference.

  • Photoluminescence (PL) Spectroscopy:

    • Using the same or a similar sample in a quartz cuvette, place it in a spectrofluorometer.

    • Excite the sample at a wavelength determined from the absorption spectrum (typically at or below the main absorption peak).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

Applications in Drug Development and Therapy

The unique optical properties of NiS nanostructures, particularly their strong absorbance in the near-infrared (NIR) region, make them excellent candidates for photothermal therapy (PTT).[16] In PTT, nanoparticles accumulate in tumor tissue and, upon irradiation with an external NIR laser, convert light into heat, inducing localized hyperthermia and causing cancer cell death. This approach offers high spatial control and minimizes damage to surrounding healthy tissue.

Furthermore, hollow or mesoporous NiS nanostructures can be loaded with chemotherapeutic drugs.[16] The NIR laser can then trigger the release of the drug in a controlled manner, combining PTT with chemotherapy for a synergistic therapeutic effect. This process is highly relevant for developing next-generation drug delivery systems.

G inject Systemic Injection of Drug-Loaded NiS NPs accumulate Passive Accumulation in Tumor (EPR Effect) inject->accumulate laser External NIR Laser Irradiation accumulate->laser ptt Photothermal Effect (Heat Generation) laser->ptt release Stimulus-Responsive Drug Release ptt->release Heat triggers release hyperthermia Hyperthermia ptt->hyperthermia chemo Chemotherapy release->chemo apoptosis Tumor Cell Apoptosis chemo->apoptosis hyperthermia->apoptosis

Fig. 3: Mechanism of NiS nanostructures in combinatorial photothermal-chemotherapy.

Summary of Quantitative Data

The following tables summarize key optical property data for this compound nanostructures synthesized under various conditions as reported in the literature.

Table 1: Optical Properties of NiS Nanostructures by Synthesis Method

Synthesis MethodPrecursorsCapping Agent/SolventMorphology/SizeAbsorption λmax (nm)Band Gap (Eg) (eV)Reference
Hot InjectionNi(NO₃)₂·6H₂O, SOleylamineNanoparticles (~58 nm)285 - 2901.81 - 1.98[6]
Chemical PrecipitationNi(CH₃COO)₂, ThioureaTriethanolamine (TEA)Nanoparticles225, 269, 355, 435-[13]
Co-precipitationNickel Acetate, Na₂S-Nanoparticles-2.8 - 4.8[11][17]
SonochemicalNi(CH₃COO)₂, C₂H₅NSWaterSpherical/Rods (10-20 nm)330 - 3753.3 - 3.8[1][18]
SolvothermalNiCl₂, SOleylamineVarious phasesUnique peaks per phase-[19]
HydrothermalNi(CH₃COO)₂, Thiourea-Nanoparticles-Tunable (1.92 - 2.41)[10]
AACVD[Ni(iBu₂PS₂)₂]-Spherical balls (1-2 µm)--[20]

Table 2: Photoluminescence (PL) Properties of NiS Nanostructures

Synthesis MethodExcitation λ (nm)Emission λmax (nm)Emission OriginReference
Chemical Precipitation350410, 480Defect Levels[13]
Imidazole Dithiocarbamate Precursor-720Red-shifted from band edge[4]
Solvothermal-450, 525Defect Levels[14]
Microwave Irradiation-555Blue-shifted emission[9]

References

Theoretical Exploration of Nickel Sulfide's Electronic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel sulfide (NiS) and its various stoichiometric forms are materials of significant scientific and technological interest due to their diverse electronic and magnetic properties. These properties underpin their potential applications in a wide range of fields, including catalysis, energy storage, and potentially even in biological systems. Understanding the intricate electronic structure of nickel sulfides is paramount for harnessing their full potential. This technical guide provides an in-depth overview of the theoretical studies on the electronic properties of this compound, with a focus on computational methodologies, key electronic parameters, and the logical frameworks used to understand this fascinating class of materials.

Electronic Properties of this compound Phases

Theoretical studies, predominantly employing Density Functional Theory (DFT), have elucidated the electronic characteristics of various this compound phases. A summary of key quantitative data from these studies is presented below.

This compound PhaseCrystal StructureComputational MethodCalculated Band Gap (eV)Magnetic PropertiesReference
α-NiS HexagonalDFT (GGA)1.98-[1][2]
Millerite NiS RhombohedralDFTMetallicDiamagnetic (theoretically)[3][4]
Hexagonal NiS HexagonalDFTMetallicParamagnetic/Antiferromagnetic[3][5][6]
NiS₂ (Pyrite) CubicDFT (GGA-PW91)--[7][8]
Ni₃S₂ (Heazlewoodite) RhombohedralDFT (GGA-PW91)MetallicParamagnetic/Ferromagnetic[6][7][8][9][10]
Ni₃S₄ (Polydymite) CubicDFT (GGA-PW91)-Ferromagnetic[7][8][9]

Note: The electronic and magnetic properties of nickel sulfides can be highly sensitive to their stoichiometry, crystal structure, and the specific computational methods employed. The metallic nature of several phases, such as millerite NiS and heazlewoodite Ni₃S₂, is a recurring finding in theoretical studies.[3][6]

Theoretical and Experimental Protocols

The investigation of this compound's electronic properties heavily relies on first-principles calculations based on Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Typical Workflow:

DFT_Workflow cluster_setup 1. System Setup cluster_calculation 2. SCF Calculation cluster_analysis 3. Property Analysis crystal_structure Define Crystal Structure (e.g., Hexagonal NiS) scf Self-Consistent Field (SCF) Calculation crystal_structure->scf Input Geometry pseudo Select Pseudopotentials pseudo->scf band Band Structure Calculation scf->band Converged Charge Density dos Density of States (DOS) Calculation scf->dos exchange Choose Exchange-Correlation Functional (e.g., GGA, HSE06) exchange->scf properties Derive Electronic & Magnetic Properties band->properties dos->properties

Caption: A generalized workflow for DFT calculations of this compound electronic properties.

Key Methodological Details:

  • Software Packages: Commonly used software includes Quantum ESPRESSO and Vienna Ab initio Simulation Package (VASP).[11][12]

  • Exchange-Correlation Functionals: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) or Perdew-Wang 1991 (PW91) parameterization, is widely used.[7][8][12] For more accurate band gap calculations, hybrid functionals like HSE06 are sometimes employed.[11]

  • Pseudopotentials: Ultrasoft pseudopotentials or the Projector Augmented-Wave (PAW) method are typically used to describe the interaction between core and valence electrons.

  • Structural Optimization: Before calculating electronic properties, the crystal structure is typically optimized to find the ground-state geometry.[1][11]

Key Concepts in Electronic Structure Analysis

The electronic properties of materials are primarily understood through the analysis of their band structure and density of states (DOS).

Band Structure and Density of States (DOS)

The band structure describes the energy levels that electrons can occupy in a material as a function of their momentum in the crystal lattice. The density of states (DOS) represents the number of available electronic states at each energy level.[13][14][15] Together, they provide a comprehensive picture of the material's electronic behavior.

Band_DOS_Relationship cluster_concepts Core Concepts cluster_properties Derived Electronic Properties band_structure Band Structure (E vs. k) metallic Metallic Behavior (Bands cross Fermi Level, non-zero DOS at E_F) band_structure->metallic semiconducting Semiconducting/Insulating (Band Gap exists, zero DOS at E_F) band_structure->semiconducting dos Density of States (N(E)) dos->metallic dos->semiconducting conductivity Electrical Conductivity metallic->conductivity semiconducting->conductivity optical Optical Properties semiconducting->optical

Caption: The relationship between band structure, DOS, and resulting electronic properties.

Analysis of the band structure and DOS reveals whether a material is a metal, semiconductor, or insulator. In metals, the valence and conduction bands overlap, and there is a non-zero density of states at the Fermi level, allowing for easy electron movement and high conductivity.[3] In semiconductors and insulators, a band gap separates the valence and conduction bands, and the density of states at the Fermi level is zero.[1][2]

Influence of Stoichiometry on Electronic Properties

Theoretical studies have shown a clear trend in the electronic properties of nickel sulfides as the sulfur content increases.

Stoichiometry_Effect cluster_stoichiometry Increasing Sulfur Content cluster_properties Effect on Electronic Structure Ni_rich Nickel-Rich (e.g., Ni₃S₂) NiS_phase NiS Ni_rich->NiS_phase S_rich Sulfur-Rich (e.g., NiS₂) NiS_phase->S_rich d_orbital Nickel d-orbitals shift down in energy S_rich->d_orbital p_orbital Sulfur p-orbitals shift up in energy S_rich->p_orbital conductivity Decrease in Conductivity d_orbital->conductivity p_orbital->conductivity

Caption: The effect of increasing sulfur content on the electronic properties of nickel sulfides.

As the sulfur content increases in nickel sulfides, the nickel d-orbitals tend to shift to lower energy levels, while the sulfur p-orbitals shift to higher energy levels.[7][12] This change in the electronic structure is consistent with a decrease in the material's conductivity and catalytic activity.[7][8]

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, have provided invaluable insights into the electronic properties of nickel sulfides. These computational approaches have allowed for the detailed characterization of various phases, revealing the metallic nature of some and the semiconducting properties of others. The clear relationship between stoichiometry and electronic structure highlights the tunability of this material system. For researchers in materials science and drug development, a fundamental understanding of these electronic properties is crucial for the rational design of novel materials and technologies that leverage the unique characteristics of nickel sulfides. Further computational and experimental work will continue to unravel the complexities of this versatile class of materials.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Hexagonal Nickel Sulfide (NiS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of hexagonal nickel sulfide (NiS). An understanding of its atomic arrangement and physicochemical properties is crucial for its application in various fields, including materials science and potentially in drug development as a target or delivery system. This document summarizes key crystallographic data, details experimental protocols for its synthesis and analysis, and visualizes its structural and processing aspects.

Crystallographic Data of Hexagonal this compound (α-NiS)

Hexagonal this compound, also known as the α-phase, adopts the nickel arsenide (NiAs)-type structure.[1][2][3] This structure is common for many transition metal sulfides, phosphides, and arsenides.[2][4] The α-phase is stable at temperatures above 379 °C and can be quenched to exist in a metastable state at room temperature.[5][6] Below this temperature, it undergoes a phase transition to the rhombohedral β-phase (millerite).[5][6] This transition is notable for being accompanied by a significant volume increase of 2-4%.[5][6]

The fundamental crystallographic parameters for hexagonal NiS are summarized in the table below.

Parameter Value Reference
Crystal SystemHexagonal[5][7][8]
Space GroupP6₃/mmc[1][7][9]
International Number194[7]
Lattice Parametersa = 3.44 Å, c = 5.18 Å[7]
Unit Cell Volume53.06 ų[7]
Density (calculated)5.68 g/cm³[7][10]
Ni-S Bond Length2.37 Å[7]

Atomic Positions:

The atomic arrangement within the hexagonal unit cell is defined by the following Wyckoff positions:

Atom Wyckoff Position Fractional Coordinates (x, y, z) Reference
Nickel (Ni)2a(0, 0, 1/2)[7][11]
Sulfur (S)2d(1/3, 2/3, 3/4)[7][11]

In this structure, the nickel atoms are octahedrally coordinated by six sulfur atoms, while the sulfur atoms are located in trigonal prismatic sites, also coordinated by six nickel atoms.[2][4][5]

Experimental Protocols

Synthesis of Hexagonal this compound

Several methods have been employed for the synthesis of hexagonal NiS. The choice of method can influence the stoichiometry, crystallinity, and morphology of the final product.

a) Solid-State Metathesis Reaction:

This method involves the reaction of a nickel salt with a sulfide source in the solid state. A typical procedure is as follows:

  • Precursors: Nickel(II) chloride (NiCl₂) and sodium sulfide (Na₂S) are used as reactants.[5]

  • Mixing: The reactants are thoroughly mixed in a stoichiometric ratio in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation.

  • Reaction: The mixture is heated to a high temperature in a sealed, evacuated quartz ampoule to initiate the metathesis reaction: NiCl₂ + Na₂S → NiS + 2NaCl.

  • Purification: The resulting product is washed with a suitable solvent (e.g., deionized water) to remove the sodium chloride byproduct, followed by drying under vacuum.

b) Microwave-Assisted Chemical Precipitation:

This is a rapid and energy-efficient method for producing NiS nanoparticles.[12][13]

  • Precursors: Nickel acetate and sodium sulfide are common precursors.[12][14]

  • Solution Preparation: Aqueous solutions of nickel acetate and sodium sulfide are prepared separately.

  • Reaction: The sodium sulfide solution is added to the nickel acetate solution under stirring.

  • Microwave Irradiation: The resulting solution is subjected to microwave irradiation (e.g., 800 W for 20 minutes) to promote the formation and crystallization of NiS nanoparticles.[12]

  • Purification: The precipitate is collected by centrifugation, washed with deionized water and ethanol to remove unreacted precursors and byproducts, and then dried.

c) Hydrothermal Synthesis:

This method utilizes high-temperature and high-pressure water to crystallize the material.

  • Precursors: A nickel salt (e.g., nickel acetate) and a sulfur source (e.g., sodium sulfide) are used.[14]

  • Reaction Mixture: The precursors are dissolved in a solvent (often water or a water/ethanol mixture) and placed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is sealed and heated to a specific temperature (e.g., 190°C) for a set duration.[14]

  • Cooling and Collection: The autoclave is allowed to cool down to room temperature naturally. The resulting black solid is collected, washed, and dried.

Characterization Techniques

a) X-ray Diffraction (XRD):

XRD is the primary technique for determining the crystal structure, phase purity, and crystallite size of the synthesized NiS.

  • Sample Preparation: A fine powder of the NiS sample is prepared and mounted on a sample holder.

  • Data Collection: The XRD pattern is recorded using a diffractometer with a monochromatic X-ray source (typically Cu Kα radiation). Data is collected over a specific 2θ range (e.g., 20-80 degrees) with a defined step size and counting time.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD).[14][15] Rietveld refinement can be used for detailed structural analysis.[9]

b) Neutron Diffraction:

Neutron diffraction is particularly useful for determining the magnetic structure of materials and for accurately locating light atoms in the presence of heavy atoms.

  • Sample Preparation: A powder sample of NiS is loaded into a sample holder suitable for neutron diffraction experiments.

  • Data Collection: The experiment is performed at a neutron source, such as a research reactor or a spallation source.[16] The diffraction pattern is collected at various temperatures, especially across any phase transition temperatures.

  • Data Analysis: The nuclear and magnetic scattering contributions to the diffraction pattern are separated and analyzed to determine the arrangement of magnetic moments in the crystal lattice. For hexagonal NiS, neutron diffraction has been used to study its antiferromagnetic ordering.[17][18][19]

Visualizations

The following diagrams illustrate the crystal structure and a general workflow for the synthesis and characterization of hexagonal NiS.

Caption: A 2D representation of the hexagonal NiS unit cell showing the coordination environment.

G General Workflow for Synthesis and Characterization of Hexagonal NiS cluster_synthesis Synthesis cluster_characterization Characterization cluster_output Output start Precursor Selection (e.g., NiCl₂, Na₂S) reaction Reaction (Solid-state, Hydrothermal, etc.) start->reaction purification Purification (Washing, Drying) reaction->purification xrd X-ray Diffraction (XRD) (Phase Identification, Crystal Structure) purification->xrd Structural Analysis neutron Neutron Diffraction (Magnetic Structure) purification->neutron Magnetic Property Analysis microscopy Microscopy (SEM/TEM) (Morphology, Nanostructure) purification->microscopy Morphological Analysis data Crystallographic Data xrd->data neutron->data microscopy->data

Caption: A flowchart outlining the key steps in the synthesis and characterization of hexagonal NiS.

Phase Transition and its Implications

The phase transformation from the hexagonal α-NiS to the rhombohedral β-NiS is a critical aspect of its material science. This transformation is martensitic in nature and is sensitive to stoichiometry and the presence of impurities like iron.[6] The associated volume expansion can induce significant stress, which is a known cause of delayed fracture in tempered glass where NiS inclusions can be present.[5][6][20] Understanding the kinetics and mechanisms of this phase transition is therefore of significant industrial and research interest.

This technical guide provides a foundational understanding of the crystal structure of hexagonal this compound. The provided data and protocols can serve as a valuable resource for researchers and scientists working with this material in various applications.

References

An In-depth Technical Guide to the Properties of Pyrite Structure Nickel Dichalcogenides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of pyrite structure nickel dichalcogenides: nickel disulfide (NiS₂), nickel diselenide (NiSe₂), and nickel ditelluride (NiTe₂). This class of materials exhibits a fascinating range of electronic, magnetic, and thermoelectric properties, making them a subject of significant research interest for various applications. This document summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and provides visual representations of their structural and experimental workflows.

Core Properties: A Comparative Overview

The nickel dichalcogenides NiS₂, NiSe₂, and NiTe₂ crystallize in the pyrite structure, which belongs to the cubic space group Pa-3. In this structure, the nickel atoms form a face-centered cubic (fcc) lattice, and the chalcogen atoms exist as dumbbell-shaped dimers (X₂²⁻), with the center of each dimer located at the body-center and edge-center positions of the cubic unit cell. The orientation of these dimers alternates along the crystallographic axes.

Crystallographic Properties

The lattice parameters and key bond lengths of the nickel dichalcogenides are summarized in the table below. These values are crucial for understanding the structural framework that dictates the material's physical and chemical properties.

PropertyNiS₂NiSe₂NiTe₂
Crystal System CubicCubicCubic
Space Group Pa-3Pa-3Pa-3
Lattice Parameter (a) ~5.68 Å[1]~5.95 Å~6.38 Å
Ni-X Bond Length ~2.40 Å[1]~2.55 Å~2.70 Å
X-X Bond Length ~2.07 Å[1]~2.35 Å~2.60 Å
Electronic Properties

The electronic properties of nickel dichalcogenides are highly sensitive to the nature of the chalcogen atom, leading to a transition from an insulating to a metallic state down the group.

PropertyNiS₂NiSe₂NiTe₂
Electronic Behavior Mott-Hubbard Insulator[2]MetallicMetallic / Semimetal[3]
Band Gap (Eg) ~0.37 eV0 eV0 eV
Resistivity (at 300K) High (semiconducting)[4]Low (metallic)[5]Low (metallic)[3]
Magnetic Properties

The magnetic behavior of these compounds is also diverse, with NiS₂ exhibiting complex antiferromagnetic ordering at low temperatures.

PropertyNiS₂NiSe₂NiTe₂
Magnetic Ordering Antiferromagnetic[2]Pauli ParamagneticDiamagnetic/Weakly Paramagnetic
Néel Temperature (Tₙ) ~45 K[2]N/AN/A
Weak Ferromagnetism Observed below 30 K[2]N/AN/A
Thermoelectric Properties

The potential of nickel dichalcogenides for thermoelectric applications is an active area of research. The key parameters determining their thermoelectric efficiency are the Seebeck coefficient, electrical conductivity, and thermal conductivity.

PropertyNiS₂NiSe₂NiTe₂
Seebeck Coefficient (S) Can be high in doped samplesModerateLow
Thermal Conductivity (κ) Relatively low[6]Higher than NiS₂-
Thermoelectric Figure of Merit (ZT) Low in undoped stateLowLow

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of pyrite structure nickel dichalcogenides.

Synthesis Methods

2.1.1. Solid-State Reaction

This is a conventional method for producing polycrystalline powders of nickel dichalcogenides.

  • Procedure:

    • Stoichiometric amounts of high-purity nickel powder and the desired chalcogen powder (S, Se, or Te) are thoroughly ground together in an agate mortar under an inert atmosphere (e.g., in a glovebox) to ensure homogeneity.

    • The mixed powder is sealed in an evacuated quartz ampoule.

    • The ampoule is placed in a tube furnace and heated to a specific temperature (e.g., 500-700 °C for NiS₂ and NiSe₂, potentially lower for NiTe₂) for an extended period (several days to a week).[7]

    • The furnace is then slowly cooled to room temperature.

    • The resulting product is ground and can be annealed again to improve crystallinity and phase purity.

2.1.2. Hydrothermal Synthesis

This method allows for the synthesis of crystalline materials from aqueous solutions at relatively low temperatures and high pressures.[1][8][9][10]

  • Procedure for NiS₂:

    • A nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a sulfur source (e.g., thiourea) are dissolved in a solvent, often deionized water or a mixed solvent system.[8]

    • The solution is placed in a Teflon-lined stainless-steel autoclave.

    • The autoclave is sealed and heated to a specific temperature (e.g., 160-200 °C) for a set duration (e.g., 4-24 hours).[9][10]

    • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

    • The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in a vacuum oven.

2.1.3. Chemical Vapor Transport (CVT)

CVT is a widely used technique for growing high-quality single crystals of nickel dichalcogenides.[11][12][13]

  • Procedure for NiSe₂:

    • Polycrystalline NiSe₂ powder (synthesized via solid-state reaction) is placed at one end of a quartz ampoule (the source zone).

    • A transport agent, such as iodine (I₂) or a halide salt, is added to the ampoule.

    • The ampoule is evacuated and sealed.

    • The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient. The source zone is maintained at a higher temperature (e.g., T₂ ≈ 800 °C) and the other end (the growth zone) is at a slightly lower temperature (e.g., T₁ ≈ 750 °C).

    • The transport agent reacts with the NiSe₂ at the hot end to form gaseous species.

    • These gaseous molecules diffuse to the colder end of the ampoule where the reverse reaction occurs, leading to the deposition and growth of NiSe₂ single crystals.

    • The process is typically run for several days to a week to obtain crystals of sufficient size.

Characterization Techniques

2.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure and phase purity of the synthesized materials.[14][15][16][17][18]

  • Experimental Setup:

    • Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Sample Preparation: The synthesized powder is finely ground and mounted on a sample holder. For thin films, the film on its substrate is directly mounted.

    • Measurement Parameters:

      • 2θ Range: Typically scanned from 20° to 80°.

      • Step Size: 0.02°.

      • Scan Speed: 1-2° per minute.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS) to confirm the pyrite structure and identify any impurity phases. Rietveld refinement can be used for detailed structural analysis, including lattice parameter determination.

2.2.2. Vibrating Sample Magnetometry (VSM)

VSM is used to measure the magnetic properties of the materials as a function of temperature and applied magnetic field.[19][20][21][22][23]

  • Experimental Setup:

    • Instrument: A vibrating sample magnetometer equipped with a cryostat for temperature control and an electromagnet.

    • Sample Preparation: A small amount of the powdered sample is packed into a sample holder (e.g., a gelatin capsule or a specialized VSM sample rod).

  • Measurement Protocol:

    • Magnetization vs. Field (M-H) loop: The sample is subjected to a varying magnetic field at a constant temperature (e.g., 300 K and 5 K) to determine properties like saturation magnetization, remanence, and coercivity.

    • Magnetization vs. Temperature (M-T) curve: The magnetization is measured as the temperature is varied under a constant applied magnetic field. This is typically done in two modes: zero-field-cooled (ZFC), where the sample is cooled in the absence of a field, and field-cooled (FC), where the sample is cooled in the presence of the field. This measurement is crucial for determining magnetic transition temperatures like the Néel temperature.

2.2.3. Four-Probe Method for Electrical Resistivity and Seebeck Coefficient

This method is a standard technique for characterizing the thermoelectric transport properties of materials.[24][25][26][27]

  • Experimental Setup:

    • Instrument: A custom-built or commercial system for simultaneous measurement of electrical resistivity and Seebeck coefficient.

    • Sample Preparation: The powdered sample is typically pressed into a dense pellet or a bar-shaped specimen.

  • Measurement Protocol:

    • Electrical Resistivity: Four electrical probes are placed in a line on the sample. A constant current is passed through the outer two probes, and the voltage drop across the inner two probes is measured. The resistivity is then calculated using the sample's dimensions.

    • Seebeck Coefficient: A temperature gradient (ΔT) is established across the length of the sample by using a small heater at one end. The resulting thermoelectric voltage (ΔV) is measured between two thermocouples placed at different points along the sample. The Seebeck coefficient is then calculated as S = -ΔV/ΔT. These measurements are typically performed over a range of temperatures.

Visualizations

Crystal Structure and Electronic Configuration

Pyrite_Structure_and_Orbitals Pyrite Crystal Structure and Ni²⁺ Electronic Configuration cluster_crystal Pyrite (NiX₂) Unit Cell cluster_orbitals Ni²⁺ (d⁸) in Octahedral Field cluster_filling Electron Filling Ni Ni X2 X₂ dimer Ni->X2 Coordination X2->Ni eg eg dz² dx²-y² t2g t2g dxy dxz dyz eg_fill eg (↑↓ ↑↓) t2g_fill t2g (↑↓ ↑↓ ↑↓) NiS2_prop NiS₂: Mott Insulator (Strong Correlation) NiSe2_prop NiSe₂: Metal (Increased Covalency) cluster_crystal cluster_crystal cluster_orbitals cluster_orbitals cluster_filling cluster_filling cluster_orbitals->cluster_filling Hund's Rule cluster_filling->NiS2_prop Dominant U cluster_filling->NiSe2_prop Dominant W experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Precursors (Ni, S/Se/Te) solid_state Solid-State Reaction start->solid_state hydrothermal Hydrothermal Synthesis start->hydrothermal cvt Chemical Vapor Transport solid_state->cvt for single crystals product Polycrystalline Powder / Single Crystal solid_state->product hydrothermal->product cvt->product xrd XRD (Phase & Structure) product->xrd sem_tem SEM/TEM (Morphology) xrd->sem_tem vsm VSM (Magnetic Properties) sem_tem->vsm transport Four-Probe (Electronic & Thermoelectric Properties) vsm->transport analysis analysis transport->analysis Data Analysis & Interpretation thermoelectric_relationship Factors Influencing Thermoelectric Properties structure Pyrite Crystal Structure elec_cond Electrical Conductivity (σ) structure->elec_cond influences therm_cond Thermal Conductivity (κ) structure->therm_cond influences doping Doping / Alloying carrier_conc Carrier Concentration (n) doping->carrier_conc modifies seebeck Seebeck Coefficient (S) carrier_conc->seebeck affects carrier_conc->elec_cond affects zt Thermoelectric Figure of Merit (ZT = S²σT/κ) seebeck->zt elec_cond->zt therm_cond->zt

References

Methodological & Application

nickel sulfide thin film deposition for sensor applications

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the deposition of nickel sulfide thin films tailored for sensor applications, with a focus on electrochemical sensing.

Introduction

This compound (NiS) is a transition metal sulfide that has garnered significant interest in the field of sensor technology due to its excellent electrical conductivity and electrochemical stability.[1] These properties make NiS a promising material for the fabrication of highly sensitive and selective sensors for a variety of analytes. This document provides an overview of common deposition techniques for creating this compound thin films and details their application in electrochemical sensors.

Deposition Techniques for this compound Thin Films

Several methods can be employed to deposit this compound thin films, each with its own set of advantages and controllable parameters. The choice of deposition technique often depends on the desired film properties, such as thickness, morphology, and crystallinity, which in turn influence the sensor's performance.

Electrodeposition

Electrodeposition is a versatile and cost-effective method for synthesizing nanostructured NiS thin films directly onto a conductive substrate.[2] The process involves the electrochemical reduction of nickel and sulfur precursors in a three-electrode system.

Experimental Protocol: Electrodeposition of NiS Thin Films

  • Materials and Reagents:

    • Nickel source: Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel chloride (NiCl₂)

    • Sulfur source: Thiourea ((NH₂)₂CS) or Sodium thiosulfate (Na₂S₂O₃)

    • Supporting electrolyte: Potassium chloride (KCl) or Ammonium chloride (NH₄Cl)[3]

    • Substrate: Indium Tin Oxide (ITO) coated glass, Fluorine-doped Tin Oxide (FTO) coated glass[3], or Nickel Foam (NF)[4]

    • Deionized (DI) water

    • Ethanol and Acetone for substrate cleaning

  • Equipment:

    • Potentiostat/Galvanostat

    • Three-electrode electrochemical cell:

      • Working Electrode (WE): Substrate (ITO, FTO, or NF)

      • Counter Electrode (CE): Platinum (Pt) wire or plate[5]

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE)[5] or Silver/Silver Chloride (Ag/AgCl)[4]

    • Hot plate with magnetic stirrer

    • Beakers and glassware

  • Procedure:

    • Substrate Cleaning: Ultrasonically clean the substrate in a sequence of acetone, ethanol, and deionized water, each for 15 minutes. Dry the substrate under a stream of nitrogen.

    • Electrolyte Preparation: Prepare an aqueous solution containing the nickel salt, sulfur source, and supporting electrolyte. For example, an electrolyte can be prepared by mixing Ni(NO₃)₂·6H₂O and thiourea in deionized water.[4]

    • Electrochemical Deposition:

      • Assemble the three-electrode cell with the cleaned substrate as the working electrode, a platinum plate as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[4]

      • Immerse the electrodes in the prepared electrolyte solution.

      • The deposition can be carried out using techniques such as cyclic voltammetry (CV)[4], potentiostatic (constant potential)[5], or galvanostatic (constant current) methods.

      • For CV deposition, cycle the potential within a set range (e.g., -1.2 V to 0.2 V vs. Ag/AgCl) for a specific number of cycles.[4]

      • For potentiostatic deposition, apply a constant potential (e.g., -0.6 V vs. SCE) for a defined duration.[5]

    • Post-Deposition Treatment: After deposition, rinse the NiS-coated substrate with deionized water and dry it in an oven at a low temperature (e.g., 60-80 °C).

cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_clean Substrate Cleaning (Acetone, Ethanol, DI Water) cell_setup Three-Electrode Cell Setup (WE, CE, RE) sub_clean->cell_setup elec_prep Electrolyte Preparation (Ni Salt + S Source) elec_prep->cell_setup electrodep Electrochemical Deposition (CV, Potentiostatic, etc.) cell_setup->electrodep rinse Rinsing (DI Water) electrodep->rinse dry Drying rinse->dry

Workflow for Electrodeposition of NiS Thin Films.
Chemical Bath Deposition (CBD)

CBD is a simple and scalable technique that allows for the deposition of thin films on various substrates without the need for sophisticated equipment.[6] The method is based on the controlled precipitation of the desired compound from a solution.[6]

Experimental Protocol: Chemical Bath Deposition of NiS Thin Films

  • Materials and Reagents:

    • Nickel source: Nickel sulfate (NiSO₄)[7] or Nickel nitrate (Ni(NO₃)₂)

    • Sulfur source: Sodium thiosulfate (Na₂S₂O₃)[7] or Thiourea (SC(NH₂)₂)[8]

    • Complexing agent: Ethylenediaminetetra-acetic acid (EDTA)[7], Triethanolamine (TEA)[8], or Ammonia[8]

    • Substrate: Glass slides[7] or Stainless Steel[8]

    • Deionized (DI) water

  • Equipment:

    • Beakers

    • Hot plate with magnetic stirrer

    • Substrate holder

    • pH meter

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the substrates as described in the electrodeposition protocol.

    • Solution Preparation:

      • In a beaker, dissolve the nickel salt in deionized water.

      • Add the complexing agent to the solution and stir until it dissolves completely. The complexing agent controls the release of Ni²⁺ ions.[9]

      • Add the sulfur source to the solution and stir to form a homogeneous mixture.

      • Adjust the pH of the solution, typically to an alkaline value (e.g., ~10), using ammonia.[8]

    • Deposition:

      • Immerse the cleaned substrates vertically into the deposition bath using a substrate holder.

      • Maintain the temperature of the bath at a specific value (e.g., room temperature to 80 °C) for a predetermined duration (e.g., several hours).

    • Post-Deposition Treatment:

      • Carefully remove the substrates from the bath.

      • Rinse the deposited films with deionized water to remove any loosely adhered particles.

      • Dry the films in air or in a low-temperature oven.

cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_clean Substrate Cleaning sol_prep Solution Preparation (Ni Salt, Complexing Agent, S Source) sub_clean->sol_prep ph_adjust pH Adjustment sol_prep->ph_adjust sub_immerse Substrate Immersion ph_adjust->sub_immerse bath_control Controlled Temperature & Time sub_immerse->bath_control rinse Rinsing bath_control->rinse dry Drying rinse->dry

Workflow for Chemical Bath Deposition of NiS Thin Films.
Spray Pyrolysis

Spray pyrolysis is a technique well-suited for depositing large-area thin films and involves spraying a precursor solution onto a heated substrate.[10] The droplets undergo aerosolization, solvent evaporation, and decomposition to form the desired thin film.[11]

Experimental Protocol: Spray Pyrolysis of NiS Thin Films

  • Materials and Reagents:

    • Nickel source: Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)[12]

    • Sulfur source: Thiourea (SC(NH₂)₂)[12]

    • Solvent: Deionized water[12], ethanol, or a mixture

    • Substrate: Glass slides[12]

  • Equipment:

    • Spray pyrolysis setup (atomizer/spray nozzle, precursor solution container, substrate heater, temperature controller)

    • Syringe pump

    • Compressed air or inert carrier gas

  • Procedure:

    • Substrate Cleaning: Clean the glass substrates as previously described.

    • Precursor Solution Preparation: Dissolve the nickel and sulfur precursors in the chosen solvent to achieve the desired concentration. Stir the solution until it becomes clear and homogeneous.[12]

    • Deposition:

      • Place the cleaned substrate on the heater and set the desired deposition temperature (e.g., 250-350 °C).[12][13]

      • Optimize spray parameters such as the distance between the nozzle and the substrate (e.g., 23 cm)[12], solution spray rate, and carrier gas pressure.

      • Spray the precursor solution onto the heated substrate. The droplets will pyrolyze upon contact, forming the NiS thin film.

    • Cooling: After the deposition is complete, allow the substrate to cool down to room temperature.

cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_clean Substrate Cleaning sol_prep Precursor Solution Preparation sub_clean->sol_prep spray Spraying Precursor Solution sol_prep->spray sub_heat Substrate Heating sub_heat->spray cool Cooling to Room Temperature spray->cool

Workflow for Spray Pyrolysis of NiS Thin Films.

Data Presentation: Deposition Methods and Sensor Performance

The following tables summarize key parameters for different NiS deposition methods and the performance of resulting electrochemical sensors.

Table 1: Comparison of NiS Thin Film Deposition Methods

Deposition MethodCommon PrecursorsTypical TemperatureKey AdvantagesKey Disadvantages
Electrodeposition Ni(NO₃)₂, Thiourea, NiCl₂, KSCN[4][5]25 - 70 °C[5]Excellent control over film thickness and morphology, cost-effective, direct deposition on conductive substrates.Limited to conductive substrates, can have non-uniform deposition over large areas.
Chemical Bath Deposition (CBD) NiSO₄, Na₂S₂O₃, Thiourea[7][8]Room Temp. - 80 °CSimple, low-cost, suitable for large-area deposition, can coat complex shapes.[6]Slower deposition rate, potential for impurity incorporation from the bath.
Spray Pyrolysis Ni(NO₃)₂, Thiourea[12]250 - 450 °C[12][14]Suitable for large-area and continuous deposition, good adhesion of films.[10]Requires higher temperatures, potential for precursor waste, film uniformity can be a challenge.
Atomic Layer Deposition (ALD) Ni(acac)₂, H₂S[15]165 - 225 °C[16]Precise thickness control at the atomic level, high film quality and purity, excellent conformality.[17]Slow deposition rate, requires vacuum and specialized equipment, higher cost.

Table 2: Performance of NiS-Based Electrochemical Sensors

AnalyteDeposition MethodSensitivityLimit of Detection (LOD)Linear RangeResponse TimeReference
Glucose Electrodeposition7.43 µA µM⁻¹ cm⁻²0.32 µMNot Specified< 8 s[2]
Glucose Atomic Layer Deposition5.78 µA mM⁻¹ cm⁻²0.052 µMNot Specified< 2 s[15]
Glucose Electrodeposition (β-NiS)8.67 µA cm⁻² µM⁻¹0.173 µMNot SpecifiedNot Specified[18]
Hydrogen Peroxide (H₂O₂) Electrodeposition (NiS then oxidized to NiO)Not SpecifiedLowWideNot Specified[19][20]
Hydrogen Evolution Electrodeposition (Ni₃S₂)Tafel Slope: 77 mV dec⁻¹Not ApplicableNot ApplicableNot Applicable[21]

Application in Electrochemical Sensors

NiS thin films are particularly effective as non-enzymatic electrochemical sensors. The sensing mechanism relies on the electrocatalytic activity of the NiS surface, where the analyte of interest is either oxidized or reduced.

For instance, in a non-enzymatic glucose sensor, the Ni(II) in the NiS film is first oxidized to Ni(III) in an alkaline medium. The Ni(III) species then acts as a strong oxidizing agent to catalyze the oxidation of glucose, which is detected as an electrical signal (current).

General Sensing Mechanism:

  • Activation: In an alkaline solution, Ni(II) on the electrode surface is converted to a higher oxidation state, typically Ni(III), forming species like NiOOH.

  • Catalytic Reaction: The activated Ni(III) species facilitates the oxidation of the target analyte (e.g., glucose) back to Ni(II).

  • Signal Transduction: This redox cycle generates an electrical current that is proportional to the concentration of the analyte.

NiS_Electrode NiS Modified Electrode (Ni²⁺ active sites) Activated_Ni Activated Electrode (Ni³⁺ species, e.g., NiOOH) NiS_Electrode->Activated_Ni Electrochemical Activation (in base) Analyte Analyte (e.g., Glucose) Oxidized_Analyte Oxidized Analyte Analyte->Oxidized_Analyte e⁻ transfer Activated_Ni->NiS_Electrode Analyte Oxidation

General mechanism for a NiS-based electrochemical sensor.

Conclusion

This compound thin films are versatile materials for sensor applications, offering high electrocatalytic activity and stability.[1] Deposition techniques such as electrodeposition, chemical bath deposition, and spray pyrolysis provide accessible and scalable methods for fabricating these films. The choice of method allows for the tuning of film properties to optimize sensor performance metrics like sensitivity, detection limit, and response time, making NiS a compelling choice for the development of next-generation electrochemical sensors.

References

Application Notes & Protocols: Nickel Sulfide (NiS) as a High-Performance Counter Electrode in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and solar energy development.

Introduction: The Role of Counter Electrodes in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and respectable power conversion efficiencies.[1][2] A DSSC is typically composed of a dye-sensitized photoanode, an electrolyte containing a redox couple (commonly iodide/triiodide), and a counter electrode (CE).[3] The counter electrode plays a crucial role in the DSSC's operation: it collects electrons from the external circuit and catalyzes the reduction of the oxidized species in the electrolyte, thereby completing the circuit and regenerating the redox mediator.[2][4]

Traditionally, platinum (Pt) has been the material of choice for CEs due to its excellent electrocatalytic activity and high conductivity. However, the high cost and scarcity of platinum are significant barriers to the large-scale commercialization of DSSCs.[2] This has spurred research into cost-effective and earth-abundant alternative materials. Nickel sulfide (NiS) has emerged as a highly promising candidate, exhibiting excellent electrocatalytic activity for the reduction of triiodide (I₃⁻), good electrical conductivity, and long-term stability.[1][5][6][7] Various nanostructured forms of NiS, such as nanoparticles, nanowires, and composites, have been developed to further enhance its performance, often rivaling or even exceeding that of platinum.[8][9]

Performance of NiS-Based Counter Electrodes: A Comparative Overview

The efficiency of a DSSC is quantified by several key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The performance of NiS-based CEs is highly dependent on the synthesis method, morphology, and composition. The following tables summarize the performance of DSSCs utilizing NiS and its composites as counter electrodes, in comparison to conventional Pt CEs.

Table 1: Photovoltaic Performance of DSSCs with Various NiS Counter Electrodes

Counter Electrode MaterialSynthesis MethodJsc (mA/cm²)Voc (V)FFPCE (%)Reference
NiS Potential Reversal (PR) Electrodeposition15.170.720.636.82[1][10]
Pt Standard15.280.720.647.00[1][10]
NiS Submicron Cubes-400 Hydrothermal & Annealing18.230.740.658.76[11]
Pt Standard16.510.730.637.60[11]
NiS Nanowires Ion Exchange16.210.730.647.56[9]
Pt Standard14.780.720.626.64[9]
NiS/rGO Nanohybrid Hydrothermal--0.789.50[8]
Coral-like Ni@NiS Chemical Deposition17.510.750.607.84[12]
Pt Standard17.200.760.628.11[12]

Table 2: Electrochemical Properties of NiS-Based Counter Electrodes

Counter Electrode MaterialRs (Ω)Rct (Ω)Key FindingReference
NiS (PR Electrodeposition) -< 2The potential reversal technique yields NiS films with low charge transfer resistance.[13]
NiS Submicron Cubes-400 6.432.99Annealing NiS submicron cubes reduces Rct to a value lower than that of Pt (5.63 Ω), indicating superior catalytic activity.[11]
NiS Submicron Cubes 6.955.06As-prepared NiS submicron cubes show comparable Rct to Pt.[11]
Pt -5.63Standard charge transfer resistance for Pt CE.[11]

Note: Jsc = Short-circuit current density; Voc = Open-circuit voltage; FF = Fill factor; PCE = Power conversion efficiency; Rs = Series resistance; Rct = Charge transfer resistance.

Experimental Protocols

This section provides detailed methodologies for the synthesis of NiS materials, fabrication of the counter electrode, assembly of the DSSC, and subsequent characterization.

This protocol is adapted from a facile periodic potential reversal (PR) technique which produces transparent, single-component NiS films with high catalytic activity.[1][10]

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Deionized water

  • Ethanol, Acetone

  • Three-electrode electrochemical workstation

  • Ag/AgCl (reference electrode), Platinum foil (counter electrode)

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO glass substrates by sonicating in deionized water, acetone, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Electrolyte Preparation: Prepare an aqueous electrolyte solution containing 0.1 M NiCl₂ and 0.2 M Na₂S.

  • Electrochemical Deposition:

    • Set up a three-electrode system with the cleaned FTO substrate as the working electrode, a platinum foil as the counter electrode, and Ag/AgCl as the reference electrode.

    • Immerse the electrodes in the prepared electrolyte.

    • Apply a periodic potential reversal (PR) waveform. For example, apply a cathodic potential of -0.9 V for 1 second, followed by an anodic potential of +0.1 V for 0.1 seconds.[13]

    • Repeat this cycle for a predetermined number of cycles (e.g., 10-20 cycles) to achieve the desired film thickness and catalytic activity.[13]

  • Post-Treatment: After deposition, rinse the NiS-coated FTO electrode with deionized water and ethanol, then dry it under a nitrogen stream. The electrode is now ready for DSSC assembly.

This protocol describes the synthesis of a this compound/reduced graphene oxide (NiS/rGO) composite, which has demonstrated impressive power conversion efficiencies.[8]

Materials:

  • Graphene Oxide (GO)

  • Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Thioacetamide (CH₃CSNH₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • GO Dispersion: Disperse a specific amount of GO in deionized water through ultrasonication to form a stable suspension.

  • Precursor Mixing: Add nickel acetate and thioacetamide to the GO suspension under constant stirring.

  • Reduction and Hydrolysis: Add hydrazine hydrate to the mixture. Hydrazine hydrate acts as a reducing agent for GO.

  • Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave and heat it at a specified temperature (e.g., 180°C) for several hours (e.g., 12 hours).

  • Product Collection: After the autoclave cools down to room temperature, collect the black precipitate by centrifugation.

  • Washing and Drying: Wash the collected NiS/rGO product multiple times with deionized water and ethanol to remove any unreacted precursors. Dry the final product in a vacuum oven.

  • Electrode Fabrication: Prepare a paste by mixing the NiS/rGO powder with a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol). Coat this paste onto a cleaned FTO substrate using the doctor-blade technique, followed by annealing under an inert atmosphere.

Materials:

  • Prepared NiS counter electrode

  • Dye-sensitized TiO₂ photoanode

  • Thermoplastic sealant (e.g., Surlyn)

  • Iodide/triiodide based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Binder clips

Procedure:

  • Place the thermoplastic sealant frame on the photoanode, around the active area.

  • Carefully place the NiS counter electrode on top of the photoanode, with the conductive sides facing each other.

  • Heat the assembly on a hot plate at around 100-120°C while pressing gently with binder clips to seal the cell.

  • Inject the electrolyte into the cell through pre-drilled holes in the counter electrode.

  • Seal the injection holes using a small piece of sealant and a microscope cover slip to prevent electrolyte leakage.

A. Electrochemical Characterization:

  • Cyclic Voltammetry (CV):

    • Use a three-electrode setup with the NiS CE as the working electrode, a Pt wire as the counter electrode, and Ag/AgCl as the reference electrode.

    • Use an electrolyte identical to the one used in the DSSC.

    • Scan the potential within a suitable range (e.g., -0.4 V to 1.2 V) at a scan rate of 50 mV/s to observe the redox peaks corresponding to the I⁻/I₃⁻ couple.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Assemble a symmetric dummy cell with two identical NiS CEs sealed together, containing the electrolyte.

    • Apply a DC bias equivalent to the Voc of the corresponding DSSC and a small AC amplitude (e.g., 10 mV).

    • Sweep the frequency from a high value (e.g., 100 kHz) to a low value (e.g., 0.1 Hz).

    • Fit the resulting Nyquist plot to an equivalent circuit to determine the charge transfer resistance (Rct), which is inversely proportional to the catalytic activity.[11][13]

  • Tafel Polarization:

    • Use the same symmetric dummy cell as in EIS.

    • Perform a linear sweep voltammetry from -1 V to +1 V at a slow scan rate (e.g., 10 mV/s).

    • The exchange current density (J₀), which is a measure of catalytic activity, can be extrapolated from the Tafel plot.[11]

B. Photovoltaic Performance Measurement:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G).[8]

  • Connect the assembled DSSC to a source meter.

  • Measure the current density-voltage (J-V) curve by sweeping the voltage from a reverse bias to a forward bias.

  • From the J-V curve, extract the key parameters: Jsc (current at zero voltage), Voc (voltage at zero current), FF ( (Jmax × Vmax) / (Jsc × Voc) ), and PCE ( (Jsc × Voc × FF) / Pin ), where Pin is the incident light power density.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involved in fabricating and characterizing NiS-based DSSCs.

DSSC_Fabrication_Workflow cluster_synthesis NiS Synthesis cluster_fabrication CE Fabrication cluster_assembly DSSC Assembly s1 Precursor Solution (e.g., NiCl₂, Na₂S) s2 Synthesis Method (Electrodeposition, Hydrothermal, etc.) s1->s2 s3 NiS Material (Nanoparticles, Nanowires, Composite) s2->s3 f2 NiS Deposition (e.g., Doctor Blade, Electrodeposition) s3->f2 f1 FTO Substrate Cleaning f1->f2 f3 Annealing (Optional) f2->f3 f4 Finished NiS Counter Electrode f3->f4 a2 Sealing with Thermoplastic a1 Photoanode (Dye-sensitized TiO₂) a1->a2 a3 Electrolyte Injection a2->a3 a4 Final DSSC Device a3->a4 DSSC_Mechanism cluster_electrolyte sun Sunlight (hν) dye Dye Molecule (S) sun->dye 1. Light Absorption (S → S*) tio2 TiO₂ Conduction Band dye->tio2 2. Electron Injection (e⁻) ext_circuit External Load tio2->ext_circuit 3. Electron Transport nis_ce NiS Counter Electrode ext_circuit->nis_ce 4. Electron Collection I3_minus I₃⁻ nis_ce->I3_minus 5. Catalytic Reduction (I₃⁻ + 2e⁻ → 3I⁻) electrolyte Electrolyte I_minus 3I⁻ I_minus->dye 6. Dye Regeneration (S⁺ + e⁻ → S) Characterization_Logic nis_ce NiS Counter Electrode material Material Properties nis_ce->material electrochem Electrochemical Activity nis_ce->electrochem photovoltaic Photovoltaic Performance nis_ce->photovoltaic xrd XRD (Crystallinity) material->xrd sem SEM/TEM (Morphology) material->sem cv Cyclic Voltammetry (CV) (Redox Behavior) electrochem->cv eis EIS (Charge Transfer Resistance, Rct) electrochem->eis tafel Tafel Polarization (Exchange Current Density, J₀) electrochem->tafel jv J-V Curve Analysis (Under AM 1.5G) photovoltaic->jv pce PCE, FF, Jsc, Voc jv->pce

References

Application Notes and Protocols: Nickel Sulfide in Lithium-Ion Battery Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel sulfide (NiSₓ) materials are emerging as promising candidates for cathode applications in next-generation lithium-ion batteries (LIBs). Their high theoretical specific capacities, which are significantly greater than those of conventional intercalation cathodes, along with their natural abundance and low cost, make them an attractive area of research.[1] Nickel sulfides undergo a conversion reaction mechanism, which involves the complete transformation of the crystal structure during lithiation and delithiation, leading to high charge storage capabilities. However, this mechanism also presents challenges such as significant volume changes during cycling and the dissolution of intermediate polysulfides, which can lead to capacity fading.

These application notes provide an overview of the use of various this compound compounds (NiS, NiS₂, and Ni₃S₂) as cathode materials in LIBs. Detailed protocols for their synthesis, electrode preparation, and electrochemical characterization are presented to guide researchers in this field.

Applications of this compound in Lithium-Ion Battery Cathodes

The primary application of this compound in LIBs is as a high-capacity cathode material. Different stoichiometries of this compound offer varying electrochemical properties.

  • Nickel Monosulfide (NiS): Exhibits a high theoretical capacity and is the most commonly studied polymorph.

  • Nickel Disulfide (NiS₂): Offers a very high theoretical capacity, making it attractive for high-energy-density applications.

  • Heazlewoodite (Ni₃S₂): Another phase of this compound that has been explored for its electrochemical properties.

To mitigate the challenges associated with the conversion reaction, nickel sulfides are often composited with carbonaceous materials such as graphene or amorphous carbon. These composites offer several advantages:

  • Enhanced Electrical Conductivity: Carbon matrices improve the overall conductivity of the electrode, facilitating faster charge transfer.

  • Volume Change Accommodation: The carbon framework can buffer the significant volume expansion and contraction of the this compound during cycling, improving mechanical integrity and cycle life.

  • Polysulfide Trapping: The porous carbon structure can physically and chemically confine the soluble lithium polysulfide intermediates, reducing their shuttle effect and enhancing coulombic efficiency.

Data Presentation: Electrochemical Performance

The following tables summarize the electrochemical performance of various this compound-based cathode materials from recent literature.

Table 1: Performance of this compound (NiS) Based Cathodes

Cathode MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity after Cycles (mAh g⁻¹)Coulombic Efficiency (%)C-RateReference
NiS (Mechanical Alloying)580377 after 100 cycles~98%C/6[1]
NiS@C NPs/CC435~300 after 100 cycles~99%50 mA g⁻¹[2]
f-NiS5737 (10th cycle)--75 mA g⁻¹

Table 2: Performance of Other this compound Polymorphs and Composites

Cathode MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity after Cycles (mAh g⁻¹)Coulombic Efficiency (%)C-RateReference
NiS₂/PEDOT:PSS462.57 C g⁻¹--10 mV s⁻¹ (CV)[3]
NiS/NiS₂ composite----[4]
S@C/Ni/NiO1468904.4 at 2C after 500 cycles>95%0.2C[5]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound-Graphene (NiS-G) Composite

This protocol describes the synthesis of a this compound-graphene composite, a common strategy to enhance the electrochemical performance of NiS cathodes.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Graphene oxide (GO)

  • Thioacetamide (TAA)

  • Polyvinylpyrrolidone (PVP)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Graphene Oxide Dispersion: Disperse a specific amount of graphene oxide (e.g., for a 20 wt% composite) in DI water through ultrasonication for 2 hours to obtain a homogeneous GO suspension.

  • Precursor Dissolution: In a separate beaker, dissolve NiSO₄·6H₂O and PVP in DI water.

  • Mixing: Add the NiSO₄/PVP solution to the GO suspension and stir for 30 minutes. Then, add TAA to the mixture and continue stirring for another 30 minutes.

  • Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 12 hours.

  • Product Recovery: After the autoclave has cooled down to room temperature, collect the black precipitate by centrifugation.

  • Washing: Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final NiS-G composite in a vacuum oven at 60°C for 24 hours.

Protocol 2: Cathode Slurry Preparation and Coin Cell Assembly

This protocol details the fabrication of a working electrode and its assembly into a 2032-type coin cell for electrochemical testing.

Materials:

  • NiS-based active material

  • Super P carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2400 separator

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • CR2032 coin cell components (case, spacer, spring)

Procedure:

  • Slurry Preparation:

    • Mix the active material, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10.

    • Add NMP solvent to the mixture and stir overnight to form a homogeneous slurry.

  • Electrode Casting:

    • Cast the slurry onto an aluminum foil using a doctor blade with a set thickness.

    • Dry the coated foil in a vacuum oven at 120°C for 12 hours to remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes (e.g., 12 mm diameter) from the dried foil.

  • Coin Cell Assembly (in an argon-filled glove box):

    • Place the negative electrode case (cap) down.

    • Place the lithium metal foil into the cap.

    • Add a few drops of electrolyte to wet the lithium surface.

    • Place the separator on top of the lithium foil.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the prepared cathode on top of the separator with the active material side facing down.

    • Place a spacer disk and a spring on top of the cathode.

    • Place the positive electrode case (with sealing gasket) on top and crimp the coin cell using a crimping machine.

Protocol 3: Electrochemical Characterization

This protocol outlines the standard electrochemical tests to evaluate the performance of the assembled NiS-based cathode.

Equipment:

  • Multi-channel battery cycler

  • Potentiostat with impedance spectroscopy capability

Procedure:

  • Resting: Let the assembled coin cell rest for at least 12 hours to ensure proper wetting of the electrode by the electrolyte.

  • Cyclic Voltammetry (CV):

    • Perform CV measurements to investigate the redox reactions.

    • Voltage Range: 1.0 V to 3.0 V vs. Li/Li⁺.

    • Scan Rate: 0.1 mV s⁻¹ to 1.0 mV s⁻¹.

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Cycle the cell at various current densities (C-rates) to evaluate specific capacity, coulombic efficiency, and cycling stability.

    • Voltage Window: 1.0 V to 3.0 V vs. Li/Li⁺.

    • Current Densities: Start with a low C-rate (e.g., C/10) for formation cycles, then test at various rates (e.g., C/5, C/2, 1C, 2C). The C-rate is calculated based on the theoretical specific capacity of the active material.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS to analyze the internal resistance and charge transfer kinetics of the cell.

    • Frequency Range: 100 kHz to 0.01 Hz.

    • AC Amplitude: 5 mV.

    • DC Potential: Typically performed at the open-circuit voltage (OCV) or at different states of charge/discharge.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_characterization Electrochemical Characterization synthesis Hydrothermal/Solvothermal Synthesis of NiS Composite washing Washing & Centrifugation synthesis->washing drying Vacuum Drying washing->drying slurry Slurry Preparation (Active Material, Carbon, Binder) drying->slurry casting Doctor Blade Casting on Al Foil slurry->casting drying2 Vacuum Drying casting->drying2 punching Electrode Punching drying2->punching assembly Coin Cell Assembly (in Glove Box) punching->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis

Caption: Experimental workflow for the synthesis and electrochemical characterization of NiS cathodes.

Electrochemical Reaction Mechanism of NiS Cathode

reaction_mechanism cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) cluster_side_reactions Challenges NiS NiS Li2S_Ni Li₂S + Ni NiS->Li2S_Ni 2Li⁺ + 2e⁻ volume_expansion Volume Expansion Li2S_Ni->volume_expansion polysulfide_shuttle Polysulfide Shuttle Li2S_Ni->polysulfide_shuttle NiS_charge NiS Li2S_Ni_charge Li₂S + Ni Li2S_Ni_charge->NiS_charge -2Li⁺ - 2e⁻

Caption: Simplified conversion reaction mechanism of a NiS cathode during charge and discharge.

Role of Carbon Composites in Enhancing NiS Cathode Performance

composite_enhancement cluster_challenges Inherent Challenges of NiS cluster_solution Carbon Composite Solution cluster_benefits Performance Enhancement NiS_cathode NiS Cathode poor_conductivity Poor Electrical Conductivity NiS_cathode->poor_conductivity volume_change Large Volume Change NiS_cathode->volume_change ps_shuttle Polysulfide Shuttle Effect NiS_cathode->ps_shuttle graphene_carbon Graphene/Carbon Matrix enhanced_conductivity Improved Conductivity graphene_carbon->enhanced_conductivity structural_stability Structural Stability graphene_carbon->structural_stability ps_trapping Polysulfide Trapping graphene_carbon->ps_trapping high_capacity High Specific Capacity enhanced_conductivity->high_capacity long_cycle Long Cycle Life structural_stability->long_cycle ps_trapping->long_cycle

Caption: Logical relationship illustrating how carbon composites enhance NiS cathode performance.

References

Application Notes & Protocols: Chemical Bath Deposition of Nickel Cobalt Sulfide Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical bath deposition (CBD) is a versatile and cost-effective solution-phase technique for synthesizing thin films of various materials, particularly metal chalcogenides like sulfides, selenides, and oxides.[1][2] The method involves the controlled chemical reaction and precipitation of constituent ions from an aqueous solution onto a substrate.[3] This process is advantageous due to its simplicity, low deposition temperatures (typically below 100°C), and suitability for large-area deposition, making it highly scalable.[1][2]

Nickel cobalt sulfide (NiCo₂S₄) and other related ternary sulfides have emerged as highly promising materials, especially for energy storage applications.[4][5] Compared to their corresponding oxides, nickel cobalt sulfides (NCSs) offer superior electrical conductivity, enhanced electrochemical activity due to richer redox reactions from multiple metal valence states, and better thermal stability.[5][6] These properties make them excellent candidates for electrode materials in high-performance supercapacitors and batteries.[4][5][6] This document provides detailed protocols for the synthesis of nickel cobalt sulfide films via CBD, summarizes key performance data, and outlines their primary applications.

Experimental Protocols

Protocol 1: General Synthesis of Nickel Cobalt Sulfide (NiCoₓSᵧ) Films

This protocol describes a typical chemical bath deposition method for preparing flaky, mesoporous nickel cobalt sulfide films suitable for supercapacitor electrodes.

1. Substrate Preparation:

  • Clean the desired substrates (e.g., stainless steel, nickel foam, or glass slides) thoroughly.
  • Sonication sequence:
  • 15 minutes in acetone.
  • 15 minutes in ethanol.
  • 15 minutes in deionized (DI) water.
  • Dry the substrates under a nitrogen stream or in an oven at 60°C.

2. Precursor Solution Preparation:

  • Prepare a 100 mL aqueous solution by dissolving the following precursors in DI water and ethanol (e.g., 50 mL DI water and 20 mL ethanol) with vigorous stirring:
  • Nickel Source: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), e.g., 1.455 g.[4]
  • Cobalt Source: Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), e.g., 2.91 g.[4]
  • Sulfur Source: Hexamethylenetetramine (HMTA), e.g., 2.828 g, which hydrolyzes to provide sulfide ions.[4]
  • Surfactant (Optional): Polyethylene glycol (PEG) to influence morphology, e.g., 0.04 g.[4]
  • Stir the solution until all precursors are completely dissolved, resulting in a clear, homogeneous solution.

3. Chemical Bath Deposition Process:

  • Transfer the precursor solution into a glass beaker or reaction vessel.
  • Place the cleaned substrates vertically in the solution, ensuring they are fully immersed.
  • Seal the vessel and place it in a water bath or oven preheated to the desired deposition temperature (e.g., 90-95°C).
  • Maintain the deposition for a specific duration, typically ranging from 2 to 12 hours. The deposition time influences film thickness and morphology.[7][8]
  • After the deposition period, allow the bath to cool down naturally to room temperature.

4. Post-Deposition Treatment:

  • Carefully remove the coated substrates from the solution.
  • Rinse the films gently with DI water and ethanol to remove any loosely adhered precipitates.
  • Dry the films in an oven at 60°C for several hours.
  • For some applications, an annealing step (e.g., at 300-450°C in a nitrogen or sulfur atmosphere) may be performed to improve crystallinity and conductivity.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of nickel cobalt sulfide films via chemical bath deposition.

CBD_Workflow sub_prep Substrate Cleaning (Sonication) cbd Chemical Bath Deposition (CBD) sub_prep->cbd Immerse Substrate sol_prep Precursor Solution Preparation sol_prep->cbd Fill Bath post_treat Post-Deposition (Rinsing & Drying) cbd->post_treat anneal Annealing (Optional) post_treat->anneal charac Characterization (XRD, SEM, etc.) post_treat->charac anneal->charac electro_charac Electrochemical Testing charac->electro_charac

Fig. 1: Workflow for NiCoS Film Synthesis and Analysis.

Data Presentation: Synthesis Parameters and Performance

The properties of the deposited films are highly dependent on the synthesis conditions. The table below summarizes quantitative data from various studies on nickel cobalt sulfide and related films prepared by CBD.

Film CompositionPrecursorsDeposition Temp. (°C)Deposition Time (h)Film PropertiesElectrochemical PerformanceReference
NiCoₓSᵧNi(NO₃)₂, Co(NO₃)₂, Hexamethylenetetramine, PEG9512Flaky, mesoporous structureSpecific Capacitance: 1196.1 F/g at 1 A/g; 61.7% retention from 1 to 20 A/g.[4]
CoSₓCobalt Acetate, Thioacetamide, Disodium EDTA852 - 3.5Thickness: 356-434 nm; Band Gap: Decreased from 1.75 to 1.3 eV with time; Mixed phases (CoS, Co₃S₄, Co₉S₈).[7][8][10]Not specified for supercapacitor.[7]
NiSNickel Sulphate, Thiourea, Triethanolamine--Hexagonal phase; Crystallite Size: ~22 nm; Band Gap: 0.4 eV.[10]Not specified.[10]
Co-Ni CompositeCobalt Chloride, Nickel Chloride, Ammonia--Irregular nano-platelets (hydroxide phase)Specific Capacitance: 324 F/g.[11][12][12]
NiS₂Ni(OH)₂ precursor film followed by sulfurization450 (Annealing)1 (Annealing)Nanoflake structure; Band Gap: 1.19 eV.Studied for photocatalysis.

Application Notes

Primary Application: Supercapacitor Electrodes

Nickel cobalt sulfide films are exceptionally well-suited for use as pseudocapacitive electrode materials in supercapacitors.[4] Their high performance stems from several key characteristics:

  • Rich Redox Chemistry: Both nickel and cobalt can exist in multiple oxidation states (Ni²⁺/Ni³⁺, Co²⁺/Co³⁺/Co⁴⁺), enabling rapid and reversible Faradaic reactions at the electrode-electrolyte interface. This contributes to a much higher specific capacitance compared to electric double-layer capacitors (EDLCs).[4][5]

  • High Electrical Conductivity: The sulfide composition generally imparts higher intrinsic electrical conductivity than the oxide counterparts, which facilitates faster electron transport and improves rate capability.[6]

  • Synergistic Effects: The combination of nickel and cobalt in a ternary compound often leads to synergistic effects, resulting in better electrochemical performance than either single-component sulfide.[5]

  • Hierarchical Nanostructures: The CBD method can produce films with hierarchical and porous nanostructures (e.g., nanoflakes, nanotubes).[4] This high surface area maximizes the contact with the electrolyte, providing abundant active sites for redox reactions and shortening ion diffusion pathways.

The overall charge storage mechanism involves surface or near-surface redox reactions, making the morphology and conductivity of the film critical to its performance.

Other Potential Applications
  • Batteries: As anode materials for lithium-ion and sodium-ion batteries.[5]

  • Electrocatalysis: For oxygen evolution reaction (OER) and other catalytic processes.[13]

  • Sensors and Photodetectors: The semiconducting nature of these materials allows for applications in various sensing and optoelectronic devices.[6]

Logical Relationships

The interplay between synthesis conditions, material properties, and final device performance is crucial for optimizing NiCoS electrodes. The diagram below illustrates these key relationships.

Relationships cluster_0 Synthesis Parameters cluster_1 Film Properties cluster_2 Supercapacitor Performance Temp Temperature Morphology Morphology & Surface Area Temp->Morphology Crystallinity Crystallinity & Phase Temp->Crystallinity Thickness Thickness Temp->Thickness Conductivity Conductivity Temp->Conductivity Time Deposition Time Time->Morphology Time->Crystallinity Time->Thickness Time->Conductivity pH Solution pH pH->Morphology pH->Crystallinity pH->Thickness pH->Conductivity Precursors Precursor Ratio (Ni:Co:S) Precursors->Morphology Precursors->Crystallinity Precursors->Thickness Precursors->Conductivity Capacitance Specific Capacitance Morphology->Capacitance more sites Rate Rate Capability Morphology->Rate shorter ion path Stability Cycling Stability Crystallinity->Stability Thickness->Capacitance Conductivity->Capacitance Conductivity->Rate faster e- transfer

Fig. 2: Influence of Synthesis Parameters on Film Properties and Performance.

References

Application Notes and Protocols: Nickel Sulfide as a Catalyst for the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of renewable energy technologies, enabling the production of clean hydrogen fuel from water. While platinum-group metals are the most efficient catalysts for HER, their high cost and scarcity limit large-scale applications.[1][2] Nickel sulfide (NiSₓ) has emerged as a promising, cost-effective, and earth-abundant alternative, demonstrating significant catalytic activity, particularly in alkaline media.[3][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based catalysts for the HER.

Nickel-based sulfides are recognized for their desirable electrocatalytic performance in HER.[5] Specifically, the metallic nature of this compound (Ni₃S₂) endows it with good electrical conductivity, which facilitates electron transfer during the electrocatalysis process.[5] The performance of this compound catalysts is highly dependent on their stoichiometry (e.g., NiS, NiS₂, Ni₃S₂, Ni₇S₆, Ni₉S₈), crystalline phase, and morphology.[6][7] Strategies to further enhance their activity include heteroatom doping, creating heterostructures, and introducing vacancies.[3]

Data Presentation: Performance of this compound Catalysts

The following tables summarize the electrocatalytic performance of various this compound-based catalysts for the hydrogen evolution reaction in alkaline media.

CatalystSubstrateElectrolyteOverpotential at 10 mA/cm² (mV vs. RHE)Tafel Slope (mV/dec)StabilityReference
h-NiSGlassy Carbon Electrode1 M NaOH16389.310 h[8]
o-Ni₉S₈Glassy Carbon Electrode1 M NaOH266113.010 h[8]
NiSₓ/SUSStainless Steel1 M KOH25810033 h (2000 cycles)[9]
β-NiS NCs--18651.2-[10]
MoS₂/NiS/NFNi Foam1.0 M KOH87--[3]
Mn–NiS/Mn–Ni₃S₄-1.0 M KOH94.2--[3]
Ni₃S₂@NiS–250/NFNi Foam1.0 M KOH129--[3]
Ni₃S₄@Ni(OH)₂-1.0 M KOH- (212.6 mV at 100 mA/cm²)--[3]

Note: The performance of electrocatalysts can vary depending on the synthesis method, electrode preparation, and testing conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanocrystals (e.g., NiS, Ni₃S₂, NiS₂) via a Facile Polyol Solution Process

This protocol describes a method for synthesizing various phases of this compound nanocrystals.[11]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thioacetamide (CH₃CSNH₂)

  • Ethylene glycol

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a specific molar ratio of NiCl₂·6H₂O and thioacetamide in ethylene glycol. The phase of the resulting this compound (NiS, Ni₃S₂, or NiS₂) can be controlled by adjusting this ratio.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specified temperature (e.g., 180-220 °C) and maintain it for a set duration (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation.

  • Wash the collected powder with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Hydrothermal Synthesis of Polyhedral this compound (NiS₂)

This protocol details a hydrothermal method for preparing NiS₂ with a polyhedral morphology using a dual sulfur source.[12]

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sulfur powder

  • 3-mercapto-1-propanesulfonic acid sodium salt (MPS)

  • Deionized water

Procedure:

  • Dissolve Ni(NO₃)₂·6H₂O, sulfur powder, and MPS in deionized water.

  • Stir the mixture vigorously to form a homogeneous solution.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 180 °C for 24 hours.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the black precipitate by filtration.

  • Wash the product with deionized water and ethanol.

  • Dry the synthesized NiS₂ powder in a vacuum oven.

Protocol 3: Electrochemical Evaluation of HER Performance

This protocol outlines the standard procedure for assessing the catalytic activity of this compound materials for the hydrogen evolution reaction using a three-electrode system.[8][9]

Materials and Equipment:

  • Working electrode: this compound catalyst loaded onto a substrate (e.g., glassy carbon electrode, nickel foam, or stainless steel).[8][9]

  • Counter electrode: Platinum wire or graphite rod.[8][13]

  • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M KOH or 0.5 M H₂SO₄ aqueous solution.[12]

  • Potentiostat/Galvanostat.

Procedure:

  • Electrode Preparation:

    • Disperse a known amount of the synthesized this compound catalyst in a solution of deionized water, ethanol, and Nafion® to form a catalyst ink.

    • Drop-cast a specific volume of the ink onto the surface of the working electrode substrate and let it dry.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode system in an electrochemical cell containing the electrolyte. Ensure the electrodes are properly immersed.

  • Electrochemical Measurements:

    • Linear Scan Voltammetry (LSV): Record the polarization curves by sweeping the potential at a slow scan rate (e.g., 5-10 mV/s) to determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).[9]

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) to obtain the Tafel slope, which provides insight into the HER mechanism.[9]

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to evaluate the charge transfer resistance of the catalyst.

    • Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests by applying a constant potential or current and monitoring the current density or potential over time.[9]

Mandatory Visualizations

Hydrogen Evolution Reaction (HER) Mechanism in Alkaline Media

The HER in alkaline media proceeds through the following steps:

  • Volmer step: H₂O + e⁻ → H_ads + OH⁻

  • Heyrovsky step: H₂O + e⁻ + H_ads → H₂ + OH⁻

  • Tafel step: H_ads + H_ads → H₂[9]

The rate-determining step can be identified from the Tafel slope. A Tafel slope of approximately 120 mV/dec suggests the Volmer step is rate-limiting, while slopes around 40 mV/dec and 30 mV/dec indicate the Heyrovsky and Tafel steps are rate-limiting, respectively.[2]

HER_Mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H2O H2O H_ads H_ads H2O->H_ads + e- e- e- OH- OH- H_ads_2 H_ads H_ads_3 H_ads H2O_2 H2O e-_2 e- H2 H2 H_ads_2->H2 + H2O + e- OH-_2 OH- H2_2 H2 H_ads_3->H2_2 + H_ads H_ads_4 H_ads Catalyst Surface Catalyst Surface

Caption: Mechanism of the Hydrogen Evolution Reaction in alkaline media.

Experimental Workflow for this compound Catalyst Evaluation

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_fabrication Electrode Fabrication cluster_electrochemical Electrochemical Evaluation synthesis Synthesis of NiSₓ (e.g., Hydrothermal, Solvothermal) xrd XRD (Phase Identification) synthesis->xrd sem SEM/TEM (Morphology) synthesis->sem xps XPS (Chemical State) synthesis->xps ink Catalyst Ink Preparation synthesis->ink deposition Deposition on Substrate ink->deposition lsv Linear Scan Voltammetry (LSV) deposition->lsv tafel Tafel Analysis lsv->tafel eis Electrochemical Impedance Spectroscopy (EIS) lsv->eis stability Long-term Stability Test lsv->stability

Caption: Experimental workflow for HER catalyst synthesis and evaluation.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Nickel Sulfide Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nickel sulfide (NiSₓ) nanocrystals using microwave-assisted methods. This technique offers rapid, efficient, and scalable production of various this compound phases with tunable morphologies, which are promising materials for applications in catalysis, energy storage, and electronics.

Introduction

Microwave-assisted synthesis is a powerful method for the rapid and uniform heating of reactants, leading to accelerated reaction rates and improved product purity.[1] In the context of nanomaterial synthesis, this technique allows for precise control over crystal growth, enabling the selective formation of different phases and morphologies of this compound nanocrystals, such as NiS, NiS₂, and Ni₉S₈.[2][3] The properties of the resulting nanocrystals are highly dependent on the choice of precursors, solvents, and reaction conditions.[2][4]

Experimental Protocols

The following protocols are generalized procedures derived from various successful reported syntheses. Researchers should optimize these conditions based on their specific microwave reactor and desired nanocrystal characteristics.

Synthesis of Hexagonal NiS (h-NiS) and Orthorhombic Ni₉S₈ (o-Ni₉S₈) Nanoparticles[2]

This protocol allows for the selective synthesis of either h-NiS or o-Ni₉S₈ by choosing the appropriate sulfur precursor.[2]

Materials:

  • Nickel(II) acetylacetonate [Ni(acac)₂] (Nickel precursor)

  • Thiourea (Sulfur precursor for h-NiS)

  • 1-dodecanethiol (DDT) (Sulfur precursor for o-Ni₉S₈)

  • N-methyl-2-pyrrolidone (NMP) (Solvent)

  • Ethanol

  • Hexane

  • Microwave reactor (e.g., Anton Paar Monowave 300)

Procedure:

  • Precursor Solution Preparation:

    • For h-NiS: Dissolve a specific molar ratio of Ni(acac)₂ and thiourea in NMP in a microwave reactor vessel.

    • For o-Ni₉S₈: Dissolve a specific molar ratio of Ni(acac)₂ and 1-dodecanethiol in NMP in a microwave reactor vessel.

  • Microwave Irradiation:

    • Seal the reactor vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant power of 100 W for 1 hour.[2]

  • Purification:

    • After the reaction, allow the mixture to cool to room temperature.

    • Centrifuge the resulting suspension to collect the nanocrystals.

    • Wash the product multiple times with an ethanol/water mixture (for h-NiS) or an ethanol/hexane mixture (for o-Ni₉S₈) to remove unreacted precursors and byproducts.[2]

  • Drying:

    • Dry the purified nanocrystals in a vacuum oven at 60 °C for 24 hours.[2]

Synthesis of NiS₂ Nanocubes and Nanospheres[3][5][6]

This protocol demonstrates how to control the morphology of NiS₂ nanocrystals by varying the microwave reaction time.[3][5][6]

Materials:

  • Nickel salt (e.g., Nickel Nitrate, Ni(NO₃)₂·6H₂O)

  • Sulfur source (e.g., Sodium Sulfide, Na₂S)

  • Solvent (e.g., Ethylene Glycol, EG or water)

  • Microwave reactor

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the nickel salt and sulfur source in the chosen solvent in a microwave-safe vessel.

  • Microwave Irradiation:

    • Place the vessel in the microwave reactor.

    • Heat the solution to a set temperature (e.g., 150 °C) and maintain for a specific duration.[6]

    • For Nanoparticles (<50 nm): Irradiate for 30 minutes.[6]

    • For Nanospheres (50-150 nm): Irradiate for 2 hours.[6]

    • For Nanocubes (~200 nm): Irradiate for 3 to 4 hours.[5][6]

  • Purification and Drying:

    • Follow a similar purification and drying procedure as described in Protocol 2.1, typically washing with deionized water and ethanol.

Data Presentation

The following tables summarize quantitative data from various microwave-assisted syntheses of this compound nanocrystals.

Table 1: Synthesis Parameters and Resulting Nanocrystal Properties

This compound PhaseNickel PrecursorSulfur PrecursorSolventMicrowave PowerReaction TimeTemperatureResulting MorphologyCrystallite/Particle SizeReference
o-Ni₉S₈Ni(acac)₂1-dodecanethiol (DDT)NMP100 W1 h-Nanoparticles9.7 nm[2]
h-NiSNi(acac)₂ThioureaNMP100 W1 h-Nanoparticles38 nm[2]
NiS₂----30 min150 °CNanoparticles< 50 nm[6]
NiS₂----2 h150 °CNanospheres50 - 150 nm[6]
NiS₂----4 h150 °CNanocubes~200 nm[6]
NiₓSᵧNi(NO₃)₂·6H₂OSulfur PowderEG/EN-6 h120 °CNanorods~50 nm diameter[4]
NiSiNi film on SiSi substrate--300 s250-350 °CSpherical Nanocrystals35 - 155 nm[7]

Table 2: Electrochemical Properties of Microwave-Synthesized this compound Nanocrystals

MaterialMorphologySpecific CapacitanceCurrent DensityElectrolyteCycling StabilityReference
NiS₂Nanocubes695 F g⁻¹1.25 A g⁻¹3.0 M KOH93.4% retention after 3000 cycles[3][5]
Ni₃S₂/Ce₂O₂S2D Nanoflakes5286 F/g2.5 A/g-84% retention after 10,000 cycles[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound nanocrystals.

G cluster_prep Precursor Preparation cluster_reaction Microwave Synthesis cluster_processing Post-Synthesis Processing Ni_precursor Nickel Precursor (e.g., Ni(acac)₂) Mix Mix Precursors in Solvent Ni_precursor->Mix S_precursor Sulfur Precursor (e.g., Thiourea) S_precursor->Mix Solvent Solvent (e.g., NMP) Solvent->Mix MW_Reactor Microwave Reactor Mix->MW_Reactor Irradiation Irradiation (Power, Time, Temp) MW_Reactor->Irradiation Cooling Cooling Irradiation->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing (e.g., Ethanol/Water) Centrifugation->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Product NiSₓ Nanocrystals Drying->Final_Product

Caption: General workflow for microwave-assisted synthesis of NiSₓ nanocrystals.

References

Application Notes and Protocols: Single-Step Synthesis of Structure-Controlled Nickel sulfide Nanoparticles for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the single-step synthesis of structure-controlled nickel sulfide (NiS) nanoparticles and their application in drug delivery systems. The protocols detailed below cover the synthesis, surface functionalization, drug loading, and in vitro evaluation of these nanoparticles for combined chemo-photothermal cancer therapy.

Introduction

This compound nanoparticles are emerging as versatile platforms in nanomedicine due to their unique physicochemical properties. Their strong absorbance in the near-infrared (NIR) region makes them excellent candidates for photothermal therapy (PTT), a non-invasive cancer treatment that uses light to generate heat and ablate tumor cells.[1] Furthermore, their tunable size and surface chemistry allow for the efficient loading and targeted delivery of chemotherapeutic agents, enabling a synergistic chemo-photothermal therapeutic approach. This document outlines detailed protocols for a one-pot synthesis of NiS nanoparticles and their subsequent modification for drug delivery applications.

Data Presentation

The following tables summarize key quantitative data from representative studies on the synthesis and application of this compound nanoparticles for drug delivery.

Table 1: Physicochemical Properties of Synthesized this compound Nanoparticles

Synthesis MethodPrecursorsCapping Agent/SolventNanoparticle PhaseAverage Size (nm)Reference
Hot InjectionNickel nitrate hexahydrate, Elemental sulfurOleylamineNiS, NiS₂, Ni₃S₄, Ni₇S₆6-20[2]
SolvothermalNickel acetate, ThioacetamideEthylene glycolNiSNot Specified[1]
Microwave-assistedNickel acetylacetonate, ThioacetamideEthylene glycolNiSNot Specified[1]
Solvothermal (Hollow Mesoporous)Not SpecifiedNot Specifiedhm-NiSNot Specified[3]

Table 2: Drug Loading and Release Characteristics of Functionalized this compound Nanoparticles

Nanoparticle SystemDrugLoading Efficiency (%)Release TriggerIn Vitro Release ProfileReference
hm-NiS@PDA/PEGDoxorubicin (DOX)Not SpecifiedAcidic pH, NIR LaserStimulus-responsive[3]
Dysprosium-doped NiS with poly-β-cyclodextrin5-Fluorouracil (5-FU)~87Not SpecifiedSlow, controlled release[4][5]
Dysprosium-doped NiS with poly-β-cyclodextrinPenicillin benzathine>92Not SpecifiedSlow, controlled release[4][5]

Table 3: In Vitro Efficacy of Drug-Loaded this compound Nanoparticles

Nanoparticle SystemCell LineTreatmentKey FindingsReference
hm-NiS@PDA/PEG/DOXNot SpecifiedCombined Chemo-Photothermal TherapyStrong tumor suppression with minimal systemic toxicity[3]
Dysprosium-doped NiS-5-FUNot SpecifiedChemotherapyBetter anticancer activity than free drug[4][5]
Dysprosium-doped NiSNot SpecifiedPhotothermal Therapy (808 nm laser)Temperature increase to >59 °C[4][5]

Experimental Protocols

Single-Step Synthesis of this compound Nanoparticles (Hot Injection Method)

This protocol describes the synthesis of various phases of this compound nanoparticles by controlling the precursor ratio.[2]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Elemental sulfur (S)

  • Oleylamine (OLA)

  • Toluene

  • Ethanol

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Syringe pump

  • Schlenk line or inert gas (Argon or Nitrogen) supply

  • Centrifuge

Procedure:

  • Preparation of Nickel Precursor Solution: In a three-neck flask, dissolve a specific amount of nickel nitrate hexahydrate in 20 mL of oleylamine.

  • Degassing: Heat the mixture to 120°C under vacuum for 30 minutes with vigorous stirring to remove water and oxygen. Then, switch to an inert gas atmosphere.

  • Preparation of Sulfur Precursor Solution: In a separate vial, dissolve a specific amount of elemental sulfur in 10 mL of oleylamine. The molar ratio of Ni:S will determine the final phase of the this compound nanoparticles (see Table 1 for examples).

  • Reaction: Heat the nickel precursor solution to the desired reaction temperature (e.g., 240°C).

  • Injection: Rapidly inject the sulfur precursor solution into the hot nickel precursor solution using a syringe.

  • Growth: Allow the reaction to proceed at the set temperature for 1 hour.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. Add 40 mL of ethanol to precipitate the nanoparticles.

  • Purification: Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene. Repeat the precipitation with ethanol and centrifugation steps two more times.

  • Final Product: Dry the purified this compound nanoparticles under vacuum for future use.

Surface Functionalization with Polydopamine (PDA) and Polyethylene Glycol (PEG)

This protocol details the surface coating of NiS nanoparticles with PDA followed by PEGylation to enhance biocompatibility and stability.[3]

Materials:

  • Synthesized this compound Nanoparticles

  • Tris buffer (10 mM, pH 8.5)

  • Dopamine hydrochloride

  • Thiol-terminated polyethylene glycol (SH-PEG, e.g., MW 5000)

  • Deionized water

  • Ultrasonicator

  • Centrifuge

Procedure:

  • PDA Coating:

    • Disperse the NiS nanoparticles in Tris buffer (1 mg/mL).

    • Add dopamine hydrochloride to the nanoparticle suspension to a final concentration of 2 mg/mL.

    • Stir the mixture at room temperature for 4-6 hours to allow for the self-polymerization of dopamine onto the nanoparticle surface.

    • Collect the PDA-coated NiS nanoparticles (NiS@PDA) by centrifugation (10,000 rpm, 15 minutes) and wash with deionized water three times.

  • PEGylation:

    • Re-disperse the NiS@PDA nanoparticles in Tris buffer (pH 8.5).

    • Add SH-PEG to the suspension (e.g., a 10-fold molar excess relative to the estimated surface area of the nanoparticles).

    • Stir the mixture overnight at room temperature to allow for the covalent attachment of PEG to the PDA surface via Michael addition or Schiff base reactions.

    • Purify the PEGylated nanoparticles (NiS@PDA/PEG) by centrifugation and repeated washing with deionized water to remove excess PEG.

Doxorubicin (DOX) Loading

This protocol describes the loading of the chemotherapeutic drug doxorubicin onto the functionalized nanoparticles.[3][6][7]

Materials:

  • NiS@PDA/PEG nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Magnetic stirrer

  • Centrifuge or dialysis membrane (MWCO 3500 Da)

  • UV-Vis spectrophotometer

Procedure:

  • Drug Incubation:

    • Disperse the NiS@PDA/PEG nanoparticles in PBS (e.g., 1 mg/mL).

    • Add a specific amount of DOX to the nanoparticle suspension (e.g., a 1:1 weight ratio of nanoparticles to drug).

    • Stir the mixture in the dark at room temperature for 24 hours.

  • Purification:

    • Separate the DOX-loaded nanoparticles (NiS@PDA/PEG/DOX) from the unloaded drug by either:

      • Centrifugation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes. The supernatant containing the free drug is collected for quantification.

      • Dialysis: Place the suspension in a dialysis bag and dialyze against PBS (pH 7.4) for 24 hours, with frequent changes of the buffer.

  • Quantification of Drug Loading:

    • Measure the absorbance of the supernatant (from centrifugation) or the dialysate at 480 nm using a UV-Vis spectrophotometer.

    • Calculate the amount of unloaded DOX using a standard calibration curve.

    • Determine the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

      • DLE (%) = (Mass of loaded drug / Initial mass of drug) x 100

      • DLC (%) = (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100

In Vitro Photothermal Therapy and Chemotherapy

This protocol outlines the evaluation of the cytotoxic effects of the drug-loaded nanoparticles on cancer cells with and without NIR laser irradiation.[1][8][9]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • NiS@PDA/PEG/DOX nanoparticles

  • Free DOX solution

  • PBS

  • MTT assay kit

  • NIR laser (e.g., 808 nm)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of NiS@PDA/PEG/DOX nanoparticles and free DOX in cell culture medium.

    • Replace the old medium with the prepared drug solutions. Include untreated cells as a negative control and cells treated with NiS@PDA/PEG (without DOX) as a control for nanoparticle toxicity.

  • Incubation: Incubate the cells for a specific period (e.g., 4 hours) to allow for nanoparticle uptake.

  • Photothermal Treatment:

    • For the photothermal therapy groups, expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).

  • Post-Irradiation Incubation: After laser irradiation, replace the medium in all wells with fresh medium and incubate for another 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for NiS Nanoparticle-based Drug Delivery cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization & Drug Loading cluster_invitro In Vitro Evaluation synthesis Single-Step Synthesis of NiS Nanoparticles (Hot Injection) charac1 Characterization (TEM, XRD, etc.) synthesis->charac1 pda PDA Coating charac1->pda peg PEGylation pda->peg drug Doxorubicin Loading peg->drug cell Cell Culture drug->cell treat Treatment of Cancer Cells cell->treat ptt Photothermal Therapy (NIR Laser) treat->ptt viability Cell Viability Assay (MTT) ptt->viability

Caption: Workflow for synthesis, functionalization, and in vitro testing.

Signaling Pathway for Combined Chemo-Photothermal Therapy

signaling_pathway Apoptotic Signaling Pathway in Combined Therapy NiS_DOX NiS@PDA/PEG/DOX Nanoparticles Cell Cancer Cell NiS_DOX->Cell Hyperthermia Hyperthermia NiS_DOX->Hyperthermia Photothermal Effect DOX_release DOX Release (pH-sensitive) NiS_DOX->DOX_release Intracellular Acidification NIR NIR Laser (808 nm) NIR->NiS_DOX ROS ROS Generation Hyperthermia->ROS Mitochondria Mitochondrial Dysfunction Hyperthermia->Mitochondria DNA_damage DNA Damage DOX_release->DNA_damage ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_damage->Mitochondria

Caption: Key signaling events in combined chemo-photothermal therapy.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Stoichiometry in Nickel Sulfide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nickel sulfide nanoparticles. The following sections address common challenges in controlling the stoichiometry and phase of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a mixture of this compound phases in my synthesis. How can I obtain a pure phase?

A1: Achieving a single, pure phase of this compound is a common challenge due to the complex Ni-S phase diagram. Several factors can influence the final stoichiometry. Here’s a troubleshooting guide:

  • Temperature Control: The reaction temperature is a critical parameter. Different this compound phases are stable at different temperatures. For instance, using nickel bis(dithiocarbamate) precursors, pure α-NiS can be formed at 150°C, while pure β-NiS is obtained at 280°C.[1][2] A progressive increase in temperature can lead to the formation of β-NiS alongside α-NiS.[1][2] Carefully controlling and maintaining a stable reaction temperature is crucial.

  • Precursor Ratio (Ni:S): The molar ratio of your nickel and sulfur precursors directly impacts the stoichiometry of the resulting nanoparticles.[3][4][5] For sulfur-rich phases like NiS₂ and Ni₃S₄, a higher sulfur to nickel precursor ratio is generally required.[3][6] Conversely, sulfur-poor phases such as Ni₉S₈ and Ni₃S₂ are favored at lower sulfur to nickel ratios.[3][4][5]

  • Precursor Reactivity: The reactivity of the sulfur precursor plays a significant role. Highly reactive sulfur sources, like N,N'-diphenyl thiourea, tend to produce sulfur-rich phases (Ni₃S₄ and NiS).[3][4][7] Less reactive precursors, such as N,N'-dibutyl thiourea, favor the formation of sulfur-poor phases (Ni₉S₈ and Ni₃S₂).[3][4][7]

  • Additives and Capping Agents: The presence of certain molecules can direct the synthesis towards a specific phase. For example, 1-dodecanethiol can act as a secondary reactivity-directing agent, promoting the formation of sulfur-deficient phases.[3][4] The addition of tetra-iso-butyl thiuram disulfide has been shown to stabilize the metastable α-NiS phase at higher temperatures.[1][2]

Q2: My this compound nanoparticles are agglomerating. How can I improve their dispersion?

A2: Agglomeration is often due to insufficient stabilization of the nanoparticles during and after synthesis. Consider the following:

  • Capping Agents: Capping agents are crucial for preventing aggregation by adsorbing to the nanoparticle surface.[8][9][10] Commonly used capping agents for this compound synthesis include oleylamine, polyvinylpyrrolidone (PVP), and various thiols.[1][8][11] The choice and concentration of the capping agent can also influence the final size and shape of the nanoparticles.

  • Solvent: The coordinating ability of the solvent can affect particle dispersion. Solvents like oleylamine not only act as a solvent but also as a capping agent, promoting the formation of well-dispersed nanoparticles.[1][6][11]

  • Purification Process: The washing and purification steps are critical. Ensure you are using appropriate solvents (e.g., toluene and isopropanol) to remove excess precursors and byproducts, followed by centrifugation to isolate the nanoparticles.[12]

Q3: How can I control the size of my this compound nanoparticles?

A3: Nanoparticle size can be tuned by adjusting several reaction parameters:

  • Precursor Concentration: At a constant temperature, the concentration of the precursor can influence particle size. For example, in the synthesis of α-NiS at 180°C, lower concentrations (e.g., 5 mM) can produce smaller nanoparticles (around 100 nm), while higher concentrations (e.g., 50 mM) can lead to larger particles (around 150 nm).[1][2]

  • Reaction Temperature: Temperature can affect both the nucleation and growth rates of the nanoparticles. In some systems, higher temperatures can lead to larger particles due to processes like Ostwald ripening.[2]

  • Capping Agent: The type and concentration of the capping agent can control the growth of the nanoparticles, thereby influencing their final size.[8][9]

Q4: I am trying to synthesize a specific metastable phase of this compound, but I keep getting the thermodynamically stable product. What can I do?

A4: Synthesizing metastable phases requires careful control over the reaction kinetics.

  • Low-Temperature Synthesis: Metastable phases are often formed at lower temperatures where the system has insufficient energy to overcome the activation barrier to form the most stable phase. For example, metastable FeNi₂S₄ nanoparticles can be synthesized at lower temperatures (210–230°C), while the thermodynamically stable (Fe,Ni)₉S₈ is formed at higher temperatures.[13]

  • Use of Specific Precursors or Additives: Certain precursors or additives can stabilize metastable phases. The addition of tetra-iso-butyl thiuram disulfide, for instance, has been shown to stabilize the metastable α-NiS phase.[1][2][14]

Data Presentation

Table 1: Influence of Reaction Temperature on this compound Phase (using Nickel bis(dithiocarbamate) precursor) [1][2]

Temperature (°C)Resulting this compound Phase(s)
150Pure α-NiS
180Pure α-NiS
230α-NiS
260Majority β-NiS with small α-NiS impurity
280Pure β-NiS

Table 2: Effect of Precursor and Additives on this compound Phase [3][4]

Sulfur PrecursorAdditiveResulting this compound Phase(s)
N,N'-diphenyl thioureaNoneSulfur-rich phases (Ni₃S₄, NiS)
N,N'-dibutyl thioureaNoneSulfur-poor phases (Ni₉S₈, Ni₃S₂)
N,N'-diphenyl thiourea1-dodecanethiolSulfur-deficient phases

Table 3: Influence of Precursor Concentration on Particle Size and Phase (at 180°C) [1]

Precursor Concentration (mM)Resulting Phase(s)Average Particle Size (nm)
5α-NiS~100
10α-NiS and increasing proportion of Ni₃S₄-
20Metastable NiS₂-
>20NiS₂ and α-NiS-
50α-NiS~150

Experimental Protocols

Protocol 1: Synthesis of α-NiS and β-NiS Nanoparticles using a Single-Source Precursor [1][2]

This protocol describes the synthesis of α-NiS and β-NiS nanoparticles by varying the decomposition temperature of a nickel bis(dithiocarbamate) complex in oleylamine.

Materials:

  • Nickel bis(iso-butyl dithiocarbamate), [Ni(S₂CNiBu₂)₂]

  • Oleylamine

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, dissolve a specific amount of [Ni(S₂CNiBu₂)₂] in oleylamine to achieve the desired concentration (e.g., 5 mM).

  • Heat the solution under an inert atmosphere (e.g., nitrogen or argon) to the target temperature (150°C for α-NiS or 280°C for β-NiS).

  • Maintain the temperature for a set period (e.g., 1 hour) to allow for the decomposition of the precursor and the formation of nanoparticles.

  • After the reaction is complete, cool the solution to room temperature.

  • Add a non-solvent like ethanol or isopropanol to precipitate the nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles and wash them several times with a mixture of a non-solvent and a solvent like toluene to remove any unreacted precursors and byproducts.

  • Dry the final product under vacuum.

Protocol 2: Phase-Controlled Synthesis of this compound Nanocrystals using N,N'-disubstituted Thioureas [3][4]

This protocol outlines a method to synthesize different phases of this compound by tuning the reactivity of the sulfur precursor.

Materials:

  • Nickel(II) chloride (NiCl₂)

  • N,N'-diphenyl thiourea (for sulfur-rich phases)

  • N,N'-dibutyl thiourea (for sulfur-poor phases)

  • Oleylamine

  • 1-dodecanethiol (optional, for sulfur-deficient phases)

Procedure:

  • In a typical synthesis for a sulfur-rich phase, dissolve NiCl₂ and N,N'-diphenyl thiourea in oleylamine in a three-neck flask under an inert atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 180°C) and maintain for a specific duration (e.g., 4 hours).

  • For sulfur-poor phases, replace N,N'-diphenyl thiourea with the less reactive N,N'-dibutyl thiourea.

  • To obtain more sulfur-deficient phases, 1-dodecanethiol can be introduced into the reaction mixture.

  • After the reaction, cool the solution and precipitate the nanoparticles by adding ethanol.

  • Collect and purify the nanoparticles by centrifugation and washing with appropriate solvents.

  • Dry the product under vacuum.

Visualizations

Stoichiometry_Control_Workflow cluster_params Synthesis Parameters cluster_process Synthesis Process cluster_outcome Product Characteristics Temperature Temperature Synthesis Nanoparticle Synthesis Temperature->Synthesis PrecursorRatio Ni:S Ratio PrecursorRatio->Synthesis PrecursorReactivity Precursor Reactivity PrecursorReactivity->Synthesis Additives Additives/Capping Agents Additives->Synthesis Stoichiometry Stoichiometry (Phase) Synthesis->Stoichiometry Size Particle Size Synthesis->Size Dispersion Dispersion Synthesis->Dispersion

Caption: Workflow for controlling this compound nanoparticle properties.

Phase_Selection_Pathway cluster_conditions Reaction Conditions cluster_phases Resulting this compound Phases High_Temp High Temperature (e.g., 280°C) beta_NiS β-NiS High_Temp->beta_NiS Low_Temp Low Temperature (e.g., 150°C) alpha_NiS α-NiS Low_Temp->alpha_NiS High_S_Ratio High S:Ni Ratio (Reactive S precursor) Sulfur_Rich Sulfur-Rich (NiS₂, Ni₃S₄) High_S_Ratio->Sulfur_Rich Low_S_Ratio Low S:Ni Ratio (Less reactive S precursor) Sulfur_Poor Sulfur-Poor (Ni₉S₈, Ni₃S₂) Low_S_Ratio->Sulfur_Poor

Caption: Influence of key parameters on this compound phase selection.

References

Technical Support Center: Managing Phase Transformation in Nickel Sulfide During Annealing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel sulfide. The following sections address common issues encountered during the synthesis and annealing of this compound, with a focus on controlling phase transformations to achieve desired material properties.

Frequently Asked Questions (FAQs)

Q1: What are the common phases of this compound, and how do their structures differ?

A1: this compound exists in several crystalline phases, each with distinct structures and properties. The most common phases include:

  • α-NiS (Millerite): A high-temperature hexagonal phase (P63/mmc).[1]

  • β-NiS: A low-temperature rhombohedral phase (R3m).[1]

  • Ni3S4 (Polydymite): A cubic spinel structure.[2]

  • NiS2 (Vaesite): A cubic pyrite structure.

  • Ni9S8 (Godlevskite): An orthorhombic structure.[2]

  • Ni3S2 (Heazlewoodite): A rhombohedral structure.[2]

The specific phase obtained is highly dependent on the synthesis and annealing conditions.

Q2: What are the key experimental parameters that control the phase of this compound during annealing?

A2: The final phase of this compound is primarily determined by a combination of the following parameters:

  • Annealing Temperature: Different phases are stable at different temperatures. For instance, lower temperatures around 150°C can yield pure α-NiS, while higher temperatures of 280°C can produce pure β-NiS.[3]

  • Annealing Time: The duration of the annealing process can influence the crystallinity and can promote the transformation from a metastable phase to a more stable one.

  • Sulfur-to-Nickel (S:Ni) Ratio: The molar ratio of sulfur to nickel precursors is a critical factor. Higher S:Ni ratios tend to favor the formation of sulfur-rich phases. For example, at 180°C, increasing the S:Ni ratio can promote the transition from a mixture of Ni3S4 and α-NiS to predominantly α-NiS.[2]

  • Precursors and Solvents: The choice of nickel and sulfur precursors, as well as the solvent, can significantly influence the reactivity and the resulting this compound phase.[2][3] For instance, using N,N'-diphenyl thiourea as a sulfur precursor can yield sulfur-rich phases like Ni3S4 and NiS.[2]

  • Additives and Capping Agents: The presence of certain chemicals, such as 1-dodecanethiol or tetra-iso-butyl thiuram disulfide, can direct the synthesis towards specific phases.[2][3]

Q3: How can I identify the phase of my synthesized this compound?

A3: The most common and reliable method for phase identification is X-ray Diffraction (XRD) . Each this compound phase has a unique diffraction pattern with characteristic peaks at specific 2θ angles. By comparing the experimental XRD pattern with reference patterns from databases (e.g., JCPDS/ICDD), you can identify the crystalline phase(s) present in your sample. For example, reference patterns are available for α-NiS (JCPDS No. 02-1280), β-NiS (JCPDS No. 01-086-2281), Ni3S4 (polydymite), and NiS2 (vaesite).[4]

Troubleshooting Guide

Issue 1: My XRD pattern shows a mixture of phases instead of a pure phase.

  • Possible Cause: The annealing temperature, time, or S:Ni ratio may not be optimal for the desired phase.

    • Solution: Adjust the annealing parameters based on the observed phases.

      • If you observe a mixture of α-NiS and Ni3S4, increasing the S:Ni precursor ratio or the annealing temperature might favor the formation of α-NiS.[2]

      • If you are aiming for β-NiS but observe α-NiS impurities, a further increase in the S:Ni ratio and reaction temperature may be necessary to drive the transformation to the thermodynamically preferred β-NiS phase.[2]

      • At low temperatures (150–180 °C) and low precursor concentrations, mixtures of α-NiS and Ni3S4 can result. Increasing the precursor concentration can lead to the formation of NiS2 alongside α-NiS.[3]

  • Possible Cause: The reaction kinetics may be slow, leading to an incomplete transformation.

    • Solution: Increase the annealing time to allow the system to reach equilibrium. Monitor the phase transformation at different time points to determine the optimal duration.

  • Possible Cause: The choice of precursors or solvents is influencing the formation of multiple phases.

    • Solution: Consider using a single-source precursor, such as nickel bis(dithiocarbamate) complexes, which can decompose to form pure α-NiS under specific conditions.[3] The reactivity of the sulfur precursor can also be tuned; for example, more reactive thioureas tend to yield sulfur-rich phases.[2]

Issue 2: The particle size of my this compound is not uniform or is too large/small.

  • Possible Cause: The precursor concentration is affecting particle nucleation and growth.

    • Solution: Adjust the concentration of your nickel and sulfur precursors. For instance, in the synthesis of α-NiS at 180°C, lower concentrations (e.g., 5 mM) can produce smaller nanoparticles (ca. 100 nm), while higher concentrations (e.g., 50 mM) can lead to larger particles (ca. 150 nm).[3]

  • Possible Cause: The annealing temperature is promoting excessive grain growth.

    • Solution: While higher temperatures can promote phase transformation, they can also lead to larger crystallite sizes.[5] If smaller particles are desired, consider using the lowest possible temperature that still yields the desired phase, or explore solvent-based synthesis methods that allow for better control over particle growth at lower temperatures.

  • Possible Cause: The presence of impurities is affecting crystal growth.

    • Solution: Ensure the purity of your precursors and solvents. Impurities like carbon and sulfur from organic additives can migrate to grain boundaries during annealing and affect grain growth.[5]

Quantitative Data

Table 1: Effect of Annealing Temperature and Precursor on this compound Phase

Precursor SystemAnnealing Temperature (°C)Resulting Phase(s)Reference
[Ni(S2CNiBu2)2] in oleylamine150Pure α-NiS[3]
[Ni(S2CNiBu2)2] in oleylamine280Pure β-NiS[3]
[Ni(S2CNR2)2] (5 mM) in oleylamine230Pure α-NiS[3]
NiI2 and N,N'-diphenyl thiourea180 (S:Ni = 1.5)Pure Ni3S4[2]
NiI2 and N,N'-diphenyl thiourea180 (S:Ni = 6.0)Mainly α-NiS with minor Ni3S4 and β-NiS[2]

Table 2: Influence of S:Ni Ratio on this compound Phase at 180°C

S:Ni Molar RatioResulting PhasesReference
3.0Ni3S4 and α-NiS[2]
4.0Increased proportion of α-NiS[2]
6.0Predominantly α-NiS with minor impurities[2]

Experimental Protocols

Protocol 1: Synthesis of α-NiS Nanoparticles via Thermal Decomposition

This protocol is adapted from a method using a single-source precursor.[3]

  • Precursor Synthesis: Synthesize a nickel bis(dithiocarbamate) complex, for example, [Ni(S2CNiBu2)2].

  • Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, dissolve the nickel precursor in oleylamine to achieve the desired concentration (e.g., 5 mM).

  • Heating and Annealing:

    • Under a nitrogen atmosphere, heat the solution to 150°C.

    • Maintain this temperature for a specified duration (e.g., 1 hour) to allow for the formation of α-NiS nanoparticles.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the nanoparticles by adding an excess of a non-solvent like ethanol.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the collected nanoparticles multiple times with ethanol and/or acetone to remove residual solvent and unreacted precursors.

    • Dry the purified nanoparticles under vacuum.

  • Characterization: Confirm the phase of the synthesized nanoparticles using XRD.

Protocol 2: Synthesis of β-NiS Nanoparticles via Thermal Decomposition

This protocol is a modification of the α-NiS synthesis, utilizing a higher temperature to favor the β-phase.[3]

  • Precursor Synthesis: Synthesize a nickel bis(dithiocarbamate) complex, such as [Ni(S2CNiBu2)2].

  • Reaction Setup: Prepare the reaction setup as described in Protocol 1, dissolving the precursor in oleylamine.

  • Heating and Annealing:

    • Under a nitrogen atmosphere, heat the solution to 280°C.

    • Maintain this temperature for a set period (e.g., 1 hour) to facilitate the formation of the β-NiS phase.

  • Isolation and Purification: Follow the same isolation and purification steps as outlined in Protocol 1.

  • Characterization: Use XRD to verify the formation of the β-NiS phase.

Visualizations

Experimental_Workflow_for_Phase_Control cluster_synthesis Synthesis Stage cluster_annealing Annealing Stage cluster_analysis Analysis Stage precursors Select Precursors (e.g., NiCl2, Thiourea) ratio Set S:Ni Ratio precursors->ratio solvent Choose Solvent (e.g., Oleylamine) mix Mix Precursors and Solvent solvent->mix ratio->mix anneal Anneal Mixture mix->anneal Transfer to Reactor temp Set Annealing Temperature temp->anneal time Set Annealing Time time->anneal xrd Phase Identification (XRD) anneal->xrd tem Morphology Analysis (TEM/SEM) anneal->tem desired_phase Desired Phase Achieved? xrd->desired_phase end End desired_phase->end Yes troubleshoot Troubleshoot desired_phase->troubleshoot No troubleshoot->ratio troubleshoot->temp Adjust Temperature troubleshoot->time Adjust Time

Caption: Experimental workflow for controlling this compound phases.

Nickel_Sulfide_Signaling_Pathway cluster_cell Cellular Environment cluster_nucleus Nucleus NiS_NP This compound Nanoparticle uptake Cellular Uptake (Endocytosis) NiS_NP->uptake lysosome Lysosomal Trafficking uptake->lysosome Ni_ion Ni²⁺ Ion Release lysosome->Ni_ion ROS Reactive Oxygen Species (ROS) Generation Ni_ion->ROS HIF1a HIF-1α Stabilization and Nuclear Accumulation Ni_ion->HIF1a ROS->HIF1a DNA_damage DNA Damage ROS->DNA_damage miR210 miR-210 Upregulation HIF1a->miR210 Rad52 Rad52 Downregulation miR210->Rad52 DNA_repair_defect DNA Repair Defect Rad52->DNA_repair_defect Leads to transformation Cell Transformation DNA_damage->transformation DNA_repair_defect->transformation

Caption: Postulated signaling pathway of this compound nanoparticle-induced cellular effects.[6]

References

Technical Support Center: Optimizing Nickel Sulfide Thin Film Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the optimization of annealing time for nickel sulfide (NiS) thin film crystallinity.

Troubleshooting Guide

Q1: My annealed NiS thin films show poor crystallinity in the XRD pattern. What are the possible causes and solutions?

A: Poor crystallinity in annealed NiS thin films can stem from several factors:

  • Insufficient Annealing Time or Temperature: The annealing process may not have provided enough thermal energy for crystal growth. The duration and temperature are critical for atomic rearrangement into a crystalline structure. For instance, studies on NiS films prepared by spray pyrolysis show that increasing the annealing time from 1 to 3 hours at 300°C leads to sharper and more intense diffraction peaks, indicating improved crystallinity.[1][2]

  • Inadequate Substrate Cleaning: Contaminants on the substrate surface can inhibit proper nucleation and growth of the thin film, leading to a poorly crystallized or amorphous structure. A thorough cleaning procedure is essential.[2]

  • Incorrect Precursor Stoichiometry: The ratio of nickel to sulfur in the precursor solution can affect the phase and quality of the resulting NiS film. Ensure the molar ratio is appropriate for the desired NiS phase.

Solution Steps:

  • Optimize Annealing Parameters: Systematically increase the annealing time or temperature. Refer to the data tables below for guidance on how annealing duration affects crystallite size.

  • Verify Substrate Cleaning Protocol: Ensure your substrate cleaning process is rigorous, typically involving detergents, distilled water, and ultrasonic cleaning in solvents like acetone, followed by drying with an inert gas.[2]

  • Check Precursor Solution: Re-evaluate the preparation of your precursor solution to ensure the correct stoichiometry is being used.

Q2: I am observing a mixture of this compound phases (e.g., NiS, NiS2, Ni3S2) in my film after annealing. How can I obtain a single-phase film?

A: The formation of different this compound phases is highly dependent on the deposition and annealing temperatures. For example, in one study using spray pyrolysis, different phases like Ni3S2, Ni17S18, and NiS2 were formed at substrate temperatures of 523 K, 573 K, and 623 K, respectively.[3]

Solution Steps:

  • Control Deposition Temperature: The substrate temperature during deposition is a critical parameter that can favor the formation of a specific phase.[3]

  • Precise Annealing Temperature Control: Post-deposition annealing can also induce phase transformations. Annealing in an inert atmosphere can lead to sulfur-poor phases like Ni9S8, α-Ni7S6, and Ni3S2 at higher temperatures.[4] In a reducing atmosphere (like 10% H2/90% N2), β-NiS can start to reduce to Ni9S8 at 300°C and to metallic nickel at higher temperatures (starting from 350°C).[4]

  • Characterize at Each Step: Use techniques like XRD to analyze the film's phase composition after deposition and after each annealing step to understand the phase evolution.

Q3: The optical transmittance of my NiS films is too low after annealing. How can I increase it?

A: The optical transmittance of NiS thin films is influenced by their thickness and crystallinity. An increase in annealing time has been shown to improve crystal growth, reduce defects, and decrease the number of grain boundaries, which can lead to changes in optical properties.[5] In one study, the average optical transmittance increased from 0.56% for an unannealed film to 6.09% for a film annealed for 3 hours at 300°C.[5]

Solution Steps:

  • Increase Annealing Time: Longer annealing times can lead to better crystal quality and potentially higher transmittance.[5]

  • Optimize Film Thickness: Thicker films generally have lower transmittance due to increased photon absorption.[5] You may need to adjust your deposition parameters to achieve the desired thickness.

  • Consider Annealing Atmosphere: The atmosphere during annealing can affect the film's stoichiometry and defect density, which in turn influences its optical properties.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing annealing time on the crystallite size of NiS thin films?

A: Generally, increasing the annealing time at a constant temperature promotes the growth of larger crystallites. This is because the extended time at high temperature provides more opportunity for atoms to diffuse and arrange themselves into a more ordered, larger crystalline structure. For instance, NiS films annealed at 300°C showed an increase in crystallite size from 9.89 nm to 11.78 nm as the annealing time was increased.[1]

Q2: How does annealing affect the electrical conductivity of NiS thin films?

A: Annealing generally improves the crystallinity and reduces defects in the film, which can lead to higher electrical conductivity. Well-crystallized NiS films with a dense morphology and good stoichiometric ratio are potential candidates for applications requiring high conductivity, such as electrodes in supercapacitors.[2][5]

Q3: At what temperature do phase transformations in β-NiS occur during annealing?

A: The thermal stability of NiS films is dependent on the annealing atmosphere. In a reducing atmosphere (forming gas), β-NiS can start to transform into Ni9S8 at around 300°C and further reduce to metallic Ni at 350-425°C.[4] In an inert atmosphere, sulfur loss occurs at higher temperatures.[4] In an oxidizing atmosphere, transformations also occur around 300-400°C.[6]

Q4: Can I use rapid thermal annealing (RTA) for this compound films?

A: While the provided literature primarily discusses conventional furnace annealing for this compound, rapid thermal annealing (RTA) is a common technique for thin film processing. RTA has been used for other nickel-based films like nickel silicide.[7][8] The very short annealing times in RTA can help to control grain growth and minimize thermal budget. However, the optimal RTA parameters (temperature and time) for NiS would need to be determined experimentally.

Data Presentation

Table 1: Effect of Annealing Time on NiS Thin Film Properties (at 300°C)

Annealing Time (hours)Average Crystallite Size (nm)Average Optical Transmittance (%)
0 (As-deposited)9.890.56
1-2.48
2-5.63
311.786.09
Data extracted from studies on NiS films prepared by spray pyrolysis.[1][5]

Table 2: Influence of Substrate Temperature on this compound Phase Formation

Substrate Temperature (K)Resulting this compound PhaseCrystal Structure
523Ni3S2Orthorhombic
573Ni17S18Hexagonal
623NiS2Hexagonal
Data from a study using the spray pyrolysis technique.[3]

Experimental Protocols

Methodology for NiS Thin Film Preparation by Spray Pyrolysis and Annealing

This protocol is based on the methodology described in the literature for fabricating and annealing NiS thin films.[2][5]

1. Precursor Solution Preparation:

  • Dissolve nickel acetate ((C4H6O4Ni·4H2O), 0.07 mol/l) as the nickel source and thiourea (CS(NH2)2, 0.21 mol/l) as the sulfur source in a suitable solvent.[5]

  • Add acetic acid as a complexing agent.[5]

  • Stir the mixture for an extended period (e.g., 3 hours) at room temperature to ensure homogeneity.[3]

2. Substrate Cleaning:

  • Use soda-lime glass slides as substrates.[2]

  • Clean the substrates with detergent and rinse thoroughly with distilled water.[2]

  • Perform ultrasonic cleaning for 15 minutes, followed by rinsing with acetone.[2]

  • Dry the substrates using a stream of nitrogen gas.[2]

3. Spray Pyrolysis Deposition:

  • Preheat the cleaned glass substrates to the desired deposition temperature (e.g., 300 ± 5 °C) on a hot plate.[5]

  • Set the distance between the spray nozzle and the substrate (e.g., 40 cm).[5]

  • Use a carrier gas, such as compressed air or nitrogen, at a specific pressure (e.g., 0.5 bar).[3][5]

  • Adjust the solution flow rate to a constant value (e.g., 10 ml/min).[5]

  • Carry out the atomization process for a set duration (e.g., 15 minutes) to achieve the desired film thickness.[5]

4. Post-Deposition Annealing:

  • Place the as-deposited NiS thin films in a conventional furnace.

  • Heat the films to the target annealing temperature (e.g., 300°C) in a controlled atmosphere (e.g., air).

  • Maintain the temperature for different durations (e.g., 1 hour, 2 hours, 3 hours) to study the effect of annealing time.[2][5]

  • Allow the films to cool down to room temperature naturally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Characterization precursor Precursor Solution (Nickel Acetate + Thiourea) deposition Spray Pyrolysis Deposition (300°C) precursor->deposition substrate Substrate Cleaning (Detergent, DI Water, Acetone) substrate->deposition annealing Furnace Annealing (300°C, 1-3 hours) deposition->annealing xrd XRD (Crystallinity, Phase) annealing->xrd sem SEM (Morphology) annealing->sem uvvis UV-Vis Spectroscopy (Optical Properties) annealing->uvvis

Caption: Experimental workflow for NiS thin film synthesis and characterization.

logical_relationship input Increase Annealing Time (at constant temperature) process1 Increased Thermal Energy input->process1 outcome1 Enhanced Atomic Diffusion & Rearrangement process1->outcome1 result1 Improved Crystallinity (Sharper XRD Peaks) outcome1->result1 result2 Larger Crystallite Size outcome1->result2 result3 Reduction of Defects & Grain Boundaries outcome1->result3 final_prop1 Higher Electrical Conductivity result1->final_prop1 final_prop2 Increased Optical Transmittance result3->final_prop2

Caption: Effect of increased annealing time on NiS thin film properties.

References

Navigating the Complexities of Nickel Sulfide Synthesis at Scale: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nickel sulfide synthesis. This guide is designed to provide direct, actionable advice for troubleshooting common challenges encountered when scaling up the production of this compound materials. Whether you are working on novel catalysts, battery materials, or therapeutic agents, this resource aims to help you achieve consistent, high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and recommended solutions.

Q1: We are observing the formation of mixed this compound phases in our scaled-up reaction. How can we obtain a phase-pure product?

Possible Causes:

  • Inconsistent Temperature Control: Temperature gradients within a larger reactor can lead to the formation of different thermodynamic and kinetic products.

  • Precursor Reactivity: The reactivity of the nickel and sulfur precursors can significantly influence the final phase.[1]

  • Incorrect Precursor Ratio: The molar ratio of nickel to sulfur is a critical parameter for phase control.[1]

Troubleshooting Steps:

  • Improve Temperature Homogeneity:

    • Ensure efficient stirring and uniform heating of the reactor.

    • Consider using multiple heating zones for larger vessels.

    • Monitor the temperature at different points within the reactor.

  • Select Appropriate Precursors:

    • For sulfur-rich phases (e.g., NiS, Ni3S4), consider more reactive sulfur precursors like N,N'-diphenyl thiourea.[1]

    • For sulfur-deficient phases (e.g., Ni9S8, Ni3S2), less reactive precursors such as N,N'-dibutyl thiourea or the addition of a secondary reactivity-directing agent like 1-dodecanethiol can be effective.[1]

  • Optimize Precursor Ratios:

    • Systematically vary the S:Ni molar ratio to identify the optimal conditions for your desired phase. For example, in certain solution-phase syntheses, a higher S:Ni ratio can favor the formation of α-NiS and β-NiS phases.[1]

Q2: Our this compound nanoparticles are agglomerating upon scale-up. How can we maintain a monodisperse product?

Possible Causes:

  • Insufficient Capping Agent: The amount of capping agent may not be sufficient for the increased surface area of nanoparticles in a larger batch.

  • Inadequate Mixing: Poor mixing can lead to localized areas of high supersaturation, promoting uncontrolled nucleation and growth.

  • Inappropriate Reaction Time: Extended reaction times can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones.[2]

Troubleshooting Steps:

  • Adjust Capping Agent Concentration:

    • Increase the concentration of the capping agent (e.g., oleylamine, thiols) in proportion to the scaled-up reaction volume.

    • The choice of capping agent can also influence particle size and stability.[3]

  • Enhance Mixing Efficiency:

    • Use a more powerful overhead stirrer or a different impeller design suitable for the reactor geometry.

    • Consider the use of baffles within the reactor to improve turbulent mixing.

  • Optimize Reaction Time:

    • Conduct time-course studies to determine the optimal reaction time that yields the desired particle size without significant agglomeration. Shorter reaction times may be necessary in some cases.

Q3: The yield of our this compound synthesis has decreased significantly after scaling up. What could be the reason?

Possible Causes:

  • Poor Mass Transfer: In larger reactors, inefficient mixing can limit the contact between reactants, leading to incomplete reactions.

  • Heat Transfer Issues: Slower heating or cooling rates in a larger volume can affect reaction kinetics and lead to the formation of undesired byproducts.

  • Precursor Degradation: If the reaction time is significantly longer at a larger scale, precursors may degrade before reacting.

Troubleshooting Steps:

  • Improve Mass and Heat Transfer:

    • As mentioned previously, optimize stirring and reactor design.

    • For solvothermal or hydrothermal methods, ensure the reactor is capable of rapid heating and cooling.

  • Precursor Addition Strategy:

    • Consider a controlled, slow injection of one precursor into the reaction mixture to maintain optimal reactant concentrations.

    • Ensure precursors are stable under the reaction conditions for the required duration.

Quantitative Data Summary

The following table summarizes the influence of key reaction parameters on the phase and size of this compound nanoparticles, based on findings from various studies.

ParameterVariationObserved Effect on ProductReference(s)
Temperature Low (e.g., 150 °C) vs. High (e.g., 280 °C)At lower temperatures, α-NiS is favored. Increasing the temperature can lead to the formation of β-NiS.[2][4]
Precursor Concentration 5 mM vs. 50 mMIn some systems, higher concentrations can lead to an increase in particle size (e.g., from ~100 nm to ~150 nm).[2][4]
S:Ni Molar Ratio 3.0 vs. 6.0Increasing the S:Ni ratio can promote the formation of more sulfur-rich phases like α-NiS.[1]
Sulfur Precursor Reactivity N,N'-dibutyl thiourea vs. N,N'-diphenyl thioureaLess reactive precursors tend to yield sulfur-poor phases (Ni9S8, Ni3S2), while more reactive ones yield sulfur-rich phases (Ni3S4, NiS).[1]
Additive Presence of tetra-iso-butyl thiuram disulfideCan stabilize metastable phases like α-NiS at higher temperatures and lead to the formation of NiS2 at high precursor concentrations.[2][4]

Experimental Protocols

Below are generalized methodologies for common this compound synthesis techniques. Note: These are starting points and require optimization for specific applications and scales.

Protocol 1: Solvothermal Synthesis of this compound Nanoparticles

This method is often used for producing crystalline nanomaterials.

Materials:

  • Nickel (II) salt (e.g., NiCl₂·6H₂O)

  • Sulfur source (e.g., thiourea, thioacetamide)[5]

  • Solvent (e.g., ethylene glycol, oleylamine)

  • Capping agent (optional, e.g., oleylamine)

Procedure:

  • Dissolve the nickel salt and sulfur source in the chosen solvent in a Teflon-lined stainless-steel autoclave.

  • If a capping agent is used, add it to the solution.

  • Seal the autoclave and place it in an oven or heating mantle.

  • Heat the autoclave to the desired temperature (e.g., 180-250 °C) and maintain it for a specific duration (e.g., 5-24 hours).[5]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation or filtration.

  • Wash the product multiple times with ethanol and deionized water to remove unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven.

Protocol 2: "Heat-Up" Method for Colloidal this compound Nanoparticles

This method offers better control over nanoparticle size and distribution and is considered more scalable than some solvothermal methods.[6]

Materials:

  • Nickel precursor (e.g., nickel acetylacetonate)

  • Sulfur precursor (e.g., elemental sulfur, L-cysteine ethyl ester hydrochloride)[6]

  • High-boiling point solvent (e.g., oleylamine)

  • Reducing agent (optional, depending on precursors)

Procedure:

  • Combine the nickel precursor and solvent in a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a specific temperature (e.g., 150-230 °C).

  • In a separate vessel, dissolve or suspend the sulfur precursor in a small amount of the same solvent.

  • Rapidly inject the sulfur precursor solution into the hot nickel precursor solution.

  • Allow the reaction to proceed for a set amount of time, monitoring the growth of nanoparticles (e.g., by taking aliquots for UV-Vis spectroscopy or TEM).

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent like ethanol.

  • Isolate the nanoparticles by centrifugation.

  • Wash the nanoparticles several times to remove excess reagents.

  • Redisperse the nanoparticles in a suitable solvent or dry them for further use.

Visualizing Workflows and Relationships

The following diagrams illustrate key processes and relationships in this compound synthesis scale-up.

TroubleshootingWorkflow start Problem Identified (e.g., Impure Phase, Agglomeration) check_temp Verify Temperature Control - Uniform Heating? - Accurate Measurement? start->check_temp check_mix Evaluate Mixing Efficiency - Stirrer Speed/Design? - Baffles? start->check_mix check_precursor Assess Precursors - Purity? - Reactivity? - Ratio? start->check_precursor adjust_temp Adjust Temperature Profile - Ramp Rate - Setpoint check_temp->adjust_temp adjust_mix Optimize Mixing - Increase Speed - Change Impeller check_mix->adjust_mix adjust_precursor Modify Precursor Strategy - Change Precursor Type - Adjust Ratio - Add Capping Agent check_precursor->adjust_precursor analyze Analyze Product (XRD, TEM, etc.) adjust_temp->analyze adjust_mix->analyze adjust_precursor->analyze end_good Problem Resolved analyze->end_good Success end_bad Re-evaluate analyze->end_bad Failure end_bad->start

Caption: Troubleshooting workflow for scaling up this compound synthesis.

ParameterRelationships cluster_params Controllable Parameters cluster_props Resulting Properties Temp Temperature Phase Crystalline Phase Temp->Phase influences Size Particle Size Temp->Size influences Ratio Precursor Ratio (S:Ni) Ratio->Phase strongly influences Reactivity Precursor Reactivity Reactivity->Phase strongly influences Concentration Concentration Concentration->Size influences CappingAgent Capping Agent CappingAgent->Size controls Dispersion Dispersion/ Agglomeration CappingAgent->Dispersion controls Morphology Morphology Size->Morphology

Caption: Key parameter relationships in this compound synthesis.

References

Technical Support Center: Synthesis of Nickel Sulfide Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel sulfide nanomaterials. The following information addresses common issues related to the effect of precursor concentration on the morphology of this compound.

Frequently Asked Questions (FAQs)

Q1: How does precursor concentration influence the crystal phase of this compound nanoparticles?

A1: Precursor concentration plays a critical role in determining the resulting crystal phase of this compound. For instance, in a solvothermal synthesis using a single-source dithiocarbamate precursor, low concentrations (e.g., 5 mM) at 150-180°C may produce a mixture of α-NiS and Ni₃S₄.[1][2][3][4] As the concentration is increased to 10 mM, the proportion of Ni₃S₄ tends to grow.[1][2][3][4] At a higher concentration of 20 mM, a metastable NiS₂ phase can be formed.[1][2][3][4] Further increases in concentration may lead to the re-emergence of the α-NiS phase alongside NiS₂.[1][2][3][4] The specific phase obtained is also highly dependent on other reaction parameters such as temperature and the presence of additives.[1][2][3][4]

Q2: Can changing the precursor concentration affect the size of the resulting this compound nanoparticles?

A2: Yes, precursor concentration has a significant impact on nanoparticle size. In studies using a single-source iso-butyl derivative precursor at 180°C, increasing the concentration from a low range (e.g., 5 mM) to a higher range (e.g., 50 mM) resulted in an increase in the average particle size from approximately 100 nm to 150 nm.[1][2][3][4] This suggests that at higher concentrations, particle agglomeration or different nucleation and growth kinetics may lead to larger nanoparticles.

Q3: What morphological changes can be expected with variations in precursor concentration?

A3: Variations in precursor concentration can lead to distinct morphological changes. At lower concentrations, well-resolved, individual nanoparticles, such as quasi-spherical or hexagonal shapes, are often observed.[1][5] However, as the concentration increases, there is a tendency for particles to agglomerate, forming larger structures like long rods and bigger cubes.[5] In some systems, a change from nanoprisms to nanopyramids has been observed by varying the precursor concentration.[6] The choice of solvent and capping agents also plays a crucial role in the final morphology.[7]

Q4: Does the type of nickel precursor salt influence the morphology of the this compound film?

A4: Absolutely. The choice of the anion in the nickel salt precursor can significantly affect the morphology of the resulting this compound thin films.[8] For example, in a successive ionic layer adsorption and reaction (SILAR) synthesis, using nickel chloride as the precursor can lead to a more uniform and crack-free film morphology compared to nickel sulfate, nickel acetate, or nickel nitrate.[8][9] This improved morphology has been shown to correlate with enhanced electrochemical performance, such as higher specific capacitance.[8][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Undesired crystal phase obtained (e.g., mixture of phases instead of a pure phase). The precursor concentration may be in a range that favors the formation of multiple phases.Systematically vary the precursor concentration. For example, to obtain pure α-NiS, a lower concentration (e.g., 5 mM) at 230°C using a dithiocarbamate precursor can be effective.[1][2][3][4] To target NiS₂, a concentration of around 20 mM at a lower temperature (150-180°C) with an additive might be necessary.[1][2][3][4]
Nanoparticle size is too large or too small. Precursor concentration directly influences nucleation and growth rates, thus affecting the final particle size.To obtain smaller nanoparticles (e.g., ~100 nm), use a lower precursor concentration. For larger particles (e.g., ~150 nm), increase the precursor concentration.[1][2][3][4] Adjusting the temperature can also help control the particle size.
Poor morphology (e.g., high degree of agglomeration, irregular shapes). High precursor concentrations can lead to rapid particle formation and subsequent aggregation. The type of precursor may also be a factor.Reduce the precursor concentration to promote more controlled growth of individual nanoparticles.[5] Consider changing the solvent or capping agent to better stabilize the nanoparticles as they form. If synthesizing thin films, experiment with different nickel salt precursors, as some, like nickel chloride, may yield more uniform morphologies.[8]
Inconsistent results between batches. Minor variations in precursor concentration or other reaction conditions can lead to different outcomes.Ensure precise control over all experimental parameters, including precursor concentration, temperature, reaction time, and stirring rate. Prepare stock solutions of precursors to ensure consistency across different experiments.

Quantitative Data Summary

Table 1: Effect of Precursor Concentration on this compound Phase and Particle Size

Precursor SystemConcentration (mM)Temperature (°C)AdditiveResulting Phase(s)Average Particle Size (nm)
[Ni(S₂CNⁱBu₂)₂] in oleylamine5180Noneα-NiS~100
[Ni(S₂CNⁱBu₂)₂] in oleylamine10, 20, 40, 50180Noneα-NiSIncreases to ~150 at higher concentrations
[Ni(S₂CNⁱBu₂)₂] in oleylamine5150-180(ⁱBu₂NCS₂)₂α-NiS + Ni₃S₄Not Specified
[Ni(S₂CNⁱBu₂)₂] in oleylamine10150-180(ⁱBu₂NCS₂)₂α-NiS + growing proportion of Ni₃S₄Not Specified
[Ni(S₂CNⁱBu₂)₂] in oleylamine20150-180(ⁱBu₂NCS₂)₂NiS₂Not Specified
[Ni(S₂CNⁱBu₂)₂] in oleylamine>20150-180(ⁱBu₂NCS₂)₂NiS₂ + α-NiSNot Specified

Data synthesized from Roffey et al., Nanoscale, 2016.[1][2][3][4]

Experimental Protocols

1. Solvothermal Synthesis of this compound Nanoparticles from a Single-Source Precursor

This protocol is based on the decomposition of a nickel bis(dithiocarbamate) complex in oleylamine.[1]

  • Materials: Nickel bis(diisobutyldithiocarbamate) ([Ni(S₂CNⁱBu₂)₂]), oleylamine.

  • Procedure:

    • Prepare solutions of [Ni(S₂CNⁱBu₂)₂] in oleylamine at the desired concentrations (e.g., 5 mM, 10 mM, 20 mM, 40 mM, 50 mM).

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to the desired temperature (e.g., 180°C) and maintain for a specified duration.

    • Allow the autoclave to cool to room temperature naturally.

    • The resulting black precipitate is collected by centrifugation, washed several times with ethanol and acetone to remove any unreacted precursors and solvent, and then dried under vacuum.

2. Synthesis of this compound Thin Films via SILAR Method

This protocol describes the synthesis of this compound thin films using different nickel salt precursors.[8]

  • Materials: Nickel chloride (NiCl₂·6H₂O), nickel sulfate (NiSO₄·6H₂O), nickel acetate (Ni(CH₃COO)₂·4H₂O), or nickel nitrate (Ni(NO₃)₂·6H₂O), sodium sulfide (Na₂S), deionized water.

  • Procedure:

    • Prepare a cationic precursor solution by dissolving a nickel salt (e.g., 0.1 M NiCl₂) in deionized water.

    • Prepare an anionic precursor solution by dissolving Na₂S (e.g., 0.1 M) in deionized water.

    • Clean the substrate (e.g., nickel foam) by sonication in acetone, ethanol, and deionized water.

    • One SILAR cycle consists of the following steps: a. Immerse the substrate in the cationic precursor solution for a specific time (e.g., 30 seconds). b. Rinse the substrate with deionized water to remove excess ions. c. Immerse the substrate in the anionic precursor solution for a specific time (e.g., 30 seconds). d. Rinse the substrate with deionized water.

    • Repeat the SILAR cycle for the desired number of times to achieve the desired film thickness.

    • Dry the coated substrate in an oven.

Visualizations

G cluster_0 Effect of Precursor Concentration on NiS Morphology conc Precursor Concentration low_conc Low Concentration conc->low_conc Decrease high_conc High Concentration conc->high_conc Increase morphology Resulting Morphology low_conc->morphology high_conc->morphology well_resolved Well-Resolved Nanoparticles (e.g., quasi-spheres, hexagons) morphology->well_resolved Favors agglomerated Agglomerated Structures (e.g., rods, large cubes) morphology->agglomerated Favors

Caption: Relationship between precursor concentration and this compound morphology.

G cluster_1 Experimental Workflow: Solvothermal Synthesis start Start prepare Prepare Precursor Solution (Vary Concentration) start->prepare autoclave Heat in Autoclave prepare->autoclave cool Cool to Room Temperature autoclave->cool collect Collect and Wash Product cool->collect dry Dry under Vacuum collect->dry end End dry->end

Caption: General workflow for solvothermal synthesis of this compound.

References

Technical Support Center: NiS Electrodes for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and electrochemical testing of Nickel Sulfide (NiS) electrodes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the poor electrochemical performance of my NiS electrodes?

A1: Poor performance in NiS electrodes typically stems from a few key issues:

  • Low Conductivity: NiS itself can have limited electrical conductivity, which hinders efficient charge transfer.[1]

  • Volume Expansion: During charge/discharge cycles, NiS can undergo significant volume changes, leading to pulverization of the active material and loss of contact with the current collector.

  • Poor Electrode Integrity: Issues with the slurry formulation, such as incorrect binder-to-active material ratio or inhomogeneous mixing, can result in a mechanically unstable electrode that degrades quickly.

  • Unfavorable Morphology: The size and shape of the NiS nanoparticles significantly impact their electrochemical performance. Agglomerated or non-porous structures can limit the accessible surface area for electrochemical reactions.[2][3]

Q2: How does the synthesis method of NiS affect its performance?

A2: The synthesis method is critical as it determines the morphology, particle size, and crystallinity of the NiS material, all of which influence its electrochemical properties. For instance, hydrothermal and microwave-assisted methods are commonly used to create nanostructured NiS with high surface areas, which can lead to enhanced specific capacitance and rate capability.[2][4] The choice of precursors and reaction conditions (temperature, time) within these methods also plays a crucial role.[3]

Q3: My CV curve for the NiS electrode doesn't show clear redox peaks. What could be the problem?

A3: The absence of well-defined redox peaks in the cyclic voltammogram (CV) of a pseudocapacitive material like NiS can indicate several issues:

  • High Resistance: Poor electrical contact between the active material, conductive additive, and current collector can obscure the redox features.

  • Slow Kinetics: The electrochemical reactions may be sluggish, causing the peaks to be broad and poorly defined.

  • Incorrect Potential Window: You may be operating outside the potential range where the Faradaic reactions of NiS occur.

  • Inactive Material: The synthesized NiS may have a low degree of crystallinity or an inactive phase, leading to poor electrochemical activity.

Q4: What is the ideal composition for my NiS electrode slurry?

A4: A common starting point for an NiS electrode slurry for supercapacitor applications is a weight ratio of 85:10:5 for the active material (NiS), conductive additive (e.g., carbon black), and binder (e.g., PVDF), respectively.[5] However, this ratio may need to be optimized depending on the specific properties of your NiS material and the desired electrode characteristics.

Detailed Troubleshooting Guides

Issue 1: Low Specific Capacitance and/or Rapid Capacitance Fading

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Recommended Action
Poor Slurry Homogeneity Visually inspect the slurry for agglomerates. Use a high-shear mixer for an extended period.[6][7]Optimize the mixing process by adjusting the duration and speed. Consider a multi-step mixing process where the binder is dissolved first, followed by the addition of the conductive agent and then the active material.
Incorrect Binder Content Prepare electrodes with varying binder percentages (e.g., 3%, 5%, 7%) and compare their electrochemical performance and mechanical stability.A lower binder content can improve conductivity but may compromise electrode integrity. A higher content can increase resistance. Find the optimal balance for your specific NiS material.
Inactive NiS Material Characterize your synthesized NiS using XRD and SEM to confirm the phase and morphology.Refer to literature for optimal synthesis parameters for high-performance NiS.[3][8] Consider post-synthesis annealing to improve crystallinity.
Volume Expansion & Pulverization Observe the electrode surface with SEM after cycling. Look for cracks and delamination.Incorporate carbon-based materials (e.g., graphene, CNTs) into the electrode to buffer volume changes and improve conductivity.
Polysulfide Dissolution (for Li-ion batteries) This is an intrinsic issue with sulfide materials in certain electrolytes.Use electrolyte additives or protective coatings on the NiS particles to mitigate polysulfide shuttling.
Issue 2: Interpreting Your Cyclic Voltammetry (CV) Data
Observed CV Anomaly Potential Cause Suggested Action
Distorted/Tilted CV Shape High cell resistance (ESR).Check all electrical connections. Ensure proper electrode-to-current collector contact. Polish the current collector before slurry coating.
Broad, Poorly Defined Peaks Sluggish reaction kinetics; high mass transfer resistance.Decrease the scan rate to allow more time for the reaction to occur. Optimize the electrode porosity by adjusting the calendering pressure.
Shifting Redox Peaks with Cycling Irreversible reactions; electrode degradation.[9]Investigate the cycling stability over a larger number of cycles. Consider modifying the electrode composition or electrolyte to improve stability.
Large Current at Scan Reversal Possible side reactions or decomposition of the electrolyte.Narrow the potential window to avoid electrolyte breakdown. Ensure the electrolyte is de-aerated before the experiment.
Issue 3: Analyzing Your Electrochemical Impedance Spectroscopy (EIS) Data
Nyquist Plot Feature Interpretation Troubleshooting Implications
Large Semicircle at High Frequencies High charge transfer resistance (Rct).[10]Indicates slow kinetics at the electrode-electrolyte interface. This could be due to an insulating layer on the NiS particles or poor ionic conductivity within the electrode.
High Intercept on the Real Axis (Z') High equivalent series resistance (ESR).[10]Reflects the combined resistance of the electrolyte, current collector, and contacts. Check for loose connections, corroded clips, or low electrolyte concentration.
Long 45° Line (Warburg Impedance) Diffusion-limited process.[11]Suggests that ion diffusion within the pores of the electrode is the rate-limiting step. This is common in porous electrodes but a very long Warburg region can indicate poor pore structure.
Steeply Sloping Line at Low Frequencies Capacitive behavior.A nearly vertical line indicates good capacitive performance. A less steep line suggests "leaky" capacitor behavior or parasitic Faradaic reactions.

Performance Data

Table 1: Influence of Synthesis Parameters on NiS Electrochemical Performance
Synthesis Method Key Parameters Resulting Morphology Specific Capacitance (F/g) Current Density (A/g) Reference
HydrothermalThiourea amount (15 mmol)Nanoparticles638.34 (C/g)1[2]
HydrothermalThiourea amount (5 mmol)Nanoparticles558.17 (C/g)1[2]
Microwave-assisted-Nanoparticles8451
Solvothermal-Microflowers11.15-[12][13]
Ion Exchange-Porous Hexagonal Nanoplates18971[12]

Note: The performance of electrode materials can vary significantly based on the full experimental setup, including the electrolyte used and the three-electrode vs. two-electrode configuration.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NiS Nanoparticles

This protocol is a generalized procedure based on common practices in the literature.[2][14]

  • Precursor Solution Preparation:

    • Dissolve a nickel salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O) and a sulfur source (e.g., thiourea, CH₄N₂S) in a suitable solvent (e.g., deionized water or ethylene glycol). Molar ratios and concentrations should be based on your specific experimental design.

    • Stir the solution vigorously for at least 30 minutes to ensure complete dissolution and mixing.

  • Hydrothermal Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to the desired reaction temperature (typically 160-200 °C) for a specified duration (e.g., 12-24 hours).

  • Product Collection and Cleaning:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the black NiS precipitate by centrifugation.

    • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final NiS powder in a vacuum oven at 60-80 °C overnight.

Protocol 2: NiS Electrode Slurry Preparation and Fabrication

This protocol outlines a standard procedure for preparing a slurry and fabricating an electrode.[5]

  • Slurry Formulation:

    • Weigh the active material (NiS), conductive additive (e.g., Super P carbon black), and binder (e.g., PVDF) in a mass ratio of 85:10:5.

  • Mixing:

    • First, dissolve the PVDF binder in a small amount of N-Methyl-2-pyrrolidone (NMP) solvent by stirring until a clear solution is formed.

    • Add the conductive additive to the binder solution and mix until a uniform black slurry is obtained.

    • Gradually add the NiS active material to the slurry while continuously mixing. Use a planetary mixer or a magnetic stirrer for several hours to ensure homogeneity. The final slurry should have a consistent, viscous texture without any visible agglomerates.

  • Coating:

    • Clean the current collector (e.g., nickel foam or carbon cloth) by sonicating in acetone, ethanol, and deionized water, and then dry it thoroughly.

    • Use a doctor blade or a simple drop-casting method to coat the prepared slurry onto the current collector. Ensure a uniform thickness.

  • Drying:

    • Dry the coated electrode in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the NMP solvent.

  • Pressing (Calendering):

    • Press the dried electrode under a specific pressure (e.g., 10 MPa) to improve the contact between the particles and the current collector and to control the electrode's porosity.

  • Final Electrode Preparation:

    • Cut the pressed electrode into the desired size and weigh it accurately to determine the mass of the active material.

Visualizations

TroubleshootingWorkflow start Poor Electrochemical Performance check_visual Visual Inspection of Electrode start->check_visual delamination Cracks or Delamination? check_visual->delamination check_slurry Review Slurry Preparation inhomogeneous Inhomogeneous Slurry? check_slurry->inhomogeneous check_cv Analyze CV Curve distorted_cv Distorted CV Shape? check_cv->distorted_cv check_eis Analyze EIS Plot large_semicircle Large Semicircle in EIS? check_eis->large_semicircle delamination->check_slurry No solution_binder Adjust Binder Ratio / Improve Mixing delamination->solution_binder Yes inhomogeneous->check_cv No solution_mixing Optimize Mixing Procedure inhomogeneous->solution_mixing Yes distorted_cv->check_eis No solution_connections Check Electrical Connections distorted_cv->solution_connections Yes solution_kinetics Improve Electrode Porosity / Lower Scan Rate large_semicircle->solution_kinetics Yes

Caption: A troubleshooting workflow for diagnosing poor electrochemical performance in NiS electrodes.

ElectrodePreparation cluster_slurry Slurry Preparation cluster_fabrication Electrode Fabrication dissolve_binder 1. Dissolve Binder in Solvent add_conductive 2. Add Conductive Agent dissolve_binder->add_conductive add_active 3. Add Active Material (NiS) add_conductive->add_active mix 4. Homogenize Slurry add_active->mix coat 5. Coat Slurry on Current Collector mix->coat dry 6. Dry in Vacuum Oven coat->dry press 7. Calender (Press) Electrode dry->press cut 8. Cut and Weigh Electrode press->cut

Caption: A step-by-step workflow for the preparation and fabrication of NiS electrodes.

References

influence of capping agents on nickel sulfide nanoparticle size and phase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nickel sulfide (NiS) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling nanoparticle size and phase through the strategic use of capping agents. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a capping agent in this compound nanoparticle synthesis?

A1: Capping agents are essential stabilizers that adsorb to the surface of newly forming nanoparticles.[1] Their primary roles are to:

  • Control Particle Size and Shape: By binding to the nanoparticle surface, capping agents modulate growth rates on different crystal facets, which influences the final size and morphology.[1]

  • Prevent Agglomeration: The presence of capping agents provides steric or electrostatic repulsion between nanoparticles, preventing them from aggregating and ensuring a stable colloidal suspension.[1]

  • Influence Crystalline Phase: The choice of capping agent and its interaction with the precursors can influence the resulting crystalline phase of the this compound (e.g., α-NiS, β-NiS, Ni₃S₄, etc.).[2]

  • Enhance Stability: Capping agents can protect the nanoparticles from oxidation and improve their long-term stability.[3]

Q2: Which capping agents are commonly used for this compound nanoparticle synthesis?

A2: Several types of capping agents have been successfully employed, including:

  • Long-Chain Amines: Oleylamine and dodecylamine are frequently used in solvothermal synthesis to control both size and phase.[2]

  • Sulfur-Containing Molecules: Thioacetamide (TAA) and thioglycolic acid can serve as both a sulfur source and a capping agent.

  • Polymers: Polyvinylpyrrolidone (PVP) is a common polymer used to provide steric stabilization.

  • Small Molecules: Triethanolamine (TEA) has been used as a capping agent in chemical precipitation methods.[4]

Q3: How does the concentration of the capping agent affect the nanoparticle size?

A3: Generally, a higher concentration of a capping agent leads to smaller nanoparticles. This is because a greater availability of capping agent molecules allows for more rapid surface passivation of the growing nanoparticles, which limits their further growth. However, an excessively high concentration can sometimes lead to agglomeration or the formation of a film.

Q4: Can the choice of capping agent influence the crystalline phase of this compound?

A4: Yes, the capping agent plays a crucial role in phase determination. For instance, in one study, using oleylamine as the solvent and capping ligand resulted in phase-pure Ni₃S₄ nanocrystals, while switching to dodecylamine and adjusting the precursor ratio yielded phase-pure α-NiS nanocrystals.[2] The capping agent's binding affinity to different crystal faces can stabilize one phase over another.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Wide particle size distribution (Polydispersity) 1. Inconsistent nucleation and growth rates. 2. Insufficient amount of capping agent. 3. Temperature fluctuations during synthesis.1. Ensure rapid and uniform mixing of precursors. 2. Optimize the concentration of the capping agent; try increasing it incrementally. 3. Maintain a stable and uniform reaction temperature.
Formation of undesired this compound phases 1. Incorrect reaction temperature. 2. Inappropriate sulfur-to-nickel precursor ratio. 3. The chosen capping agent favors a different phase under the current conditions.1. Adjust the reaction temperature. For example, in oleylamine, lower temperatures (150 °C) can favor α-NiS, while higher temperatures (280 °C) can lead to β-NiS.[5] 2. Vary the S:Ni molar ratio; a higher ratio can favor more sulfur-rich phases.[2] 3. Consider changing the capping agent (e.g., from oleylamine to dodecylamine) or using an additive.[2]
Agglomeration of nanoparticles 1. Ineffective capping agent or insufficient concentration. 2. High reaction temperature causing capping agent desorption. 3. Improper purification/washing steps.1. Increase the capping agent concentration or choose one with stronger binding affinity. 2. If possible, lower the synthesis temperature. 3. Ensure thorough washing to remove salts and byproducts that can induce aggregation. Use appropriate solvents for washing and redispersion.
Low yield of nanoparticles 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during washing and centrifugation steps.1. Increase the reaction time. 2. Optimize the reaction temperature; temperatures below 180 °C may result in a very low yield.[6] 3. Use a higher centrifugation speed or a more effective precipitation/redispersion solvent system.
Amorphous or poorly crystalline product 1. Reaction temperature is too low. 2. Insufficient reaction time for crystal growth.1. Increase the synthesis temperature to promote crystallization. 2. Extend the duration of the reaction to allow for better crystal formation.

Data on Capping Agent Influence

The following tables summarize quantitative data from various studies on the influence of capping agents and other synthesis parameters on the size and phase of this compound nanoparticles.

Table 1: Influence of Capping Agent and Synthesis Parameters on this compound Nanoparticle Phase

Capping Agent/SolventNickel PrecursorSulfur PrecursorS:Ni RatioTemperature (°C)Resulting Phase(s)Reference
OleylamineNickel bis(diisobutyldithiocarbamate)(Single Source)-150α-NiS[5]
OleylamineNickel bis(diisobutyldithiocarbamate)(Single Source)-280β-NiS[5]
OleylamineNickel bis(diisobutyldithiocarbamate)(Single Source) + (ⁱBu₂NCS₂)₂-230α-NiS[5]
OleylamineNickel bis(diisobutyldithiocarbamate)(Single Source) + (ⁱBu₂NCS₂)₂-180α-NiS + Ni₃S₄[5]
OleylamineNiI₂N,N'-diphenyl thiourea1.5180Ni₃S₄[2]
DodecylamineNiI₂N,N'-diphenyl thiourea5.0180α-NiS[2]
Triethanolamine (TEA)Nickel ChlorideSodium Sulfide-Room Temp.Ni₉S₈[4]
Ethylene GlycolNi(HAP)₂Thioacetamide (TAA)3:1MicrowaveNiS

Table 2: Influence of Synthesis Parameters on this compound Nanoparticle Size (using Oleylamine)

Precursor Concentration (mM)Temperature (°C)AdditiveAverage Particle Size (nm)Resulting PhaseReference
5180None105.3α-NiS[5]
50180None~150α-NiS[7]
5150(ⁱBu₂NCS₂)₂Partially amorphousα-NiS + Ni₃S₄[5]
5180(ⁱBu₂NCS₂)₂Larger, well-faceted particlesα-NiS + Ni₃S₄[5]
5230(ⁱBu₂NCS₂)₂Agglomerated small particlesα-NiS[5]

Experimental Protocols & Workflows

Protocol 1: Synthesis of Ni₃S₄ Nanocrystals using Oleylamine

This protocol is adapted from a solution-phase synthesis method.[6]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • Elemental sulfur

  • Oleylamine (OLA)

  • Toluene (for washing)

  • Isopropanol (for washing)

Procedure:

  • In a three-neck flask, dissolve 0.13 g (1 mmol) of NiCl₂ in 7 mL of oleylamine.

  • In a separate flask, dissolve 0.064 g (2 mmol) of elemental sulfur in 2 mL of oleylamine at room temperature.

  • Heat both solutions to 110 °C under a nitrogen atmosphere.

  • Combine the two hot solutions.

  • Raise the temperature of the reaction mixture to 220 °C and maintain for 1 hour.

  • Quench the reaction by cooling the flask.

  • Precipitate the nanoparticles by adding toluene and isopropanol.

  • Collect the nanoparticles by centrifugation, and wash multiple times with a toluene/isopropanol mixture.

  • Dry the resulting Ni₃S₄ nanoparticles under vacuum.

Visualizing Experimental Logic

The synthesis of this compound nanoparticles is a multi-parameter process. The choice of capping agent is a critical decision point that directs the synthetic outcome.

G General Workflow for NiS Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization precursors Select Ni & S Precursors mixing Mix Precursors, Capping Agent, and Solvent precursors->mixing capping_agent Select Capping Agent (e.g., Oleylamine, TAA, PVP) capping_agent->mixing solvent Select Solvent solvent->mixing reaction Heat to Reaction Temperature (e.g., 150-280°C) mixing->reaction aging Maintain Temperature for a Set Time reaction->aging cooling Cool Reaction Mixture aging->cooling separation Separate Nanoparticles (Centrifugation) cooling->separation washing Wash Nanoparticles separation->washing characterization Characterize Size & Phase (TEM, XRD) washing->characterization

Caption: A generalized workflow for the synthesis of this compound nanoparticles.

G Influence of Parameters on NiS Phase param Key Synthesis Parameters temp Temperature param->temp cap Capping Agent param->cap ratio S:Ni Ratio param->ratio phase Resulting NiS Phase temp->phase High T → β-NiS Low T → α-NiS [4] cap->phase Oleylamine → Ni₃S₄ Dodecylamine → α-NiS [2] ratio->phase High Ratio → α-NiS Low Ratio → Ni₃S₄ [2] alpha_nis α-NiS phase->alpha_nis beta_nis β-NiS phase->beta_nis ni3s4 Ni₃S₄ phase->ni3s4 ni9s8 Ni₉S₈ phase->ni9s8

Caption: Logical relationships influencing the final phase of this compound nanoparticles.

References

Technical Support Center: Solvothermal Synthesis of Nickel Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solvothermal synthesis of nickel sulfide. The following information is designed to address common issues and provide a deeper understanding of how various experimental parameters influence the final product phase.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the phase of this compound in solvothermal synthesis?

A1: The crystalline phase of this compound is highly sensitive to several experimental parameters. The most influential factors include reaction temperature, the type of sulfur source and solvent used, the ratio of nickel to sulfur precursors, and the precursor concentration.[1][2][3][4] Additives can also play a crucial role in stabilizing specific phases.[3][5][6]

Q2: How does reaction temperature affect the resulting this compound phase?

A2: Reaction temperature has a significant impact on the final crystalline phase. For instance, in certain systems using a single-source precursor like nickel bis(dithiocarbamate) in oleylamine, lower temperatures (e.g., 150 °C) favor the formation of the α-NiS phase, while higher temperatures (e.g., 280 °C) lead to the formation of the β-NiS phase.[3][5][6] This suggests a temperature-dependent phase transition where β-NiS is the more thermodynamically stable phase at higher temperatures in this specific solvothermal system.[3]

Q3: Can the choice of solvent alter the this compound phase?

A3: Yes, the solvent is a critical parameter. It not only provides the reaction medium but can also act as a capping agent or reactant, thereby influencing the phase and morphology of the final product.[1][7] For example, using absolute ethyl alcohol as a solvent can favor the formation of α-NiS, while using distilled water can lead to the β-NiS phase.[8] The use of different solvents like benzene and ethylenediamine has been shown to produce pyrite nickel disulfide (NiS₂) and millerite nickel monosulfide (NiS), respectively.[9]

Q4: What is the role of the sulfur source in determining the this compound phase?

A4: The choice of sulfur source is a key factor in controlling the crystal structure and morphology.[10] Different sulfur precursors exhibit different decomposition kinetics and reactivity, which in turn affects the availability of sulfur species during the reaction. For example, using 1-dodecanethiol as the sulfur precursor can yield orthorhombic Ni₉S₈, whereas using thiourea under similar conditions can result in hexagonal NiS.[10]

Q5: How does the precursor concentration and Ni/S ratio affect the final product?

A5: The concentration of precursors and the molar ratio of nickel to sulfur are crucial for phase control. By adjusting the Ni/S raw material ratio, different phases of this compound, including cubic NiS₂, hexagonal NiS, orthorhombic Ni₇S₆, and trigonal Ni₃S₂, can be obtained.[1][2][4] In some systems, at a fixed temperature, precursor concentration may not affect the phase but can influence particle size.[3][5][6] However, in the presence of certain additives, increasing precursor concentration can lead to the formation of different phases like Ni₃S₄ and NiS₂.[3][5][6]

Troubleshooting Guide

Issue 1: Obtained an unexpected or mixed phase of this compound.

  • Possible Cause 1: Incorrect Reaction Temperature. The reaction temperature may not be optimal for the desired phase.

    • Solution: Carefully control and monitor the reaction temperature. Refer to the literature for the specific temperature required for your desired phase. For example, to obtain pure α-NiS from a nickel dithiocarbamate precursor, a lower temperature of 150 °C is recommended, while pure β-NiS requires a higher temperature of 280 °C.[3][5][6]

  • Possible Cause 2: Inappropriate Solvent. The solvent used may favor the formation of an undesired phase.

    • Solution: Experiment with different solvents. For instance, to synthesize α-NiS, consider using absolute ethyl alcohol, whereas for β-NiS, distilled water could be a suitable choice.[8]

  • Possible Cause 3: Uncontrolled Precursor Ratio. The molar ratio of nickel to sulfur precursors may be incorrect.

    • Solution: Precisely measure and control the Ni/S ratio. Different ratios can lead to various phases such as NiS₂, NiS, Ni₇S₆, and Ni₃S₂.[1][2][4]

Issue 2: The synthesized this compound nanoparticles have a large size distribution or are agglomerated.

  • Possible Cause 1: High Precursor Concentration. Higher concentrations can sometimes lead to larger and more agglomerated particles.

    • Solution: Try reducing the precursor concentration. While this may not always change the phase, it can significantly affect the particle size.[3][5][6]

  • Possible Cause 2: Ineffective Capping Agent. The solvent or an additional capping agent may not be effectively controlling particle growth.

    • Solution: Consider using a different solvent that also acts as a capping agent, like oleylamine.[1][11] Alternatively, introduce a specific capping agent to the reaction mixture.

Issue 3: Low yield of the desired this compound product.

  • Possible Cause 1: Incomplete Reaction. The reaction time or temperature may be insufficient for the reaction to go to completion.

    • Solution: Increase the reaction time or temperature. However, be mindful that changing the temperature can also affect the final phase.

  • Possible Cause 2: Poor Precursor Solubility. The chosen precursors may not be fully dissolved in the solvent at the reaction temperature.

    • Solution: Select a solvent in which the precursors are more soluble. Pre-heating the solvent before adding the precursors might also help.

Data Presentation

Table 1: Effect of Synthesis Parameters on this compound Phase

Nickel PrecursorSulfur SourceSolventTemperature (°C)Time (h)Resulting Phase(s)Reference
NiCl₂·6H₂OElemental SulfurOleylamine260-NiS₂, NiS, Ni₇S₆, Ni₃S₂[1][7]
[Ni(S₂CNⁱBu₂)₂]- (Single-Source)Oleylamine150-α-NiS[3][5][6]
[Ni(S₂CNⁱBu₂)₂]- (Single-Source)Oleylamine280-β-NiS[3][5][6]
[Ni(S₂CNⁱBu₂)₂] + (ⁱBu₂NCS₂)₂- (Single-Source)Oleylamine150-180-α-NiS + Ni₃S₄[3][5][6]
[Ni(S₂CNⁱBu₂)₂] + (ⁱBu₂NCS₂)₂- (Single-Source)Oleylamine230-α-NiS[3][5][6]
Ni(acac)₂1-Dodecanethiol (DDT)N-methyl-2-pyrrolidone (NMP)- (Microwave)1o-Ni₉S₈[7][10]
Ni(acac)₂ThioureaN-methyl-2-pyrrolidone (NMP)- (Microwave)1h-NiS[7][10]
Ni(NO₃)₂·6H₂OH₂NC(S)NH₂Benzene--NiS₂[9]
Ni(NO₃)₂·6H₂OH₂NC(S)NH₂Ethylenediamine (EDA)--NiS[9]
NiCl₂·6H₂ONa₂S₂O₃·5H₂OAbsolute Ethyl Alcohol16012α-NiS[8]
NiCl₂·6H₂ONa₂S₂O₃·5H₂ODistilled Water16012β-NiS[8]

Experimental Protocols

Protocol 1: Synthesis of α-NiS and β-NiS Nanoparticles using a Single-Source Precursor [3][5][6]

  • Objective: To synthesize phase-pure α-NiS or β-NiS by controlling the reaction temperature.

  • Materials: Nickel(II) bis(diisobutyldithiocarbamate) ([Ni(S₂CNⁱBu₂)₂]), Oleylamine.

  • Procedure for α-NiS:

    • In a typical synthesis, dissolve a specific amount of [Ni(S₂CNⁱBu₂)₂] in oleylamine to achieve the desired concentration (e.g., 5 mM).

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 150 °C in an oven.

    • Maintain the temperature for a specified duration.

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the product by centrifugation, wash with ethanol and acetone several times, and dry under vacuum.

  • Procedure for β-NiS:

    • Follow the same procedure as for α-NiS, but increase the reaction temperature to 280 °C.

Protocol 2: Synthesis of Orthorhombic Ni₉S₈ and Hexagonal NiS via Microwave-Assisted Solvothermal Method [10]

  • Objective: To selectively synthesize two different phases of this compound by changing the sulfur precursor.

  • Materials: Nickel(II) acetylacetonate [Ni(acac)₂], 1-dodecanethiol (DDT), Thiourea, N-methyl-2-pyrrolidone (NMP).

  • Procedure for o-Ni₉S₈:

    • In a microwave reactor vessel, dissolve Ni(acac)₂ in NMP.

    • Add 1-dodecanethiol (DDT) as the sulfur precursor to the solution.

    • Seal the vessel and place it in a microwave reactor.

    • Apply microwave irradiation (e.g., 100 W) for 1 hour.

    • After cooling, collect the product by centrifugation, wash with an ethanol/hexane mixture, and dry in a vacuum oven at 60 °C for 24 hours.

  • Procedure for h-NiS:

    • Follow the same procedure as for o-Ni₉S₈, but replace 1-dodecanethiol (DDT) with thiourea as the sulfur source.

    • Wash the final product with an ethanol/water mixture.

Mandatory Visualizations

G Logical Relationship of Synthesis Parameters on this compound Phase Parameters Synthesis Parameters Temperature Temperature Parameters->Temperature Solvent Solvent Parameters->Solvent SulfurSource Sulfur Source Parameters->SulfurSource NiSRatio Ni/S Ratio Parameters->NiSRatio Concentration Concentration Parameters->Concentration Additive Additive Parameters->Additive Phase Resulting this compound Phase (e.g., α-NiS, β-NiS, NiS₂, Ni₃S₂, etc.) Temperature->Phase Determines thermodynamic/kinetic product Solvent->Phase Influences reactivity and morphology SulfurSource->Phase Controls stoichiometry and structure NiSRatio->Phase Dictates stoichiometry Concentration->Phase Affects nucleation and growth Additive->Phase Stabilizes specific phases

Caption: Key parameters influencing the final this compound phase.

G Experimental Workflow for Solvothermal Synthesis of this compound start Start prepare Prepare Precursor Solution (Ni & S sources in solvent) start->prepare autoclave Transfer to Autoclave prepare->autoclave heat Heat to Reaction Temperature (e.g., 150-280 °C) autoclave->heat hold Hold for Reaction Time (e.g., 1-24 h) heat->hold cool Cool to Room Temperature hold->cool separate Separate Product (Centrifugation) cool->separate wash Wash Product (e.g., with ethanol, acetone) separate->wash dry Dry Product (Vacuum oven) wash->dry characterize Characterize Product (XRD, SEM, TEM) dry->characterize end End characterize->end

Caption: General experimental workflow for solvothermal synthesis.

References

Technical Support Center: Phase Control of Colloidal Nickel Sulfide Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of colloidal nickel sulfide nanocrystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of colloidal this compound nanocrystals, providing practical solutions based on established research.

Q1: How can I control the crystal phase of my this compound nanocrystals?

The crystal phase of this compound nanocrystals is primarily determined by a combination of several key reaction parameters.[1][2][3] These include the reactivity of the sulfur precursor, the molar ratio of sulfur to nickel (S:Ni), the reaction temperature, and the choice of coordinating solvents or capping ligands.[1][2][3] Additionally, secondary reactivity-directing agents can be employed to tune the final phase.[1][2][3]

Q2: I am getting a mixture of α-NiS and Ni3S4. How can I obtain phase-pure α-NiS?

To favor the formation of phase-pure α-NiS over Ni3S4, you should increase the sulfur-to-nickel precursor ratio and potentially the reaction temperature. For instance, using a more reactive sulfur precursor like N,N'-diphenyl thiourea in the absence of 1-dodecanethiol is a good starting point.[1] Increasing the S:Ni molar ratio to 5.0 or higher has been shown to promote the formation of the α-NiS phase over the more nickel-rich Ni3S4.[1] Additionally, employing dodecylamine as the coordinating solvent instead of oleylamine can favor the formation of phase-pure α-NiS.[1]

Q3: My synthesis is yielding sulfur-deficient phases like Ni9S8, but I want sulfur-rich phases such as NiS or Ni3S4. What should I change?

The formation of sulfur-deficient phases is often linked to the use of less reactive sulfur precursors or the presence of certain capping agents.[1][3] To obtain more sulfur-rich phases:

  • Choose a more reactive sulfur precursor: N,N'-diphenyl thiourea is more reactive and tends to yield sulfur-rich phases like Ni3S4 and NiS, whereas less reactive precursors like N,N'-dibutyl thiourea favor sulfur-poor phases such as Ni9S8 and Ni3S2.[1][3]

  • Avoid certain secondary agents: The addition of 1-dodecanethiol can act as a reactivity-directing agent that favors the formation of more sulfur-deficient phases.[1][3] Conducting the synthesis in the absence of 1-dodecanethiol will promote the formation of sulfur-rich phases.[1][3]

Q4: How can I synthesize the β-NiS phase?

The β-NiS phase is typically formed at higher temperatures and specific S:Ni ratios.[1] It has been observed as the major product when the reaction temperature is increased to 220 °C with a S:Ni ratio of 4.0 using N,N'-diphenyl thiourea as the sulfur precursor.[1] A hydrothermal method has also been reported for the synthesis of β-NiS nanoparticles, where the amount of thiourea used was a key factor in obtaining the pure β-phase.[4][5][6]

Q5: My nanocrystals are poorly-defined and aggregated. How can I improve their morphology and dispersion?

Poor morphology and aggregation can result from several factors, including the choice of precursors and capping agents. While N,N'-dibutyl thiourea can produce phase-pure Ni9S8, the resulting nanoparticles can be ill-defined and aggregated.[1] To obtain well-defined, monodisperse nanocrystals, consider the following:

  • Use a more reactive precursor in a controlled manner: For example, using the more reactive N,N'-diphenyl thiourea for the synthesis of Ni9S8, in combination with a secondary agent like 1-dodecanethiol, can lead to more well-defined nanocrystals.[1]

  • Optimize capping ligands: The choice and concentration of capping ligands, such as oleylamine, are crucial for stabilizing the nanocrystals and preventing aggregation.

Data Presentation: Synthesis Parameters for this compound Phases

The following table summarizes the experimental conditions for achieving different phases of colloidal this compound nanocrystals.

Target PhaseNickel PrecursorSulfur PrecursorS:Ni RatioSolvent/LigandTemperature (°C)Key Notes
Ni3S4 NiI2N,N'-diphenyl thiourea1.5Oleylamine, Dibenzylamine180Low S:Ni ratio and low temperature favor this phase.[1]
α-NiS NiI2N,N'-diphenyl thiourea5.0Dodecylamine180Higher S:Ni ratio and specific solvent are crucial.[1]
β-NiS NiI2N,N'-diphenyl thiourea4.0Oleylamine220Higher temperature is a key parameter.[1]
β-NiS Ni(CH3COO)2·4H2OThiourea5:1Water150Hydrothermal synthesis.[4][5][6]
Ni9S8 NiI2N,N'-diphenyl thiourea3.0Oleylamine, 1-dodecanethiol1801-dodecanethiol is used as a reactivity-directing agent.[1]
Ni3S2 NiI2N,N'-dibutyl thiourea3.0Oleylamine, 1-dodecanethiol180A less reactive thiourea is used in the presence of 1-dodecanethiol.[1]

Experimental Protocols

Detailed methodologies for the synthesis of specific this compound nanocrystal phases are provided below.

Protocol 1: Synthesis of Ni3S4 Nanocrystals[1]

Materials:

  • Nickel(II) iodide (NiI2)

  • Oleylamine (technical grade, 70%)

  • N,N'-diphenyl thiourea

  • Dibenzylamine

Procedure:

  • In a three-neck flask equipped with a reflux condenser, add NiI2 (0.38 mmol) and degassed oleylamine (5.0 mL).

  • Heat the solution to 120 °C and degas under vacuum for 30 minutes.

  • In a separate vial, dissolve N,N'-diphenyl thiourea (0.57 mmol) in dibenzylamine (1.5 mL). Sparge this solution with N2 for 15 minutes.

  • Increase the temperature of the NiI2 solution to 180 °C under a nitrogen atmosphere.

  • Rapidly inject the N,N'-diphenyl thiourea solution into the hot reaction flask.

  • Allow the reaction to proceed for 4 hours with constant stirring under flowing N2.

  • After 4 hours, cool the reaction mixture to room temperature.

  • The nanocrystals can be precipitated by adding ethanol and collected by centrifugation.

Protocol 2: Synthesis of β-NiS Nanoparticles via Hydrothermal Method[4][5][6]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH3COO)2·4H2O)

  • Thiourea (CS(NH2)2)

  • Urea (CO(NH2)2)

  • Deionized water

Procedure:

  • Dissolve Ni(CH3COO)2·4H2O (3 mmol), thiourea (15 mmol), and urea (10 mmol) in 40 mL of deionized water in a beaker with magnetic stirring.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 150 °C for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation, wash it several times with deionized water and ethanol.

  • Dry the final product in an oven at 70 °C.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the phase control of colloidal this compound nanocrystals.

experimental_workflow prep prep reaction reaction process process product product A Precursor Preparation (Ni & S sources, Solvent, Ligands) B Degassing (e.g., 120 °C under vacuum) A->B Load into flask C Heating to Reaction Temperature (e.g., 180-220 °C under N2) B->C D Hot Injection of Sulfur Precursor C->D E Nanocrystal Growth (Controlled time and temperature) D->E F Cooling to Room Temperature E->F G Isolation and Purification (Precipitation, Centrifugation, Washing) F->G H Colloidal this compound Nanocrystals G->H

Caption: General experimental workflow for the colloidal synthesis of this compound nanocrystals.

phase_control_logic cluster_params Key Parameters param param condition condition phase phase S_precursor Sulfur Precursor Reactivity high_reactivity High (e.g., N,N'-diphenyl thiourea) S_precursor->high_reactivity low_reactivity Low (e.g., N,N'-dibutyl thiourea) S_precursor->low_reactivity ratio S:Ni Ratio high_ratio High (≥ 4.0) ratio->high_ratio low_ratio Low (e.g., 1.5) ratio->low_ratio temp Temperature high_temp High (≥ 220 °C) temp->high_temp low_temp Low (e.g., 180 °C) temp->low_temp thiol 1-Dodecanethiol with_thiol Present thiol->with_thiol without_thiol Absent thiol->without_thiol Ni3S4 Ni3S4 high_reactivity->Ni3S4 alpha_NiS α-NiS high_reactivity->alpha_NiS beta_NiS β-NiS high_reactivity->beta_NiS Ni9S8 Ni9S8 high_reactivity->Ni9S8 Ni3S2 Ni3S2 low_reactivity->Ni3S2 high_ratio->alpha_NiS high_ratio->beta_NiS low_ratio->Ni3S4 low_ratio->Ni9S8 low_ratio->Ni3S2 high_temp->beta_NiS low_temp->Ni3S4 low_temp->alpha_NiS low_temp->Ni9S8 low_temp->Ni3S2 with_thiol->Ni9S8 with_thiol->Ni3S2 without_thiol->Ni3S4 without_thiol->alpha_NiS without_thiol->beta_NiS

Caption: Logical relationships between key synthesis parameters and the resulting this compound phase.

References

Validation & Comparative

A Comparative Guide to XRD and Raman Spectroscopy for Nickel Sulfide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of nickel sulfide (NiS) phases is critical across various scientific disciplines, from catalysis and energy storage to materials science and toxicology. Nickel sulfides exist in numerous stoichiometric and polymorphic forms (e.g., NiS, NiS₂, Ni₃S₂, Ni₃S₄), each possessing unique physicochemical properties. Selecting the appropriate analytical technique is paramount for unambiguous phase identification and a thorough understanding of material properties.

This guide provides an objective comparison between two powerful, non-destructive techniques: X-ray Diffraction (XRD) and Raman Spectroscopy. We will delve into their fundamental principles, highlight their synergistic capabilities, and provide experimental data and protocols to aid researchers in their analytical endeavors.

At a Glance: XRD vs. Raman Spectroscopy

FeatureX-ray Diffraction (XRD)Raman Spectroscopy
Primary Information Crystal structure, phase identification, lattice parameters, crystallite size, strain, crystallinity.Molecular vibrations, chemical bonding, phase identification, polymorphism, surface species, stress/strain.
Probe X-raysMonochromatic light (laser)
Interaction Elastic scattering (diffraction) from electron clouds in a crystal lattice.Inelastic scattering of photons by molecular vibrations.
Sample Type Primarily crystalline materials (powders, thin films, bulk).Crystalline and amorphous materials, liquids, gases. Can analyze microscopic inclusions.[1][2]
Sensitivity Bulk-sensitive, providing average structural information of the material.[3]Can be surface-sensitive (microns deep) or bulk, depending on material transparency and setup.[2][3]
Key Advantage Provides direct information about the long-range atomic order and crystal structure.[4]High chemical specificity, excellent for distinguishing polymorphs and detecting subtle structural changes or surface species.[5]
Limitations Not suitable for amorphous materials. May have difficulty distinguishing polymorphs with similar crystal structures.Weak signal (Raman scattering is an inherently inefficient process). Can be affected by fluorescence from the sample.

Quantitative Data Comparison

The combination of XRD and Raman spectroscopy provides a comprehensive characterization of this compound phases. XRD confirms the crystal system and space group, while Raman offers a vibrational fingerprint sensitive to the specific bonding arrangement.

XRD Data for Common this compound Phases

XRD analysis identifies crystalline phases by comparing the experimental diffraction pattern to reference patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS), now the International Centre for Diffraction Data (ICDD). The peak positions (2θ) are characteristic of the crystal lattice parameters.

This compound PhaseCrystal SystemSpace GroupJCPDS Card No.Key XRD Peaks (2θ) for Cu Kα
α-NiS (Millerite) HexagonalR3m02-1280[6]31.2°, 34.6°, 47.9°, 55.4°
β-NiS RhombohedralR-3m12-0041[7]29.9°, 34.5°, 45.9°, 53.4°
Ni₃S₂ (Heazlewoodite) RhombohedralR3244-1418[8]21.8°, 31.1°, 37.8°, 44.4°, 49.8°
Ni₃S₄ (Polydymite) CubicFd-3m01-076-1813[9]26.7°, 31.2°, 38.0°, 48.9°, 54.2°
NiS₂ (Vaesite) CubicPa-311-009927.2°, 31.5°, 35.4°, 46.5°, 55.1°
Raman Spectroscopy Data for Common this compound Phases

Raman spectroscopy identifies phases based on the unique vibrational modes of the Ni-S bonds. The positions of the Raman peaks (in cm⁻¹) are characteristic of a specific phase and its local bonding environment.

This compound PhaseCharacteristic Raman Peaks (cm⁻¹)
α-NiS 147.4, 165.6, 174.7, 222.3, 285.1, 333.4, 374.9[7]
β-NiS 143.1, and other peaks similar to α-NiS[7][10]
Ni₃S₂ (Heazlewoodite) 187.6, 202.1, 223.6, 303.6, 324.6, 350.3[7]
Ni₃S₄ (Polydymite) 223.3, 286.6, 337.6, 380.3[7]
NiS₂ (Vaesite) 274.4, 284.8, 479.3[7]

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable and reproducible data.

Powder X-ray Diffraction (XRD) Protocol
  • Sample Preparation :

    • Grind the this compound sample to a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random crystal orientation.

    • Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane. Avoid excessive pressure that could induce preferred orientation.

  • Instrument Setup :

    • X-ray Source : Typically Cu Kα (λ = 1.5406 Å).

    • Geometry : Bragg-Brentano para-focusing geometry is common for powder diffraction.

    • Voltage and Current : Set the X-ray generator to appropriate values (e.g., 40 kV and 40 mA).

    • Optics : Use divergence slits, anti-scatter slits, and a monochromator or Kβ filter to improve the signal-to-noise ratio.

  • Data Collection :

    • Scan Range (2θ) : A typical range is 10° to 90°, which covers the most characteristic peaks for this compound phases.

    • Step Size : A step size of 0.01° to 0.02° is generally sufficient.

    • Dwell Time : Set the time per step (e.g., 0.5 to 2 seconds) to achieve adequate peak intensity and statistics.

    • Sample Rotation : If available, rotate the sample during measurement to minimize preferred orientation effects.

  • Data Analysis :

    • Perform phase identification by comparing the experimental diffractogram with reference patterns from the ICDD Powder Diffraction File (PDF) database.

    • For quantitative analysis and crystallite size determination, perform Rietveld refinement using appropriate software (e.g., GSAS-II, FullProf).

Raman Spectroscopy Protocol
  • Sample Preparation :

    • Place a small amount of the this compound powder or the bulk sample onto a clean microscope slide or sample holder.

    • For micro-Raman analysis, no special preparation is typically needed. The sample can be analyzed directly.

  • Instrument Setup (Micro-Raman) :

    • Laser Source : Select a laser wavelength that minimizes fluorescence and maximizes the Raman signal. Common choices include 514 nm, 532 nm, 633 nm, or 785 nm.[8][10]

    • Laser Power : Use the lowest possible laser power (e.g., 0.1-1 mW at the sample) to avoid laser-induced heating or phase transformation of the this compound sample.[8] Perform a laser power study to confirm sample stability.

    • Objective : Use a high-magnification objective (e.g., 50x or 100x) to focus the laser onto the sample and collect the scattered light efficiently.[8]

    • Grating : Select a grating that provides the desired spectral resolution (e.g., 1200 lines/mm).[10]

  • Data Collection :

    • Calibration : Calibrate the spectrometer using a known standard, such as a silicon wafer (peak at ~520.7 cm⁻¹).

    • Focus : Carefully focus the laser onto the sample surface.

    • Acquisition : Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio. Collect spectra from multiple spots to ensure the data is representative of the sample.

    • Spectral Range : Scan a range that includes all expected this compound vibrational modes (e.g., 100 cm⁻¹ to 1000 cm⁻¹).[10]

  • Data Analysis :

    • Perform baseline correction to remove background fluorescence.

    • Identify the Raman peaks and compare their positions (wavenumbers) to literature values or reference spectra for known this compound phases.[7]

    • Analyze peak shapes, widths (FWHM), and relative intensities for further structural insights.

Visualization of Analytical Workflow and Outputs

Diagrams created using Graphviz help illustrate the logical flow of characterization and the distinct information provided by each technique.

CharacterizationWorkflow Sample This compound Sample (Unknown Phase Composition) XRD XRD Analysis Sample->XRD Bulk Analysis Raman Raman Spectroscopy Sample->Raman Molecular/Surface Analysis XRD_Results Diffraction Pattern: - Peak Positions (2θ) - Intensities XRD->XRD_Results Raman_Results Raman Spectrum: - Peak Positions (cm⁻¹) - Intensities & Widths Raman->Raman_Results DB_Compare Database Comparison (ICDD/PDF for XRD, Literature for Raman) XRD_Results->DB_Compare Raman_Results->DB_Compare Polymorph Polymorph Distinction (e.g., α-NiS vs. β-NiS) Raman_Results->Polymorph Vibrational Fingerprint Surface Surface Species or Amorphous Content ID Raman_Results->Surface High Sensitivity to Local Chemistry Phase_ID Primary Phase ID (e.g., NiS, Ni3S2) DB_Compare->Phase_ID Full_Char Comprehensive Characterization Report Phase_ID->Full_Char Polymorph->Full_Char Surface->Full_Char

Caption: Workflow for comprehensive this compound characterization using XRD and Raman.

InformationComparison cluster_XRD XRD: Crystal Structure Information cluster_Raman Raman: Vibrational Information XRD_Info Diffraction from Crystal Planes (Long-Range Order) Lattice Lattice Parameters (a, b, c, α, β, γ) XRD_Info->Lattice Raman_Info Vibrations of Ni-S Bonds (Short-Range Order) Modes Vibrational Modes (Stretching, Bending) Raman_Info->Modes Sample α-NiS (Millerite) Sample Sample->XRD_Info Probed with X-rays Sample->Raman_Info Probed with Laser

References

A Comparative Guide: Nickel Sulfide vs. Cobalt Sulfide for High-Performance Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and energy storage, the quest for superior electrode materials is paramount in advancing supercapacitor technology. Among the promising candidates, transition metal sulfides, particularly nickel sulfide (NiS) and cobalt sulfide (CoS), have garnered significant attention due to their high theoretical capacitance and excellent redox activity. This guide provides an objective, data-driven comparison of NiS and CoS for supercapacitor applications, summarizing key performance metrics and detailing the experimental protocols for their synthesis and evaluation.

Transition metal sulfides are valued for their higher electrical conductivity and electrochemical activity compared to their corresponding oxides.[1] Both NiS and CoS operate on the principle of pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode-electrolyte interface, leading to significantly higher energy storage capacity than traditional electric double-layer capacitors. The choice between NiS and CoS, or their combination in bimetallic sulfides, depends on the desired balance of specific capacitance, cycling stability, and rate capability.[1][2]

Performance Comparison: this compound vs. Cobalt Sulfide

The electrochemical performance of NiS and CoS is highly dependent on their morphology, crystalline structure, and the synthesis method employed. The following tables summarize the quantitative performance data from various studies to provide a comparative overview.

Table 1: Electrochemical Performance of this compound (NiS) Based Supercapacitor Electrodes

Material MorphologySpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (%)Number of CyclesReference
Interconnected Nanorods/Nanoplates7880.001 A/cm²981000[3]
Nanosheets on Nickel Foam25870.295.84000[4]
Porous Hexagonal Nanoplates18971~1004000[4]
Nanoparticles (Solvothermal)457.521--[5]
NiS/NiO Nanoparticles12600.5955000[6]
NiS Nanosheets1044---[4]

Table 2: Electrochemical Performance of Cobalt Sulfide (CoS) Based Supercapacitor Electrodes

Material MorphologySpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (%)Number of CyclesReference
Nanoparticles (Chemical Bath Deposition)41.361.5--[7]
Nanostructures (Hydrothermal)15831--[8]
Nanoparticles (Precipitation)4750.005 A/cm²--[9]
Flower-like (Hydrothermal)592190.43000[10]
CoS₂ Hollow Spheres13011--[11]
Exfoliated Flakes4501--[12]

Experimental Protocols

The synthesis and fabrication methods play a crucial role in determining the final electrochemical performance of the electrode materials. Below are generalized experimental protocols for preparing and testing NiS and CoS supercapacitor electrodes.

Synthesis of this compound and Cobalt Sulfide

A common and effective method for synthesizing both NiS and CoS nanostructures directly onto a conductive substrate (like nickel foam) is the hydrothermal method.

1. Substrate Preparation:

  • Nickel foam is cut into desired dimensions (e.g., 1x1 cm).

  • It is then cleaned sequentially with hydrochloric acid, deionized water, and ethanol in an ultrasonic bath to remove the surface oxide layer and any organic impurities.

2. Precursor Solution Preparation:

  • For NiS: A specific molar concentration of a nickel source (e.g., nickel nitrate hexahydrate) and a sulfur source (e.g., thiourea or sodium sulfide) are dissolved in deionized water or a solvent mixture.[4][13]

  • For CoS: Similarly, a cobalt source (e.g., cobalt nitrate hexahydrate) and a sulfur source are dissolved in a suitable solvent.[7][8]

3. Hydrothermal Reaction:

  • The cleaned nickel foam and the precursor solution are transferred into a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (typically between 120°C and 200°C) for a duration of 6 to 12 hours.[8][13]

  • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

4. Post-Synthesis Treatment:

  • The nickel foam, now coated with the active material (NiS or CoS), is removed from the autoclave.

  • It is rinsed several times with deionized water and ethanol to remove any unreacted precursors.

  • Finally, the electrode is dried in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours.

Supercapacitor Fabrication and Electrochemical Testing

1. Electrode Preparation:

  • The synthesized NiS or CoS on nickel foam serves as the working electrode.

2. Assembly of the Electrochemical Cell:

  • A three-electrode system is typically used for half-cell measurements.

  • The working electrode (NiS or CoS on Ni foam), a counter electrode (usually a platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode) are assembled in an electrochemical cell.[10]

  • An aqueous solution of an electrolyte, such as potassium hydroxide (KOH), is used.[3]

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): This technique is used to study the capacitive behavior and redox reactions of the electrode material within a specific potential window.

  • Galvanostatic Charge-Discharge (GCD): GCD tests are performed at various current densities to calculate the specific capacitance, energy density, and power density of the electrode.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ion diffusion kinetics at the electrode-electrolyte interface.

  • Cycling Stability Test: The long-term performance and stability of the electrode are evaluated by subjecting it to thousands of charge-discharge cycles at a constant current density.[14]

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative properties of NiS and CoS, the following diagrams are provided.

experimental_workflow cluster_synthesis Material Synthesis (Hydrothermal) cluster_fabrication Device Fabrication cluster_testing Electrochemical Characterization start Precursor Preparation (Ni/Co Salt + S Source) hydrothermal Hydrothermal Reaction (Autoclave) start->hydrothermal substrate Substrate Cleaning (Ni Foam) substrate->hydrothermal post_synthesis Washing & Drying hydrothermal->post_synthesis assembly Three-Electrode Cell Assembly (Working, Counter, Reference Electrodes) post_synthesis->assembly electrolyte Electrolyte Preparation (e.g., KOH) cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) cv->gcd eis Electrochemical Impedance Spectroscopy (EIS) gcd->eis cycling Cycling Stability Test eis->cycling

A typical experimental workflow for supercapacitor preparation and testing.

comparison_diagram center Supercapacitor Performance nis This compound (NiS) center->nis cos Cobalt Sulfide (CoS) center->cos nis_cap Higher Specific Capacitance (Often >1000 F/g) nis->nis_cap nis_stability Good Cycling Stability nis->nis_stability nis_cost Relatively Lower Cost nis->nis_cost cos_cap Variable Specific Capacitance (Wide Range) cos->cos_cap cos_stability Generally Good Cycling Stability cos->cos_stability cos_cost Higher Cost (than Ni) cos->cos_cost

Key property comparison of NiS and CoS for supercapacitors.

Concluding Remarks

Both this compound and cobalt sulfide demonstrate significant potential as electrode materials for high-performance supercapacitors. The experimental data suggests that NiS, particularly when synthesized with a high surface area nanostructure, can exhibit exceptionally high specific capacitance, often exceeding that of CoS in many reported cases.[4] However, cobalt sulfide also shows very respectable capacitance values and good cycling stability.[8][10]

The choice between NiS and CoS may ultimately depend on the specific requirements of the application. For applications where maximizing energy density is the primary goal, the higher specific capacitance of nanostructured NiS makes it a very attractive candidate. On the other hand, factors such as cost and specific power requirements might influence the decision. Bimetallic nickel cobalt sulfides, which leverage the synergistic effects of both metals, are also an increasingly popular area of research, often exhibiting enhanced electrochemical performance compared to their single-metal counterparts.[13][15] Further research into optimizing the morphology and composition of these materials will continue to push the boundaries of supercapacitor performance.

References

A Researcher's Guide to Analyzing the Purity of Synthesized Nickel Sulfide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized nanoparticles is a critical step in guaranteeing experimental reproducibility and the safety and efficacy of potential therapeutic agents. This guide provides a comparative analysis of common methods for synthesizing nickel sulfide (NiS) nanoparticles and details the experimental protocols for assessing their purity. We also offer a comparison with alternative nickel-based nanoparticles.

The synthesis of this compound nanoparticles can be achieved through various methods, each yielding materials with distinct characteristics. The choice of synthesis route significantly impacts the purity, crystallinity, and morphology of the final product. Consequently, a thorough analysis of nanoparticle purity is paramount.

Comparative Analysis of Synthesis Methods and Purity

The purity of this compound nanoparticles is intrinsically linked to the synthesis method employed. While many studies report the formation of "pure" NiS, quantitative comparisons are often limited. The following table summarizes common synthesis methods and the typical purity assessment results found in the literature. It is important to note that the absence of detectable impurities in techniques like XRD is subject to the detection limits of the instrument.

Synthesis MethodTypical Purity AssessmentQuantitative Purity DataPotential Impurities
Hydrothermal XRD often shows phase-pure NiS with no observable impurity peaks.[1][2]Quantitative data is often lacking; purity is inferred from the absence of secondary phase diffraction peaks.Unreacted precursors, other this compound phases (e.g., Ni3S2, NiS2), nickel oxides/hydroxides.
Solvothermal Similar to hydrothermal methods, XRD is the primary tool for phase purity analysis.[3][4]Generally qualitative. The choice of solvent and precursors can significantly influence the final phase purity.[4]Residual organic solvents, precursor ligands, and various this compound phases.
Chemical Precipitation XRD and EDX are commonly used to confirm the formation of NiS and its elemental composition.Semi-quantitative elemental ratios from EDX are often provided.Secondary precipitates, unreacted starting materials.
Hot Injection XRD patterns are used to confirm the crystalline phase and the absence of impurities.Purity is typically stated qualitatively based on XRD results.Capping agents, precursor residues.
Microwave-Assisted XRD analysis is the standard for identifying the crystalline phase and assessing purity.Often described as "pure NiS phase" based on the absence of impurity peaks in XRD patterns.Similar to other solution-based methods, unreacted precursors can be a source of impurity.
Solvent-less (Melting) EDX is used to confirm the elemental composition and stoichiometry.Provides atomic percentages of nickel and sulfur.Can result in variations in the elemental ratio depending on the precursors used.

Comparison with Alternative Nickel-Based Nanoparticles

For certain applications, other nickel-based nanoparticles may be considered as alternatives to this compound. The purity of these materials is also a critical parameter.

NanoparticleSynthesis MethodsTypical Purity
Nickel Oxide (NiO) Sol-gel, co-precipitation, hydrothermal, green synthesis.[5][6][7][8]Commercial sources offer purities up to 99.9%.[9] Purity is assessed by XRD and EDX.[5][6]
Nickel Phosphide (NiP) Trioctylphosphine (TOP)-mediated synthesis, hot injection.[10][11][12]The focus is often on achieving phase purity (e.g., Ni12P5, Ni2P, Ni5P4) rather than elemental purity. XRD is used to confirm the desired phase.[10][11][12]
Nickel Selenide (NiSe) Hydrothermal, solvothermal.Purity is typically assessed by XRD to confirm the crystalline phase.

Experimental Protocols for Purity Analysis

Accurate determination of nanoparticle purity relies on the meticulous application of various analytical techniques. Below are detailed methodologies for key experiments.

X-ray Diffraction (XRD) for Phase Purity Analysis

XRD is the most common technique for identifying the crystalline phase of the synthesized nanoparticles and detecting the presence of crystalline impurities.

Methodology:

  • Sample Preparation: A small amount of the dried nanoparticle powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å) is used.

    • Scan Range (2θ): A wide angular range, for example, 20° to 80°, is scanned to cover the characteristic diffraction peaks of various this compound phases and potential impurities.

    • Step Size and Scan Speed: A small step size (e.g., 0.02°) and a slow scan speed are used to obtain high-resolution data, which is crucial for identifying minor phases and for Rietveld refinement.

  • Data Analysis:

    • Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD).

    • Quantitative Phase Analysis (Rietveld Refinement): For a quantitative assessment of phase purity, Rietveld refinement can be performed using specialized software.[13][14][15][16] This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the quantification of the weight percentage of each crystalline phase present in the sample.[17]

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Analysis

EDX, often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), provides information about the elemental composition of the nanoparticles.

Methodology:

  • Sample Preparation: Nanoparticles are dispersed on a carbon-coated grid (for TEM) or a carbon stub (for SEM). It is crucial to ensure that the substrate does not contain elements that would interfere with the analysis of the nanoparticles.

  • Instrument Setup: The electron beam is focused on the area of interest containing the nanoparticles. The accelerating voltage should be sufficient to excite the characteristic X-rays of nickel and sulfur.

  • Data Acquisition and Analysis:

    • An EDX spectrum is acquired, which shows peaks corresponding to the elements present in the sample.

    • Quantitative analysis software is used to determine the atomic and weight percentages of the constituent elements. This can help to verify the stoichiometry of the this compound and to detect elemental impurities.[18][19][20] It is important to note that EDX is a semi-quantitative technique and is less sensitive to light elements.

X-ray Photoelectron Spectroscopy (XPS) for Surface Purity and Chemical State Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of the nanoparticles (typically the top 5-10 nm). This is particularly useful for detecting surface oxidation or residual organic impurities from the synthesis process.

Methodology:

  • Sample Preparation: A thin layer of the nanoparticle powder is pressed onto a sample holder. It is critical to handle the sample in an inert environment if it is susceptible to air oxidation.

  • Instrument Setup:

    • X-ray Source: A monochromatic Al Kα or Mg Kα X-ray source is commonly used.

    • Analysis Chamber: The analysis is performed under ultra-high vacuum (UHV) conditions to prevent surface contamination.

  • Data Acquisition and Analysis:

    • Survey Scan: A wide binding energy scan is performed to identify all the elements present on the surface.

    • High-Resolution Scans: High-resolution scans of the Ni 2p and S 2p regions are acquired to determine the chemical states of nickel and sulfur. Deconvolution of these peaks can help to distinguish between different sulfide, oxide, and sulfate species.[21][22][23][24][25]

    • Quantification: The atomic concentrations of the surface elements can be calculated from the peak areas after correcting for the atomic sensitivity factors.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive purity analysis of synthesized this compound nanoparticles.

Purity_Analysis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Purity Characterization cluster_analysis Data Analysis & Interpretation cluster_result Purity Assessment synthesis Synthesized NiS Nanoparticles xrd XRD Analysis synthesis->xrd Bulk Crystal Structure edx EDX Analysis synthesis->edx Elemental Composition xps XPS Analysis synthesis->xps Surface Chemistry phase_id Phase Identification (JCPDS/COD) xrd->phase_id elemental Elemental Composition & Stoichiometry edx->elemental surface Surface Composition & Chemical State xps->surface rietveld Quantitative Phase Analysis (Rietveld Refinement) phase_id->rietveld If multiple phases purity_report Purity Report: - Phase Purity (%) - Elemental Composition (%) - Surface Impurities rietveld->purity_report elemental->purity_report surface->purity_report

Caption: Workflow for the purity analysis of this compound nanoparticles.

By following these detailed protocols and employing a multi-technique approach, researchers can confidently assess the purity of their synthesized this compound nanoparticles, ensuring the reliability and validity of their subsequent studies and applications.

References

Determining the Oxidation State of Nickel in NiS: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the oxidation state of nickel in nickel sulfide (NiS) is crucial for understanding its catalytic activity, electronic properties, and overall performance in various applications. This guide provides a detailed comparison of X-ray Photoelectron Spectroscopy (XPS) and its primary alternative, X-ray Absorption Near Edge Structure (XANES), for this purpose. Experimental data, detailed protocols, and a discussion of the advantages and limitations of each technique are presented to aid in selecting the most appropriate analytical method.

Introduction

This compound (NiS) is a material of significant interest in fields ranging from catalysis and energy storage to geochemistry. The oxidation state of nickel within the NiS matrix is a key determinant of its functionality. While nominally considered to be Ni(II), the presence of other oxidation states, such as Ni(III), can significantly impact its properties. Therefore, precise characterization of the nickel oxidation state is paramount. X-ray Photoelectron Spectroscopy (XPS) is a widely used surface-sensitive technique for this purpose. However, alternative methods like X-ray Absorption Near Edge Structure (XANES) offer complementary information and can be advantageous in certain scenarios. This guide provides a comprehensive comparison of these techniques for the analysis of NiS.

X-ray Photoelectron Spectroscopy (XPS) for NiS Analysis

XPS is a powerful surface analysis technique that provides quantitative elemental and chemical state information.[1] By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energy of core-level electrons can be determined.[2] This binding energy is sensitive to the chemical environment and oxidation state of the atom.

Interpreting Ni 2p XPS Spectra in Nickel Sulfides

The Ni 2p region is the most analyzed region for determining the oxidation state of nickel. However, the interpretation of Ni 2p spectra for transition metals can be complex due to phenomena like multiplet splitting, shake-up satellites, and plasmon loss structures.[3][4] In nickel sulfides, the Ni 2p spectrum is characterized by two main spin-orbit components, Ni 2p₃/₂ and Ni 2p₁/₂, separated by approximately 17.3 eV.[3] The binding energy of the Ni 2p₃/₂ peak is the primary indicator of the oxidation state.

The presence of Ni²⁺ and Ni³⁺ states can be identified by characteristic binding energies and the presence of satellite peaks. For instance, in NiS, the Ni 2p₃/₂ peak for Ni²⁺ is typically observed in the range of 853.9 eV to 855.4 eV.[5] The presence of Ni³⁺ is indicated by a peak at a higher binding energy, generally around 855.4 eV to 858.3 eV.[5] It is important to note that the exact binding energies can be influenced by the specific phase of this compound (e.g., NiS, NiS₂, Ni₃S₂) and the presence of other elements.[6][7]

Experimental Protocol for XPS Analysis of NiS

A typical experimental setup for the XPS analysis of NiS powder samples involves the following steps:

  • Sample Preparation:

    • The NiS powder is mounted onto a sample holder using double-sided adhesive carbon tape.

    • To minimize surface contamination, the sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument as quickly as possible.

    • For samples with significant surface oxidation, in-situ sputtering with low-energy Ar⁺ ions can be performed, although this can potentially reduce the nickel oxide.

  • Instrumentation and Data Acquisition:

    • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[4]

    • Analysis Chamber Pressure: The analysis is conducted under UHV conditions, typically below 1 x 10⁻⁸ mbar, to prevent surface contamination.[8]

    • Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface. Typical parameters are a pass energy of 160 eV and a step size of 1 eV.[9]

    • High-Resolution Scans: High-resolution spectra are acquired for the Ni 2p and S 2p regions to determine chemical states. Typical parameters include a pass energy of 20-40 eV and a step size of 0.1 eV.[8][9]

    • Charge Neutralization: A low-energy electron flood gun is often used to compensate for surface charging in insulating or poorly conducting NiS samples.[4]

  • Data Analysis:

    • Energy Scale Calibration: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.[4]

    • Background Subtraction: A Shirley or Tougaard background is subtracted from the high-resolution spectra.[10]

    • Peak Fitting: The Ni 2p spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) to deconvolve the contributions from different oxidation states and satellite features. It is crucial to use established multiplet splitting patterns for accurate fitting.[3][4]

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mount Mount NiS Powder transfer Transfer to UHV mount->transfer survey Survey Scan transfer->survey high_res High-Resolution Scan (Ni 2p, S 2p) survey->high_res charge_neut Charge Neutralization high_res->charge_neut calibrate Energy Calibration (C 1s) charge_neut->calibrate background Background Subtraction calibrate->background peak_fit Peak Fitting & Deconvolution background->peak_fit quantify Determine Oxidation States peak_fit->quantify

Caption: Workflow for XPS analysis of NiS.

Alternative Technique: X-ray Absorption Near Edge Structure (XANES)

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is another powerful technique for determining the oxidation state and local coordination environment of an element.[11] It involves tuning the energy of a synchrotron X-ray beam across an absorption edge of the element of interest (e.g., the Ni K-edge) and measuring the absorption coefficient. The energy position and the features of the absorption edge are sensitive to the oxidation state and geometry of the absorbing atom.

Comparison of XPS and XANES for NiS Analysis
FeatureX-ray Photoelectron Spectroscopy (XPS)X-ray Absorption Near Edge Structure (XANES)
Principle Measures binding energy of core electrons.Measures X-ray absorption coefficient at an absorption edge.
Information Elemental composition, chemical/oxidation state.[1]Oxidation state, coordination chemistry, local geometry.[11]
Probing Depth Surface sensitive (typically <10 nm).Bulk sensitive (micrometers to millimeters).
Sensitivity High surface sensitivity.High sensitivity to oxidation state changes.
Resolution High energy resolution for chemical shifts.Can distinguish subtle changes in electronic structure.
Instrumentation Laboratory-based equipment is common.Requires synchrotron radiation source.
Data Analysis Can be complex due to multiplet splitting and peak fitting.[1]Analysis often involves comparison to standards and theoretical modeling.
Sample Damage Potential for X-ray induced damage to sensitive samples.Can also induce sample damage, especially with high flux beams.
Quantitative Data from Spectroscopic Analysis

The following table summarizes typical Ni 2p₃/₂ binding energies for different nickel sulfides and oxidation states as determined by XPS.

CompoundNickel Oxidation StateNi 2p₃/₂ Binding Energy (eV)Satellite Peak Position (eV)Reference(s)
NiSNi²⁺854.1 - 854.2~860[7]
NiS₂Ni²⁺853.8 - 854.2~860[7]
Ni₃S₂Ni²⁺, Ni³⁺853.9 (Ni²⁺), 855.4 (Ni³⁺)~861[5]
NiSₓNi²⁺852.7 - 855.4~861[6]
NiSₓNi³⁺855.0 - 858.3~863[5]

Note: Binding energies can vary slightly depending on the instrument calibration, reference energy, and specific material properties.

Challenges and Considerations in XPS Analysis of NiS

Several challenges should be considered when using XPS to analyze the oxidation state of nickel in NiS:

  • Multiplet Splitting: The unpaired electrons in the 3d orbitals of nickel lead to complex multiplet splitting of the Ni 2p peaks, which can complicate peak fitting and interpretation.[3]

  • Surface Sensitivity: As XPS is a surface-sensitive technique, the results may not be representative of the bulk material, especially if the surface is oxidized or contaminated. Cryo-XPS can be employed to minimize surface alterations for certain sample types.[12]

  • Peak Fitting Ambiguity: Incorrect peak fitting is a common issue in XPS analysis. It is crucial to use chemically meaningful constraints and models based on reference spectra and theoretical calculations to avoid erroneous interpretations.[1]

  • Sample Charging: this compound can be a poor conductor, leading to surface charging during analysis. This can shift the entire spectrum to higher binding energies and requires careful charge correction.[4]

Technique_Comparison cluster_xps XPS cluster_xanes XANES xps_adv Advantages: - High surface sensitivity - Quantitative elemental composition - Lab-based instrumentation xps_disadv Disadvantages: - Complex spectra (multiplet splitting) - Prone to surface contamination - Charging effects in non-conductive samples xanes_adv Advantages: - Bulk sensitive - Provides geometric information - Highly sensitive to oxidation state xanes_disadv Disadvantages: - Requires synchrotron source - Less direct quantitative elemental info - Data analysis can be complex

Caption: Comparison of XPS and XANES.

Conclusion

Both XPS and XANES are powerful techniques for determining the oxidation state of nickel in NiS, each with its own set of strengths and weaknesses. XPS provides excellent surface-sensitive elemental and chemical state information and is readily accessible in many research laboratories. However, the complexity of Ni 2p spectra requires careful data analysis. XANES, while requiring access to a synchrotron facility, offers bulk sensitivity and provides additional information on the local coordination environment of the nickel atoms. For a comprehensive understanding of the nickel oxidation state in NiS, a combination of both techniques is often ideal, with XPS probing the surface and XANES providing insights into the bulk properties. The choice of technique will ultimately depend on the specific research question, sample characteristics, and available resources.

References

A Head-to-Head Battle: TEM vs. SEM for Morphological Characterization of Nickel Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nanoscale world of nickel sulfide, selecting the right imaging technique is paramount for accurate morphological characterization. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are two powerful tools in the arsenal of nanotechnology, each offering unique insights into the structure and surface of materials. This guide provides an objective comparison of TEM and SEM for the morphological analysis of this compound, supported by experimental data and detailed protocols to aid in making an informed decision for your research needs.

At a Glance: Key Differences Between TEM and SEM

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) both utilize a beam of electrons to generate high-resolution images of a specimen. However, the fundamental difference lies in how the electrons interact with the sample and how the image is formed. In TEM, a broad beam of high-energy electrons is transmitted through an ultra-thin specimen, revealing its internal structure, crystallography, and morphology at the atomic scale.[1] Conversely, SEM scans a focused beam of electrons across the surface of a bulk sample, detecting secondary or backscattered electrons to create a three-dimensional-like image of the surface topography and composition.[1]

This core distinction dictates the type of information each technique can provide. TEM excels in providing high-resolution, two-dimensional images of the internal structure of this compound nanoparticles, including their size, shape, and crystal lattice.[2][3][4] SEM, on the other hand, is the go-to technique for visualizing the surface morphology of this compound thin films or larger agglomerates, offering information on grain size, porosity, and surface features.[5][6][7]

Quantitative Comparison: TEM vs. SEM for this compound Analysis

To facilitate a direct comparison, the following table summarizes the key quantitative parameters of TEM and SEM in the context of this compound characterization, with data synthesized from various experimental studies.

FeatureTransmission Electron Microscopy (TEM)Scanning Electron Microscopy (SEM)
Primary Information Internal structure, crystallography, particle size and shape distribution.[1][2]Surface topography, morphology of agglomerates, grain size.[1][5]
Resolution Typically <1 nm, capable of atomic resolution.[1]Typically 1-20 nm.[1]
Magnification >50,000,000x[1]Up to 1,000,000-2,000,000x[1]
Sample Thickness Ultrathin sections required (<100 nm).[1][8]Can accommodate bulk samples.[9]
Imaging Mode 2D Projection Image.[1]3D-like Surface Image.[1]
Example Application for this compound Determining the precise size and crystal structure of individual nanoparticles.[2][3][4][10]Examining the surface of a this compound thin film or the morphology of micro-scale flower-like structures.[5][11][12]
Data Obtained Particle size distribution, lattice fringes, electron diffraction patterns.[2][10]Surface morphology, grain size analysis, elemental composition (with EDS).[6][7]

Experimental Protocols: A Step-by-Step Guide

The quality of TEM and SEM data is heavily reliant on meticulous sample preparation. Below are detailed protocols for preparing this compound samples for both techniques.

Transmission Electron Microscopy (TEM) Sample Preparation

Objective: To prepare an electron-transparent sample of this compound nanoparticles.

Materials:

  • This compound nanoparticle suspension (e.g., in ethanol)

  • TEM grids (e.g., carbon-coated copper grids)

  • Pipette

  • Filter paper

  • Vacuum desiccator or oven

Protocol:

  • Dispersion: Ensure the this compound nanoparticles are well-dispersed in a volatile solvent like ethanol to prevent agglomeration. Sonication can be used to break up any existing clusters.

  • Deposition: Using a pipette, carefully place a single drop of the nanoparticle suspension onto the carbon-coated side of a TEM grid.

  • Wicking: Immediately wick away the excess solvent from the edge of the grid using a piece of filter paper. This prevents the formation of a thick, uneven film of nanoparticles.

  • Drying: Allow the grid to air dry completely. For faster drying and to minimize contamination, the grid can be placed in a vacuum desiccator or a low-temperature oven (e.g., 60°C for a few hours).[13]

  • Storage: Store the prepared grids in a clean, dry container until analysis.

Scanning Electron Microscopy (SEM) Sample Preparation

Objective: To prepare a conductive sample of this compound for surface imaging.

Materials:

  • This compound sample (powder or thin film on a substrate)

  • SEM stubs (aluminum)

  • Conductive adhesive (e.g., carbon tape or silver paint)

  • Sputter coater with a target material (e.g., gold, platinum, or carbon)

  • Air blower or compressed air

Protocol:

  • Mounting: Securely mount the this compound sample onto an aluminum SEM stub using double-sided carbon tape or a small amount of conductive silver paint.[9] For powders, a thin, even layer should be distributed on the adhesive.

  • Cleaning: Gently blow off any loose particles from the sample surface using an air blower or compressed air to prevent contamination of the SEM chamber.

  • Coating: For non-conductive or poorly conductive this compound samples, a thin layer of a conductive material must be applied to prevent charging artifacts during imaging. This is typically done using a sputter coater.

    • Place the mounted sample in the sputter coater.

    • Evacuate the chamber to the required vacuum level.

    • Introduce an inert gas (e.g., argon).

    • Apply a high voltage to the target material (e.g., gold), creating a plasma that deposits a thin, uniform conductive layer onto the sample surface.[9] The coating thickness is typically a few nanometers.

  • Grounding: Ensure there is a continuous conductive path from the sample surface to the SEM stub.

  • Introduction to SEM: The coated sample is now ready to be introduced into the SEM chamber for imaging.

Visualizing the Workflow and Comparison

To better illustrate the decision-making process and experimental workflows, the following diagrams were generated using the DOT language.

TEM_vs_SEM_Workflow cluster_0 Sample Preparation cluster_1 Microscopy cluster_2 Data Acquisition & Analysis NiS_Sample This compound Sample TEM_Prep TEM Preparation (Ultrathin Sectioning/ Nanoparticle Dispersion) NiS_Sample->TEM_Prep SEM_Prep SEM Preparation (Mounting & Coating) NiS_Sample->SEM_Prep TEM Transmission Electron Microscope TEM_Prep->TEM SEM Scanning Electron Microscope SEM_Prep->SEM TEM_Data Internal Structure Particle Size Crystallography TEM->TEM_Data SEM_Data Surface Topography Elemental Composition (with EDS) SEM->SEM_Data

Caption: Workflow for Morphological Characterization of this compound.

TEM_vs_SEM_Comparison cluster_TEM Transmission Electron Microscopy (TEM) cluster_SEM Scanning Electron Microscopy (SEM) Characterization_Goal Morphological Characterization of this compound TEM_Adv Advantages: - High Resolution (<1 nm) - Internal Structure Viewing - Crystallographic Information Characterization_Goal->TEM_Adv Need internal details? SEM_Adv Advantages: - 3D-like Surface Imaging - Large Field of View - Bulk Sample Analysis Characterization_Goal->SEM_Adv Need surface topography? TEM_Dis Disadvantages: - 2D Projection - Requires Very Thin Samples - Smaller Field of View TEM_Adv->TEM_Dis SEM_Dis Disadvantages: - Lower Resolution (1-20 nm) - Surface Information Only - May Require Conductive Coating SEM_Adv->SEM_Dis

Caption: Logical Comparison of TEM and SEM for this compound Analysis.

Conclusion: Making the Right Choice

The choice between TEM and SEM for the morphological characterization of this compound is ultimately dictated by the specific research question.

  • Choose TEM when the primary objective is to investigate the internal structure, size distribution of primary nanoparticles, and crystallographic properties of this compound. It is the superior technique for high-resolution analysis at the nanoscale.

  • Choose SEM when the focus is on the surface morphology of this compound thin films, the topography of larger microstructures, or the overall arrangement of nanoparticle agglomerates. Its ability to analyze bulk samples and provide a three-dimensional perspective of the surface is invaluable for these applications.

For a comprehensive understanding, researchers often employ both techniques. SEM can provide the broader context of the sample's surface morphology, while TEM can delve into the finer details of the individual nanoscale components. By understanding the strengths and limitations of each method, researchers can effectively characterize their this compound materials and advance their scientific endeavors.

References

Evaluating NiS Electrode Kinetics with Electrochemical Impedance Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical behavior of electrode materials is paramount. Nickel sulfide (NiS) has emerged as a promising material in various applications, including energy storage and electrocatalysis. A critical technique for characterizing the efficiency of NiS electrodes is Electrochemical Impedance Spectroscopy (EIS). This guide provides a comparative analysis of the electrode kinetics of different NiS-based nanostructures, supported by experimental data and detailed protocols.

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to probe the intricate interfacial and bulk properties of electrochemical systems. By applying a small AC voltage or current signal over a range of frequencies, EIS can deconstruct the various resistive and capacitive elements within an electrode system. A key parameter derived from EIS is the charge transfer resistance (Rct), which directly relates to the kinetics of the electrochemical reactions at the electrode-electrolyte interface. A lower Rct value signifies faster charge transfer and, consequently, more efficient electrode kinetics.

Comparative Analysis of NiS Electrode Kinetics

The morphology and composition of NiS-based electrodes significantly influence their electrochemical performance. Here, we compare the kinetic parameters of NiS nanostructures with varying morphologies (nanocubes, nanospheres, and nanoparticles) and a NiS composite electrode. The data is typically extracted from Nyquist plots, where the diameter of the semicircle in the high-frequency region corresponds to the charge transfer resistance.

Electrode MaterialMorphology/CompositionCharge Transfer Resistance (Rct) (Ω)ElectrolyteReference
NiS₂NanocubesLower Rct (qualitative)3.0 M KOH[1][2]
NiS₂NanospheresHigher Rct (qualitative)3.0 M KOH[1][2]
NiS₂NanoparticlesHigher Rct (qualitative)3.0 M KOH[1][2]
NiS₂/CoS₂@CNanospheres on N/S co-doped carbon nanocagesLower Rct (qualitative)Not specified[3]
Bare Ni-foamN/A68.43.0 M KOH[1]

Note: Qualitative comparisons are based on the graphical representation in the cited literature where specific numerical values were not provided.

The data suggests that NiS₂ nanocubes exhibit more favorable electrode kinetics compared to their nanosphere and nanoparticle counterparts, as indicated by a smaller semicircle in the Nyquist plot.[1][2] Furthermore, the composite material, NiS₂/CoS₂@C, also demonstrates enhanced charge transfer, which can be attributed to the synergistic effects between the this compound, cobalt sulfide, and the conductive carbon support.[3]

Experimental Protocol for EIS on NiS Electrodes

This section outlines a typical experimental procedure for conducting EIS measurements on NiS-based electrodes, primarily geared towards supercapacitor applications.

1. Electrode Preparation:

  • Working Electrode: A slurry is prepared by mixing the active material (e.g., NiS nanostructures), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP). This slurry is then coated onto a current collector (e.g., nickel foam or glassy carbon electrode) and dried under vacuum.

  • Counter Electrode: A platinum wire or a large surface area activated carbon electrode is commonly used.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed.

2. Electrochemical Cell Assembly:

  • A three-electrode electrochemical cell is assembled with the prepared working electrode, counter electrode, and reference electrode.

  • The electrodes are immersed in a suitable electrolyte, such as a 3.0 M aqueous solution of potassium hydroxide (KOH).[1][2]

3. EIS Measurement:

  • The electrochemical cell is connected to a potentiostat equipped with a frequency response analyzer.

  • The EIS measurement is performed at the open-circuit potential of the working electrode.[1]

  • A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide frequency range, typically from 100 kHz down to 0.01 Hz.[1][3]

  • The resulting impedance data is recorded and typically visualized as a Nyquist plot (imaginary impedance vs. real impedance).

4. Data Analysis:

  • The obtained Nyquist plot is fitted to an appropriate equivalent circuit model to extract quantitative parameters. The Randles circuit is a commonly used model for this type of system.[4]

  • The key parameters to be determined are:

    • Solution Resistance (Rs): The intercept of the Nyquist plot with the real axis at high frequencies.

    • Charge Transfer Resistance (Rct): The diameter of the semicircle in the high-frequency region.

    • Double-Layer Capacitance (Cdl): Calculated from the frequency at the apex of the semicircle.

    • Warburg Impedance (Zw): Represented by the straight line at a 45° angle in the low-frequency region, indicating diffusion-limited processes.

Visualizing the Workflow and Concepts

To better illustrate the process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Synthesize NiS Nanomaterial B Prepare Electrode Slurry A->B C Coat Current Collector B->C D Assemble 3-Electrode Cell C->D E Perform EIS Measurement D->E F Generate Nyquist Plot E->F G Fit to Equivalent Circuit Model F->G H Extract Kinetic Parameters (Rct) G->H I Performance Evaluation H->I Compare Electrode Performance

A flowchart of the experimental workflow for EIS analysis.

randles_circuit start Rs_node Rs start->Rs_node junction1 Rs_node->junction1 label_Rs Solution Resistance Rct_node Rct junction1->Rct_node Cdl_node Cdl junction1->Cdl_node junction2 end junction2->end Rct_node->junction2 label_Rct Charge Transfer Resistance Cdl_node->junction2 label_Cdl Double-Layer Capacitance

A simplified Randles equivalent circuit model.

References

A Comparative Guide to the Catalytic Activity of Nickel Sulfide Phases

Author: BenchChem Technical Support Team. Date: December 2025

Nickel sulfides (NiₓSᵧ) have emerged as a promising class of cost-effective and earth-abundant materials for various electrocatalytic applications, challenging the dominance of expensive precious metal catalysts.[1] Their rich variety of stoichiometric phases, such as millerite (NiS), heazlewoodite (Ni₃S₂), and violarite (NiS₂), offers a tunable platform for optimizing catalytic performance.[2] This guide provides an objective comparison of the catalytic activities of these primary nickel sulfide phases, supported by experimental data for key electrochemical reactions, including the Hydrogen Evolution Reaction (HER), the Oxygen Evolution Reaction (OER), and CO₂ Reduction.

Comparative Catalytic Performance

The catalytic efficacy of this compound phases is intrinsically linked to their stoichiometry, which dictates electronic structure, conductivity, and the number of active sites.[1][3] Below is a summary of their performance in key electrocatalytic reactions.

Hydrogen Evolution Reaction (HER)

HER is a critical half-reaction in water splitting for hydrogen production. The ideal HER catalyst exhibits a low overpotential (the extra potential required to drive the reaction) at a high current density and a small Tafel slope, which indicates favorable reaction kinetics. Experimental studies have consistently shown a distinct performance hierarchy among the this compound phases in alkaline media.[1][3]

Detailed electrochemical studies have identified the intrinsic HER activity order to be Ni₃S₂ > NiS₂ > NiS.[1] The superior performance of Ni₃S₂ is primarily attributed to its intrinsic metallic conductivity and a larger electrochemically active surface area, which facilitate efficient charge transfer and provide more sites for the reaction.[1][3]

Table 1: Comparison of HER Performance for this compound Phases

Catalyst PhaseOverpotential at 10 mA/cm² (η₁₀)Tafel Slope (mV/dec)ElectrolyteReference
Ni₃S₂ ~129 mV (for heterostructure)97 mV/dec1.0 M KOH[4][5]
NiS₂ 226 mV-1.0 M KOH[2]
NiS 191 mV51.2 mV/dec (for β-NiS)1.0 M KOH[2][6]
Pt/C (benchmark) < 50 mV~30 mV/dec1.0 M KOH[2]

Note: Performance metrics can vary significantly based on synthesis method, catalyst morphology, and substrate.

Oxygen Evolution Reaction (OER)

The OER is the other, more kinetically sluggish, half-reaction of water splitting. Efficient OER catalysts are crucial for developing energy-efficient water electrolyzers. Similar to HER, Ni₃S₂ often demonstrates superior performance over other phases. During the OER process in alkaline conditions, the surface of nickel sulfides undergoes a transformation to form nickel oxyhydroxide (NiOOH), which is considered the true catalytically active species.[3][7][8] The higher nickel content in Ni₃S₂ is believed to facilitate the formation of a thicker, more active NiOOH layer, enhancing its OER performance.[3]

Table 2: Comparison of OER Performance for this compound Phases

Catalyst PhaseOverpotential at 10 mA/cm² (η₁₀)Tafel Slope (mV/dec)ElectrolyteReference
Ni₃S₂ 231 mV (for NiFeS-1/NF)97 mV/dec1.0 M KOH[5]
Dual-Phase NiS/Ni₇S₆ 290 mV-Alkaline[7][8][9]
RuO₂ (benchmark) ~300-461 mV103 mV/dec1.0 M KOH[5]

Note: Data for single-phase NiS and NiS₂ OER performance under directly comparable conditions is less consistently reported than for Ni₃S₂.

Carbon Dioxide (CO₂) Reduction

The electrochemical reduction of CO₂ into valuable chemicals and fuels is a key strategy for mitigating greenhouse gas emissions. Nickel-based catalysts, including nickel sulfides, are being explored as alternatives to expensive gold and silver catalysts.[10][11] Research has shown that this compound catalysts can effectively convert CO₂ to carbon monoxide (CO), an important industrial feedstock.[10] While direct, side-by-side comparisons of different NiS phases for CO₂ reduction are still emerging, the unique electronic properties of these materials make them a fertile ground for future catalyst design in this field.[12][13]

Experimental Protocols

Reproducible and comparable data are contingent on standardized experimental procedures. Below are generalized protocols for the synthesis and electrochemical evaluation of this compound catalysts.

Catalyst Synthesis: Hydrothermal Method

The hydrothermal method is a common and effective technique for synthesizing various crystalline phases of this compound.[14]

  • Precursor Solution: Dissolve a nickel salt (e.g., nickel chloride, NiCl₂·6H₂O) and a sulfur source (e.g., thiourea, Na₂S) in a suitable solvent, typically deionized water or a water/ethanol mixture. The molar ratio of the nickel to sulfur precursor is a critical parameter for controlling the final phase of the this compound.[15]

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-200°C) for a set duration (e.g., 12-24 hours).

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.

  • Washing and Drying: Collect the resulting precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Final Product: Dry the final this compound powder in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

Electrochemical Evaluation: HER/OER Performance

Catalyst performance is typically assessed in a three-electrode electrochemical cell.[16]

  • Working Electrode Preparation: Prepare a catalyst ink by dispersing a known amount of the synthesized this compound powder, a conductive additive (e.g., carbon black), and a binder (e.g., Nafion) in a solvent mixture (e.g., water and isopropanol) through ultrasonication. Drop-cast a precise volume of this ink onto a glassy carbon electrode or other substrates like nickel foam and let it dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell. Use the prepared catalyst-coated electrode as the working electrode, a graphite rod or platinum foil as the counter electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.

  • Electrolyte: Use an appropriate electrolyte, commonly 1.0 M KOH for both HER and OER in alkaline media.[16] Purge the electrolyte with high-purity nitrogen (N₂) or argon (Ar) for at least 30 minutes before the experiment to remove dissolved oxygen.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Perform CV scans to activate the catalyst and determine the electrochemical active surface area (ECSA).[17]

    • Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 2-5 mV/s) to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).[16][18]

    • Tafel Analysis: Plot the overpotential against the logarithm of the current density (log |j|) to obtain the Tafel slope, which provides insight into the reaction mechanism.[19]

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS to analyze the charge transfer resistance and electrode kinetics.

    • Chronoamperometry/Chronopotentiometry: Conduct long-term tests at a constant potential or current to evaluate the stability of the catalyst.

Visualized Workflows and Mechanisms

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing Precursors Ni & S Precursors Mix Mixing Precursors->Mix Solvent Solvent Solvent->Mix HT Hydrothermal Reaction Mix->HT Wash Washing & Drying HT->Wash NiS_Powder NiₓSᵧ Powder Wash->NiS_Powder Ink Catalyst Ink Formation NiS_Powder->Ink Coating Drop Casting Ink->Coating Substrate Electrode Substrate Substrate->Coating WorkingElec Working Electrode Coating->WorkingElec Cell 3-Electrode Cell (WE, CE, RE) WorkingElec->Cell LSV LSV / EIS Cell->LSV Data Performance Data (η, Tafel, Stability) LSV->Data OER_mechanism NiS_surface NiₓSᵧ Surface (Pre-catalyst) NiOOH_active NiOOH Layer (Active Catalyst) NiS_surface->NiOOH_active In-situ Transformation O2_evolution O₂ Gas Evolution NiOOH_active->O2_evolution Catalyzes OER OH_ions OH⁻ OH_ions->NiS_surface Electrochemical Oxidation H2O H₂O activity_relationship Title HER Catalytic Activity Order Ni3S2 Ni₃S₂ (High Activity) NiS2 NiS₂ (Moderate Activity) Ni3S2->NiS2 Factor1 Higher Metallic Conductivity Ni3S2->Factor1 contributes to Factor2 Larger Active Surface Area Ni3S2->Factor2 contributes to NiS NiS (Low Activity) NiS2->NiS

References

Nickel Sulfide vs. Platinum: A Comparative Guide to Counter Electrode Performance in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy, the quest for cost-effective and efficient materials is paramount. In the realm of Dye-Sensitized Solar Cells (DSSCs), the counter electrode plays a crucial role in the catalytic reduction of the redox electrolyte, directly impacting the overall power conversion efficiency. While platinum (Pt) has long been the gold standard due to its excellent catalytic activity and stability, its high cost and scarcity are significant drawbacks for large-scale production.[1][2] This has spurred intensive research into alternative materials, with nickel sulfide (NiS) emerging as a promising, low-cost candidate.

This guide provides an objective comparison of the performance of this compound versus platinum as counter electrodes in DSSCs, supported by experimental data from recent literature.

Performance Comparison: this compound vs. Platinum

Experimental data consistently demonstrates that this compound can not only match but in some cases, exceed the performance of traditional platinum counter electrodes. The key performance parameters for DSSCs are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and the overall power conversion efficiency (PCE).

Below is a summary of comparative performance data from various studies:

Counter ElectrodeVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
Study 1
NiS/Pt/Ti---7.20[3]
Pt/Ti---6.07[3]
Study 2
Ni-doped CoS₂---5.50[4]
Pt---5.21[4]
Study 3
NiS submicron cubes---5.9[5]
Pt---5.3[5]
Study 4
NiS/Gr-Ag-16.205-8.36[6]
Pt-15.289-7.76[6]
Study 5
NiS (PR technique)---6.82[7]
Pt---7.00[7]
Study 6
NiS/rGO nanohybrid--0.789.5[8]

Note: "-" indicates data not specified in the abstract.

The data clearly indicates that various formulations of this compound-based counter electrodes can achieve power conversion efficiencies comparable to or even higher than platinum. For instance, a DSSC with a NiS/graphene/silver composite counter electrode reached a PCE of 8.36%, surpassing the 7.76% efficiency of its platinum-based counterpart.[6] Similarly, a NiS/rGO nanohybrid counter electrode demonstrated an impressive PCE of 9.5%.[8] The enhanced performance of NiS is often attributed to its high electrocatalytic activity for the reduction of the triiodide (I₃⁻) to iodide (I⁻) in the electrolyte, a critical step in the DSSC's operation.[3][6]

Electrochemical Properties

The performance of a counter electrode is intrinsically linked to its electrochemical properties, primarily its catalytic activity and charge transfer resistance (Rct). Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are employed to evaluate these parameters.

Counter ElectrodeCharge Transfer Resistance (Rct) (Ω cm²)Key Findings from CVReference
NiS/Pt/Ti2.61 ± 0.02Excellent electrocatalytic ability for iodine/triiodine[3]
NiS submicron cubes5.06Superior electrocatalytic activity[5]
NiS submicron cubes-4002.99Further reduced Rct compared to Pt (5.63 Ω)[5]
NiS/Gr-AgLower than PtMore excellent electrocatalytic activity in iodide/triiodide electrolyte[6]

Studies have shown that NiS-based electrodes can exhibit lower charge transfer resistance than platinum, indicating a more efficient catalytic process at the electrode-electrolyte interface.[3][5][6] For example, a heat-treated NiS submicron cube electrode showed an Rct of 2.99 Ω, significantly lower than the 5.63 Ω for a typical Pt electrode.[5] This lower resistance facilitates faster electron transfer and contributes to the higher overall efficiency of the solar cell.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are generalized experimental protocols for the fabrication of both NiS and Pt counter electrodes and the assembly of the DSSC.

Fabrication of Platinum Counter Electrode
  • Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a stream of nitrogen.

  • Platinum Deposition: A thin layer of platinum is deposited on the conductive side of the FTO glass. This can be achieved through various methods, including:

    • Sputtering: A common physical vapor deposition technique where a Pt target is bombarded with high-energy ions, causing Pt atoms to be ejected and deposited onto the FTO substrate.[9]

    • Thermal Decomposition: A solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆) in isopropanol, is spread onto the FTO glass and then heated in air at a high temperature (e.g., 400-500°C) to decompose the precursor and form a thin Pt film.

    • Electrochemical Deposition: Platinum is electrodeposited from a plating solution containing a platinum salt onto the FTO substrate by applying a specific potential or current.

Fabrication of this compound Counter Electrode
  • Substrate Cleaning: The FTO substrates are cleaned using the same procedure as for the Pt counter electrode.

  • This compound Deposition: NiS films can be prepared using several low-cost, scalable methods:

    • Electrochemical Deposition: A popular method where a potential is applied to the FTO substrate immersed in an aqueous solution containing a nickel salt (e.g., NiCl₂ or Ni(NO₃)₂) and a sulfur source (e.g., thiourea or Na₂S₂O₃). The potential can be applied potentiostatically (constant potential) or through a potential reversal technique, which has been shown to produce highly catalytic NiS films.[7]

    • Chemical Bath Deposition (CBD): The FTO substrate is immersed in a heated aqueous solution containing a nickel salt and a sulfur source. The NiS film forms on the substrate through a controlled chemical reaction in the solution.[4]

    • Hydrothermal/Solvothermal Method: Nickel and sulfur precursors are dissolved in a solvent in a sealed autoclave and heated to a specific temperature. The resulting NiS powder is then used to prepare a paste which is coated onto the FTO substrate.

DSSC Assembly and Characterization
  • Photoanode Preparation: A layer of titanium dioxide (TiO₂) paste is typically screen-printed or doctor-bladed onto a separate cleaned FTO substrate and then sintered at high temperatures to create a porous nanocrystalline film. This photoanode is then immersed in a dye solution (e.g., N719 dye) for several hours to adsorb the dye molecules.[10]

  • Cell Assembly: The dye-sensitized TiO₂ photoanode and the counter electrode (either Pt or NiS) are assembled in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn).[11]

  • Electrolyte Injection: The electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is injected into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.[11]

  • Characterization: The photovoltaic performance of the assembled DSSC is measured under simulated sunlight (AM 1.5G, 100 mW/cm²). The current-voltage (J-V) characteristics are recorded to determine the Voc, Jsc, FF, and PCE. Electrochemical characterization, including CV and EIS, is performed using a three-electrode setup to evaluate the catalytic activity and charge transfer resistance of the counter electrodes.

Visualizing the Workflow and Comparison

To better understand the experimental process and the comparative logic, the following diagrams are provided.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Fabrication cluster_assembly Cell Assembly & Testing P1 FTO Substrate Cleaning P2 TiO₂ Paste Coating (Doctor Blade/Screen Printing) P1->P2 P3 Sintering P2->P3 P4 Dye Sensitization P3->P4 A1 Sandwich Assembly (Photoanode + CE + Spacer) P4->A1 CE1 FTO Substrate Cleaning CE2 Catalytic Material Deposition (Pt or NiS) CE1->CE2 CE2->A1 A2 Electrolyte Injection A1->A2 A3 Sealing A2->A3 A4 Photovoltaic Characterization (J-V Testing) A3->A4

DSSC Fabrication and Assembly Workflow.

Performance_Comparison cluster_CE Counter Electrode Material cluster_Performance Performance Metrics DSSC Dye-Sensitized Solar Cell Pt Platinum (Pt) (Conventional) DSSC->Pt NiS This compound (NiS) (Alternative) DSSC->NiS PCE Power Conversion Efficiency (PCE) Pt->PCE High Cost Material Cost Pt->Cost High Stability Electrochemical Stability Pt->Stability High NiS->PCE Comparable/Higher NiS->Cost Low NiS->Stability Good (Process Dependent) Result Conclusion: NiS is a viable, low-cost alternative to Pt PCE->Result Cost->Result Stability->Result

Logical Comparison of NiS and Pt Counter Electrodes.

Conclusion

The collective evidence from numerous studies strongly supports this compound as a highly promising and cost-effective alternative to platinum for DSSC counter electrodes. Various fabrication methods for NiS have been developed that are simple, scalable, and yield materials with excellent electrocatalytic properties. While long-term stability remains a critical area for ongoing research, the performance of NiS-based counter electrodes, often surpassing that of platinum, makes them a compelling choice for the future development of commercially viable dye-sensitized solar cells. The continued exploration of composite NiS materials and optimization of deposition techniques will likely lead to further enhancements in DSSC efficiency and affordability.

References

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